Palmatine chloride hydrate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22NO4.ClH.H2O/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4;;/h5-6,9-12H,7-8H2,1-4H3;1H;1H2/q+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIQNSCSNSSZUIT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)OC)OC)OC.O.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1047869 | |
| Record name | Palmatine chloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171869-95-7 | |
| Record name | Palmatine chloride monohydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171869957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmatine chloride hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1047869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PALMATINE CHLORIDE MONOHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMR2H7M7PK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Palmatine Chloride Hydrate: A Multifaceted Modulator of Cellular Signaling
An In-depth Technical Guide on its Mechanism of Action
Abstract
Palmatine, a protoberberine alkaloid found in various medicinal plants, has a long history of use in traditional medicine for treating a range of ailments, including jaundice, hypertension, inflammation, and dysentery.[][2] Modern scientific investigation, focusing on its salt form, Palmatine chloride hydrate, is steadily unraveling the complex molecular mechanisms that underpin its diverse pharmacological activities. This technical guide synthesizes the current understanding of this compound's mechanism of action, providing an in-depth exploration of its molecular targets and its impact on key cellular signaling pathways. We will delve into its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties, presenting the core scientific evidence, experimental methodologies, and data-driven insights relevant to researchers, scientists, and drug development professionals.
Introduction: The Chemical and Pharmacological Landscape of Palmatine
Palmatine is a quaternary ammonium isoquinoline alkaloid characterized by a tetracyclic ring structure.[2][3][4] Its chloride hydrate form enhances its solubility, making it more amenable for research and potential therapeutic applications.[5] The pharmacological versatility of Palmatine stems from its ability to interact with multiple molecular targets, leading to a cascade of downstream cellular effects. This multi-target profile is a key area of investigation, as it presents both therapeutic opportunities and challenges in terms of specificity and potential off-target effects.
Core Mechanisms of Action: A Multi-Pronged Approach
The therapeutic efficacy of this compound can be attributed to several interconnected mechanisms, primarily revolving around its anti-inflammatory, antioxidant, and cytotoxic activities.
Anti-Inflammatory and Immunomodulatory Effects
Chronic inflammation is a hallmark of numerous diseases. Palmatine exerts potent anti-inflammatory effects by modulating key signaling pathways that govern the production of inflammatory mediators.
2.1.1. Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Upon activation by stimuli such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines and enzymes. Palmatine has been shown to inhibit the activation of NF-κB.[][6] This inhibition leads to a significant reduction in the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), as well as the enzyme Cyclooxygenase-2 (COX-2).[][7]
Experimental Validation: Western Blot Analysis of NF-κB Pathway Components
A standard method to investigate the effect of Palmatine on the NF-κB pathway involves the use of Western blot analysis in a cellular model of inflammation, such as LPS-stimulated macrophages or epithelial cells.
Protocol:
-
Cell Culture and Treatment: Culture murine mammary epithelial cells (EpH4-Ev) to 80% confluency. Pre-treat the cells with varying concentrations of this compound for 1-2 hours.
-
Induction of Inflammation: Stimulate the cells with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation events, 24 hours for cytokine expression).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against total and phosphorylated forms of Akt and p65 (a subunit of NF-κB).
-
Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. A significant decrease in the ratio of p-p65/p65 in Palmatine-treated cells would indicate inhibition of NF-κB activation.[7]
Logical Relationship: NF-κB Inhibition by Palmatine
Caption: Palmatine inhibits LPS-induced NF-κB activation.
2.1.2. Modulation of MAPKs and PI3K/Akt Signaling
Palmatine has also been shown to inhibit the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways, such as ERK1/2 and p38.[7] These pathways are also crucial for the production of inflammatory mediators.
2.1.3. Inhibition of Indoleamine 2,3-dioxygenase 1 (IDO-1)
IDO-1 is an enzyme that catabolizes the essential amino acid tryptophan, leading to an immunosuppressive microenvironment. Palmatine chloride is an irreversible inhibitor of IDO-1, which may contribute to its anti-cancer and immunomodulatory effects.[8][9]
| Target | IC50 Value | Source |
| HEK293 cells expressing human IDO-1 | 3 µM | [8][9] |
| Recombinant Human IDO-1 (rhIDO-1) | 157 µM | [8][9] |
Table 1: Inhibitory activity of Palmatine chloride against IDO-1.
Antioxidant Activity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, is implicated in a wide range of pathologies. Palmatine exhibits significant antioxidant properties through multiple mechanisms.
2.2.1. Activation of the Nrf2/HO-1 Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes, including Heme oxygenase-1 (HO-1). Palmatine has been shown to activate the Nrf2/HO-1 pathway, thereby enhancing the cellular antioxidant capacity.[6][10]
Signaling Pathway: Nrf2/HO-1 Activation by Palmatine
Caption: Palmatine activates the Nrf2/HO-1 antioxidant pathway.
2.2.2. Direct Radical Scavenging
In addition to activating endogenous antioxidant systems, Palmatine can directly scavenge free radicals, further contributing to its protective effects against oxidative damage.[][4]
Anticancer Activity
Palmatine has demonstrated promising anticancer properties in various cancer cell lines. Its cytotoxic effects are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
2.3.1. DNA Intercalation
One of the primary mechanisms of Palmatine's cytotoxicity is its ability to interact with DNA. Spectroscopic and molecular modeling studies have shown that Palmatine intercalates into the DNA double helix, with a preference for AT-rich regions.[3][4][11][12][13][14] This intercalation can disrupt DNA replication and transcription, ultimately leading to cell death.
2.3.2. Induction of Apoptosis
Palmatine induces apoptosis, or programmed cell death, in cancer cells through the mitochondrial-mediated pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to the activation of caspases.[6]
2.3.3. Cell Cycle Arrest
Palmatine can also arrest the cell cycle at the G2/M phase, preventing cancer cells from proliferating.[8][15] This effect is associated with a reduction in the levels of Aurora Kinase A (AURKA), a key regulator of mitosis.[8][15]
Antimicrobial and Antiviral Activity
Palmatine exhibits broad-spectrum antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans.[] It can also enhance the efficacy of conventional antibiotics against multidrug-resistant bacteria.[16] Furthermore, Palmatine has shown antiviral activity against several viruses, including West Nile Virus, by inhibiting viral proteases.[8]
| Organism/Virus | Activity | IC50/EC50 | Source |
| Multidrug-resistant E. coli | Synergistic with cefquinome | - | [16] |
| West Nile Virus (WNV) NS2B-NS3 protease | Inhibition | 96 µM | [8] |
| West Nile Virus (WNV) | Suppression | 3.6 µM | [8] |
| Dengue virus (DENV-2) | Reduction of viral titers | 26.4 µM | [8] |
| Yellow Fever Virus (YFV) | Reduction of viral titers | 7.3 µM | [8] |
Table 2: Antimicrobial and antiviral activities of Palmatine.
Neuroprotective Effects
Palmatine has demonstrated neuroprotective properties, which may be beneficial in the context of neurodegenerative diseases.
2.5.1. Monoamine Oxidase (MAO) Inhibition
Palmatine has been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters like dopamine and serotonin.[17] By inhibiting MAO, Palmatine can increase the levels of these neurotransmitters in the brain, which may contribute to its antidepressant-like effects.[3][4]
2.5.2. Modulation of Neuronal Signaling
In animal models, palmatine has been observed to decrease locomotor activity and the levels of dopamine and serotonin.[3][4] It also acts as an inhibitor of dopamine generation, which reduces Ca2+ levels.[]
Pharmacokinetics and Bioavailability
Despite its promising pharmacological activities, the clinical application of Palmatine has been limited by its low oral bioavailability, which is estimated to be less than 10% in rats.[6] Glucuronidation and sulfation are the main metabolic pathways of palmatine.[18] Following oral administration, the highest concentrations of Palmatine are found in gastrointestinal tissues.[6] Research is ongoing to develop novel formulations, such as cocrystals, to improve its physicochemical properties and bioavailability.[19]
Conclusion and Future Directions
This compound is a pharmacologically versatile natural product with a complex and multifaceted mechanism of action. Its ability to modulate key signaling pathways involved in inflammation, oxidative stress, and cell proliferation underscores its therapeutic potential for a wide range of diseases. However, its low bioavailability remains a significant hurdle for clinical translation. Future research should focus on a deeper understanding of its target engagement in vivo, the development of strategies to enhance its pharmacokinetic profile, and rigorous clinical evaluation to validate its therapeutic efficacy and safety in humans. The continued exploration of this intriguing molecule holds promise for the development of novel, multi-target therapies.
References
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- Gaba, S., et al. (2019). Palmatine: A review of pharmacological properties and pharmacokinetics. Phytotherapy Research, 33(11), 2891-2903.
- Wang, Y., et al. (2020). Palmatine attenuates LPS-induced inflammatory response in mouse mammary epithelial cells through inhibiting ERK1/2, P38 and Akt/NF-кB signalling pathways. Pharmaceutical Biology, 58(1), 733-740.
- Chen, J., et al. (2021). Pharmacokinetics and Tissue Distribution of Palmatine after Single Intramuscular Injection in Partridge Shank Chickens. Animals, 11(5), 1391.
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ResearchGate. (n.d.). Palmatine: A review of its pharmacology, toxicity and pharmacokinetics. Retrieved from [Link]
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ResearchGate. (n.d.). Novel Cocrystal of Palmatine Chloride with Improved Hygroscopic Stability and Antimicrobial Potency: Experimental and Theoretical Studies. Retrieved from [Link]
- Patrick, A. O., et al. (2022). Comparative Studies of Palmatine with Metformin and Glimepiride on the Modulation of Insulin Dependent Signaling Pathway In Vitro, In Vivo & Ex Vivo. Molecules, 27(15), 4994.
- Li, Y., et al. (2023). Palmatine potentiates cefquinome efficacy against multidrug-resistant Escherichia coli via sulfur/taurine metabolism and oxidative stress modulation. Frontiers in Microbiology, 14, 1245456.
- Mi, X., et al. (2016). Thermal denaturation effect on the binding of palmatine-DNA (AO) interaction. Journal of Photochemistry and Photobiology B: Biology, 162, 539-546.
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ResearchGate. (n.d.). Palmatine ameliorates LPS-induced HT-22 cells and mouse models of depression by regulating apoptosis and oxidative stress. Retrieved from [Link]
- Chen, Y., et al. (2023). Palmatine treats urticaria by reducing inflammation and increasing autophagy. Frontiers in Immunology, 14, 1195729.
- Gentile, M., et al. (2024). Predominant Binding Mode of Palmatine to DNA. The Journal of Physical Chemistry Letters, 15(42), 10570-10575.
- Lee, S. S., et al. (1999). Inhibition of monoamine oxidase by palmatine. Archives of Pharmacal Research, 22(5), 529-531.
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PharmaCompass. (n.d.). Palmatine Chloride. Retrieved from [Link]
- Gawel, K., et al. (2024). A comprehensive assessment of palmatine as anticonvulsant agent - In vivo and in silico studies. Biomedicine & Pharmacotherapy, 173, 116234.
- Long, Y., et al. (2019). Palmatine: A review of its pharmacology, toxicity and pharmacokinetics. Biochimie, 162, 176-184.
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- Wang, S., et al. (2024). Berberine and palmatine, acting as allosteric potential ligands of α7 nAChR, synergistically regulate inflammation and phagocytosis of microglial cells. The FASEB Journal, 38(11), e24138.
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The Botanical Treasury of Palmatine Chloride Hydrate: A Technical Guide to Natural Sourcing and Extraction
This guide provides an in-depth exploration of palmatine, a pharmacologically significant protoberberine alkaloid. We will navigate its rich botanical origins and delineate the scientific principles and methodologies underpinning its extraction and isolation from natural sources. This document is intended for researchers, scientists, and professionals in drug development, offering a blend of established protocols and insights into the evolving landscape of natural product chemistry.
Introduction: The Significance of Palmatine
Palmatine is a quaternary isoquinoline alkaloid recognized for its diverse pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities.[1][2] It is structurally similar to the well-known alkaloid berberine and is often found in the same plant species.[3] The compound's therapeutic potential has spurred significant interest in its efficient extraction and purification for research and drug development. This guide focuses on palmatine in its chloride hydrate form, a common salt that facilitates its handling and application in laboratory settings.[4][5]
Botanical Sources: A Global Pharmacopoeia
Palmatine is distributed across various plant families, with the highest concentrations typically found in the roots and rhizomes.[6][7] Understanding these sources is the foundational step in any extraction endeavor.
Primary Plant Genera
Palmatine is predominantly found in several plant species, including but not limited to:
-
Coptis chinensis (Chinese Goldthread): The rhizomes of this plant are a major source of protoberberine alkaloids, with palmatine being a significant component alongside berberine.[1][8]
-
Phellodendron amurense (Amur Cork Tree): The bark of this tree is another rich source of palmatine.[1][6]
-
Berberis species (Barberry): Various parts of Berberis plants, particularly the roots, contain substantial amounts of palmatine.[7][9]
-
Tinospora cordifolia (Guduchi): This climbing shrub, widely used in Ayurvedic medicine, also contains palmatine.[1][8]
-
Corydalis yanhusuo : This plant is another notable source of palmatine.[8][9]
-
Fibraurea tinctoria and Fibraurea recisa : These plants are also recognized sources of palmatine.[5][6]
-
Enantia chlorantha : Palmatine is a major component of the protoberberine extract from this plant.[8]
Distribution within the Plant
Research indicates that the concentration of palmatine can vary significantly between different organs of the same plant. For instance, in Berberis darwinii, the roots exhibit the highest concentrations of both berberine and palmatine, followed by the stems, with lower levels in the leaves and seeds.[7] This differential accumulation underscores the importance of selecting the appropriate plant part for achieving optimal extraction yields.
Extraction Methodologies: From Raw Biomass to Crude Extract
The extraction of palmatine from its botanical matrix is a critical step that dictates the overall efficiency and purity of the final product. The choice of method is often a balance between yield, cost, scalability, and environmental impact.
Solvent-Based Extraction
Conventional solvent extraction remains a widely used technique. The selection of an appropriate solvent is paramount and is guided by the polarity and solubility of palmatine.
-
Methanol and Ethanol: These polar organic solvents are highly effective in solubilizing palmatine and other alkaloids.[10][11] Methanol, in particular, has been successfully used for extracting palmatine from Fibraurea tinctoria and Berberis cretica.[10][12][13]
-
Acidified Solvents: The addition of an acid, such as hydrochloric acid, to the extraction solvent can enhance the solubility of quaternary alkaloids like palmatine by forming their corresponding salts. A study on Phellodendron amurense bark demonstrated the use of a hydrochloric acid/methanol mixture for extraction.[6]
The general workflow for solvent-based extraction is depicted below:
Caption: General workflow for solvent-based extraction of palmatine.
Advanced Extraction Techniques
To improve efficiency and reduce solvent consumption, more advanced techniques have been developed.
-
Ultrasound-Assisted Extraction (UAE): This method utilizes ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and accelerating the extraction process. UAE has been successfully applied to extract palmatine and berberine from Coptis chinensis using deep eutectic solvents.[14]
-
Deep Eutectic Solvents (DES): These are emerging as green and efficient alternatives to traditional organic solvents. A study demonstrated that a DES system coupled with ultrasound assistance achieved a high yield of palmatine.[6] The advantages of DES include low toxicity, biodegradability, and ease of preparation.[14]
Purification Strategies: Isolating Palmatine Chloride Hydrate
The crude extract obtained from the initial extraction contains a mixture of compounds. Therefore, a robust purification strategy is essential to isolate palmatine with high purity.
Column Chromatography
Column chromatography is the cornerstone of purification for natural products like palmatine. The choice of stationary and mobile phases is critical for achieving effective separation.
-
Silica Gel Chromatography: Silica gel is a common stationary phase used for the separation of alkaloids. Palmatine has been successfully isolated from the methanol extract of Fibraurea tinctoria stems using silica gel column chromatography.[12][13][15] The separation is based on the differential adsorption of compounds to the silica, with elution being carried out using a gradient of solvents with increasing polarity.
-
Sephadex LH-20 Chromatography: For highly polar compounds like palmatine, Sephadex LH-20, a size-exclusion resin, can be particularly effective. It has been used to achieve high-purity palmatine from Berberis cretica extract, where silica gel was found to be less efficient due to strong adsorption and tailing of the polar alkaloids.[3][10]
The following diagram illustrates a typical purification workflow:
Caption: A representative workflow for the purification of palmatine.
Quantitative Analysis and Quality Control
High-Performance Liquid Chromatography (HPLC) is the standard analytical technique for the quantification of palmatine in extracts and purified fractions.[12][13][15] A typical HPLC method involves a C18 reversed-phase column with a mobile phase consisting of an acetonitrile and buffer solution gradient.[7] Detection is commonly performed using a UV detector at wavelengths around 345-350 nm.[5][12]
| Parameter | Value | Reference |
| HPLC Column | C18 | [7] |
| Mobile Phase | Acetonitrile and KH2PO4 buffer (pH 2.8) | [7] |
| Detection Wavelength | 344 nm | [7] |
| Palmatine content in Fibraurea tinctoria methanol extract | 1.54% | [12] |
| Palmatine yield from Phellodendron amurense bark | 1.25 mg/g | [6] |
Experimental Protocol: A Case Study of Extraction and Isolation from Fibraurea tinctoria
The following is a representative protocol based on published literature for the extraction and isolation of palmatine.[12][13][15]
Part 1: Extraction
-
Preparation of Plant Material: Air-dry the stems of Fibraurea tinctoria and grind them into a fine powder.
-
Methanol Extraction: Macerate the powdered plant material in methanol at room temperature for a specified period (e.g., 24-48 hours) with occasional stirring. Repeat the extraction process multiple times to ensure exhaustive extraction.
-
Filtration and Concentration: Filter the combined methanol extracts and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
Part 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a suitable solvent system (e.g., a mixture of n-hexane and ethyl acetate).
-
Sample Loading: Adsorb the crude methanol extract onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., increasing the proportion of ethyl acetate in n-hexane, followed by methanol).
-
Fraction Collection and Analysis: Collect fractions of the eluate and monitor the presence of palmatine in each fraction using Thin Layer Chromatography (TLC) or HPLC.
-
Pooling and Crystallization: Combine the fractions containing pure palmatine and evaporate the solvent. The isolated palmatine can then be crystallized from a suitable solvent to obtain high-purity crystals.
Conclusion
The successful isolation of this compound from natural sources is a multi-step process that requires a thorough understanding of the botanical source, appropriate selection of extraction and purification techniques, and rigorous analytical control. While traditional solvent-based methods remain effective, the adoption of advanced and greener technologies like ultrasound-assisted extraction with deep eutectic solvents holds promise for more sustainable and efficient production. The methodologies outlined in this guide provide a solid foundation for researchers to develop and optimize their own protocols for obtaining this valuable bioactive compound.
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An In-depth Technical Guide to the Physical and Chemical Properties of Palmatine Chloride Hydrate
Introduction
Palmatine, a protoberberine isoquinoline alkaloid, is a naturally occurring compound found in various medicinal plants, including those from the Coptis and Phellodendron genera.[1][2] For research and pharmaceutical development, it is often formulated as Palmatine chloride hydrate, a salt form that influences its solubility and handling properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, offering insights for researchers, scientists, and drug development professionals. The information presented herein is synthesized from established scientific literature and technical data sheets to ensure accuracy and reliability.
Chemical Identity and Structure
A foundational understanding of a compound begins with its precise chemical identity. This compound is the hydrated salt of the quaternary alkaloid Palmatine.
| Identifier | Value | Source |
| Chemical Name | 5,6-Dihydro-2,3,9,10-tetramethoxydibenzo[a,g]quinolizinium chloride hydrate | [2] |
| IUPAC Name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;hydrate | [2] |
| CAS Number | 171869-95-7 (for hydrate); 10605-02-4 (for anhydrous) | [2][3] |
| Molecular Formula | C₂₁H₂₂ClNO₄ · xH₂O | [2] |
| Molecular Weight | 387.86 g/mol (anhydrous basis) | [3] |
The chemical structure of the palmatine cation is characterized by a tetracyclic isoquinoline ring system with four methoxy groups, which contribute to its biological activity.
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, formulation, and application in experimental settings.
Appearance and General Properties
This compound typically presents as a yellow, crystalline powder or needle-like crystals and is odorless.[2] Its melting point is reported to be in the range of 206-207 °C with decomposition.[4]
Solubility
The solubility of this compound is a key consideration for its use in biological assays and formulation development.
| Solvent | Solubility | Remarks | Source |
| Water | Soluble in hot water; sparingly soluble in cold water. | Aqueous solutions are not recommended for storage for more than one day. | [2][3] |
| Ethanol | Soluble; ~5 mg/mL | - | [3] |
| DMSO | Soluble; ~30 mg/mL | - | [3] |
| Dimethylformamide (DMF) | Soluble; ~30 mg/mL | - | [3] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | For achieving solubility in aqueous buffers, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer. | [3] |
| Methanol | Soluble | - | [5] |
| Chloroform | Slightly soluble | - | |
| Ether | Almost insoluble | - |
Stability and Storage
Proper storage is crucial to maintain the integrity of this compound. It is recommended to store the compound at -20°C for long-term stability, where it can be stable for at least four years.[3] The compound should be kept in a tightly sealed container in a dry and well-ventilated place.[2]
Hygroscopicity
Palmatine chloride has been noted for its low hygroscopic stability, meaning it has a tendency to absorb moisture from the air.[1] This property can affect its handling, weighing, and stability. Research has been conducted to improve its hygroscopic stability by forming cocrystals with other molecules like gallic acid.[6]
Spectroscopic Properties
Spectroscopic analysis is fundamental for the identification and characterization of this compound.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of Palmatine chloride in solution exhibits characteristic absorption maxima. λmax: 229, 267, 350, 433 nm[3]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. An Attenuated Total Reflectance (ATR) FT-IR spectrum is available for this compound.[7] The KBr pellet method is a common technique for preparing solid samples for IR analysis.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. 1H and 13C NMR data are available for palmatine and its chloride salt.[9][10]
Analytical Methodologies
Accurate quantification of this compound is essential for research and quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC-PDA method has been developed for the simultaneous determination of palmatine along with other compounds.
Experimental Protocol: HPLC Analysis of Palmatine
This protocol is based on a validated method for the analysis of palmatine in a complex mixture.
-
Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector.
-
Column: Reverse-phase C18 column (e.g., SunFire® C18, 4.6 × 250 mm, 5 μm).
-
Mobile Phase:
-
A: 0.05% (v/v) formic acid in water
-
B: Methanol
-
-
Gradient Elution:
-
0–30 min: 10–50% B
-
30–35 min: 50–90% B
-
35–45 min: 90–90% B
-
45–46 min: 90–10% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10.0 μL.
-
Column Temperature: 28 ± 2 ℃.
-
Detection Wavelength: 230 nm and 240 nm.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase or a suitable solvent (e.g., methanol) to a known concentration. Filter the sample through a 0.45 μm syringe filter before injection.
The following diagram illustrates the general workflow for HPLC analysis.
Caption: Palmatine inhibits the TLR4-TRIF-NF-κB signaling pathway.
Safety and Handling
This compound should be handled with care in a laboratory setting. It is harmful if swallowed or inhaled and causes skin and serious eye irritation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work in a well-ventilated area or under a fume hood.
Conclusion
This compound is a valuable compound for a wide range of scientific investigations. A thorough understanding of its physical and chemical properties, as detailed in this guide, is essential for its effective and safe use in research and development. The information provided on its identity, solubility, stability, and analytical characterization, along with insights into its mechanism of action, serves as a critical resource for the scientific community.
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Palmatine chloride hydrate biological activities and pharmacological effects.
An In-Depth Technical Guide to the Biological Activities and Pharmacological Effects of Palmatine Chloride Hydrate
Authored by a Senior Application Scientist
Abstract
Palmatine, a protoberberine isoquinoline alkaloid, is a significant bioactive compound isolated from various medicinal plants, including those from the Coptis and Phellodendron genera.[1][2] Traditionally used for centuries in Asian medicine to treat conditions like jaundice, dysentery, hypertension, and inflammatory diseases, palmatine is now the subject of extensive modern research.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted biological activities and pharmacological effects of this compound. We will delve into its core mechanisms of action, supported by experimental data, and present its therapeutic potential for a range of complex diseases. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into its anti-inflammatory, antioxidant, anticancer, antimicrobial, neuroprotective, and cardiometabolic properties.
Core Mechanisms of Action: Anti-inflammatory and Antioxidant Effects
Recent studies have established that the primary therapeutic efficacy of palmatine stems from its potent anti-inflammatory and antioxidant activities.[1][4] These two interconnected mechanisms form the foundation for its effects across numerous pathological conditions.
Anti-inflammatory Activity
Palmatine exerts significant anti-inflammatory effects by modulating key signaling pathways that regulate the production of inflammatory mediators.[1]
Causality of Action: The inflammatory response is a critical factor in the pathogenesis of many chronic diseases. Palmatine's ability to suppress this response is primarily achieved through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the NLRP3 (NLR Family Pyrin Domain Containing 3) inflammasome .[1][4] By targeting these central regulators, palmatine effectively reduces the expression and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[5][6][] Furthermore, it downregulates the expression of inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS), which are crucial mediators of inflammation and pain.[6][8][9]
Antioxidant Activity
Oxidative stress, characterized by an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is a key contributor to cellular damage and disease progression. Palmatine effectively combats oxidative stress by bolstering endogenous antioxidant systems.
Causality of Action: The primary mechanism for palmatine's antioxidant effect is the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2)/HO-1 (Heme Oxygenase-1) signaling pathway .[1][4][5] Nrf2 is a master regulator of the antioxidant response. Under normal conditions, it is sequestered in the cytoplasm by Keap1. Palmatine promotes the dissociation of Nrf2 from Keap1, allowing it to translocate to the nucleus.[5] There, it binds to Antioxidant Response Elements (AREs), leading to the upregulation of a suite of protective genes. This results in increased production of crucial antioxidant enzymes, including Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GSH-Px).[4][8] Consequently, palmatine reduces levels of ROS and lipid peroxidation markers like Malondialdehyde (MDA), protecting cells from oxidative damage.[5][8][10]
Anticancer Properties
Palmatine demonstrates broad-spectrum anticancer activity against a variety of human cancer cell lines, including breast, colon, liver, and skin cancers.[2][11][12] Its therapeutic potential in oncology is attributed to its ability to modulate multiple oncogenic pathways.
Mechanisms of Action:
-
Induction of Apoptosis: Palmatine triggers programmed cell death in cancer cells primarily through the mitochondrial-associated pathway. It achieves this by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic protein Bax, leading to the activation of caspases.[2][5][12]
-
Cell Cycle Arrest: It effectively halts the proliferation of cancer cells by inducing cell cycle arrest, particularly at the G2/M phase.[13][14][15] This action is linked to its ability to reduce levels of Aurora Kinase A (AURKA), a key regulator of mitosis.[14]
-
Inhibition of Metastasis and Angiogenesis: Palmatine can suppress the invasion and migration of cancer cells, which are critical steps in metastasis.[1][12][16]
-
Modulation of Signaling Pathways: The anticancer effects of palmatine are mediated through the regulation of critical signaling pathways, including the PI3K/AKT/mTOR and p53 pathways.[16]
Quantitative Data on Anticancer Activity:
| Cell Line | Cancer Type | IC₅₀ Value (µg/mL) | Reference |
| MCF-7 | Breast Cancer | 5.126 | [13][17] |
| T47D | Breast Cancer | 5.805 | [13] |
| ZR-75-1 | Breast Cancer | 5.385 | [13] |
| HCT-116 | Colon Cancer | Varies (Inhibition from 5.49% at 25 µg/mL to 52.48% at 400 µg/mL) | [15] |
Antimicrobial and Antiviral Activities
Palmatine has a long history of use as an antimicrobial agent in traditional medicine.[1] Modern research has validated these applications and explored its antiviral potential.
Antibacterial Activity
Studies have shown that palmatine possesses inhibitory effects against a range of bacteria, with a notably stronger activity against Gram-positive bacteria compared to Gram-negative strains.[2][18] A key area of interest is its efficacy against Helicobacter pylori, a bacterium strongly associated with chronic gastritis and peptic ulcers.[1][19][20] Research has also demonstrated that synthetic derivatives of palmatine, particularly 9-O-substituted compounds, can exhibit significantly enhanced antibacterial potency, increasing activity by up to 64-fold against certain Gram-positive bacteria.[18][21]
Antiviral Activity
Palmatine has demonstrated promising activity against several viruses, most notably flaviviruses.[2] It has been shown to inhibit the infection of West Nile virus (WNV), Zika virus (ZIKV), Dengue virus (DENV), and Yellow Fever virus (YFV).[14][22] Its mechanism of action involves disrupting multiple stages of the viral life cycle, including viral binding, entry into the host cell, and replication.[][22]
Neuroprotective Effects
A significant advantage of palmatine is its ability to cross the blood-brain barrier, allowing it to exert direct effects within the central nervous system.[1][5] This property makes it a promising candidate for treating various neurological disorders.
-
Alzheimer's Disease (AD): Palmatine combats the pathology of AD through multiple mechanisms. It inhibits the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which break down the neurotransmitter acetylcholine, a process vital for memory and cognition.[1][2][16] Furthermore, it mitigates amyloid-beta (Aβ)-induced neurotoxicity and oxidative stress and has been shown to improve memory in animal models.[5][10][23][24] In C. elegans models of AD, palmatine treatment delayed paralysis and reduced ROS levels.[10][25]
-
Cerebral Ischemia: In models of stroke, palmatine has been shown to reduce infarct size, ameliorate neurological deficits, and suppress neuroinflammation by decreasing levels of TNF-α, iNOS, and COX-2.[6]
-
Antidepressant-like Effects: Palmatine has also demonstrated antidepressant-like activity in animal models, which is attributed to its ability to modulate monoamine oxidase-A (MAO-A) activity and reduce plasma corticosterone levels.[2][19][26]
Cardiovascular and Metabolic Effects
Palmatine exhibits significant protective effects on the cardiovascular system and plays a role in regulating metabolic homeostasis.[27]
-
Cardioprotection: Palmatine has been shown to protect the heart against ischemia-reperfusion (I/R) injury by reducing oxidative stress and inflammation, leading to improved myocardial function and a smaller infarct size.[8][9] It also attenuates doxorubicin-induced cardiotoxicity by suppressing the inflammatory response, oxidative damage, and cardiomyocyte apoptosis, an effect potentially mediated by Sirtuin1 (Sirt1).[28] Recent evidence also suggests it may protect against atherosclerosis by beneficially modulating gut microbiota.[29]
-
Metabolic Regulation: Palmatine demonstrates both hypoglycemic and hypolipidemic activities. It helps restore glucose and lipid homeostasis by modulating key metabolic signaling pathways, including the AMP-activated protein kinase (AMPK)/mTOR and the insulin receptor substrate 1 (IRS1)/AKT2/FOXO1 pathways.[1][16] In vivo studies show it can reduce serum total cholesterol and triglycerides while also inducing insulin release.[2]
Experimental Protocols and Workflows
To ensure scientific integrity and reproducibility, the following section outlines standardized protocols for assessing the key biological activities of palmatine.
Protocol 1: In Vitro Anticancer Activity Assessment (MTT Assay)
This protocol describes a colorimetric assay to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.
-
Cell Culture: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the various concentrations of palmatine. Include a vehicle control (medium with DMSO, if used) and a blank (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the palmatine concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: In Vitro Antibacterial Activity Assessment (Broth Microdilution for MIC)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation: Prepare a 2-fold serial dilution of palmatine in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus) and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5x10⁵ CFU/mL in each well.
-
Inoculation: Add the bacterial inoculum to each well containing the palmatine dilutions. Include a positive control (inoculum without palmatine) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of palmatine at which there is no visible turbidity (growth).
Pharmacokinetics and Safety Profile
-
Pharmacokinetics: A significant challenge for the clinical application of palmatine is its relatively low oral bioavailability.[1][16] Its primary metabolic pathways in the body are glucuronidation and sulfation.[30][31] Despite low systemic availability, its ability to cross the blood-brain barrier is a key therapeutic advantage for neurological conditions.[1]
-
Safety and Toxicity: Palmatine exhibits dose-dependent safety characteristics.[1] However, some studies have raised concerns about potential DNA toxicity at higher concentrations.[30][31] Safety data sheets indicate that this compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[32][33][34]
Conclusion and Future Directions
This compound is a multi-target natural alkaloid with a remarkable spectrum of pharmacological activities. Its potent anti-inflammatory and antioxidant properties form the mechanistic basis for its therapeutic potential in cancer, neurodegenerative disorders, microbial infections, and cardiovascular diseases.
While its efficacy in preclinical models is well-documented, its clinical translation is currently hampered by low bioavailability. Future research should focus on:
-
Advanced Drug Delivery: Developing nano-formulations and other targeted delivery systems to enhance bioavailability and tissue-specific targeting.[16]
-
Structural Modification: Synthesizing novel palmatine derivatives to improve pharmacological activity and reduce potential toxicity.[31]
-
Clinical Validation: Conducting well-designed clinical trials to validate the preclinical findings and establish the safety and efficacy of palmatine in human subjects.[27]
By addressing these challenges, palmatine can be further developed from a traditional remedy into a powerful component of modern therapy.
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Early research and discovery of Palmatine chloride hydrate.
An In-Depth Technical Guide to the Early Research and Discovery of Palmatine Chloride Hydrate
Preamble: From Traditional Compendia to Modern Laboratory
The journey of Palmatine from a constituent of ancient remedies to a subject of rigorous scientific inquiry is a classic narrative in pharmacognosy. For centuries, botanical preparations containing Palmatine have been staples in traditional Asian medicine, particularly noted in the earliest Chinese pharmacopoeia, the Shennong Ben Cao Jing.[1] These historical texts documented the use of plants like Coptis chinensis (Chinese Goldthread) and Phellodendron amurense (Amur Cork Tree) for treating "heat syndromes," which modern medicine interprets as inflammatory conditions, dysentery, jaundice, and various infections.[1][2][3] This long history of ethnobotanical use provided the crucial impetus for early chemists and pharmacologists to isolate and identify the active principles within these medicinal plants, leading directly to the discovery of Palmatine.
Part 1: The Dawn of Discovery - Isolation and Characterization
The initial scientific challenge was to isolate the pure chemical entity responsible for the observed therapeutic effects from the complex matrix of the plant material. Palmatine is a protoberberine isoquinoline alkaloid, a class of compounds known for their distinct yellow color and potent biological activities.[3][4] It is found in the roots and rhizomes of various plant families, including Berberidaceae, Papaveraceae, Ranunculaceae, and Menispermaceae.[1][2][3]
Early Isolation Methodologies: A Protocol
The primary rationale behind early extraction techniques was to leverage the physicochemical properties of alkaloids. As quaternary ammonium salts, protoberberines like Palmatine are soluble in polar solvents, especially when acidified. Early researchers developed multi-step protocols based on this principle. What follows is a representative, step-by-step methodology synthesized from traditional chromatographic techniques.[4][5][6]
Objective: To isolate Palmatine from its botanical source (e.g., Phellodendron amurense bark).
Principle: The protocol relies on acid-base chemistry and differential solubility. The plant material is first extracted with an acidified polar solvent to protonate the alkaloids, enhancing their solubility. Subsequent partitioning and chromatographic steps then separate Palmatine from other metabolites.
Methodology:
-
Preparation of Plant Material:
-
Obtain dried rhizomes or bark of a known Palmatine-containing plant.
-
Grind the material into a coarse powder to increase the surface area for efficient solvent penetration.
-
-
Acidified Solvent Extraction:
-
Macerate the powdered plant material in a solution of methanol acidified with hydrochloric acid (e.g., 1% HCl in methanol). The acid ensures the alkaloid nitrogen remains protonated and in its salt form, maximizing its solubility in the polar solvent.[1]
-
Perform the extraction exhaustively, often over several days or using a Soxhlet apparatus to ensure complete recovery of the alkaloids.
-
-
Solvent Removal and Crude Extract Preparation:
-
Filter the methanolic extract to remove solid plant debris.
-
Concentrate the filtrate under reduced pressure (using a rotary evaporator) to yield a dark, viscous crude extract.
-
-
Liquid-Liquid Partitioning (Acid-Base Wash):
-
Dissolve the crude extract in an acidic aqueous solution (e.g., pH 2-3).
-
Wash this aqueous solution with a non-polar solvent like n-hexane to remove lipids, chlorophyll, and other non-alkaloidal contaminants. The protonated Palmatine remains in the aqueous phase.
-
The aqueous layer, now enriched with alkaloids, is collected.
-
-
Chromatographic Purification:
-
Early methods relied on column chromatography. A stationary phase like silica gel or, more effectively for these polar compounds, Sephadex LH-20, would be used.[4][6] Silica gel can sometimes cause strong, irreversible adsorption (tailing) of quaternary alkaloids, making Sephadex a superior choice for achieving high purity.[6]
-
Prepare a column with the selected stationary phase.
-
Apply the concentrated, enriched alkaloid extract to the top of the column.
-
Elute the column with a polar mobile phase, such as a methanol/water mixture.[4][6] The distinct yellow band corresponding to Palmatine can often be visually tracked as it moves down the column.
-
Collect fractions and monitor them for the presence of the target compound, historically by color and crystallization, and later by techniques like Thin Layer Chromatography (TLC).
-
-
Crystallization and Final Product:
-
Combine the fractions containing pure Palmatine.
-
Evaporate the solvent. The resulting solid is Palmatine chloride.
-
Recrystallize the solid from a suitable solvent system (e.g., hot ethanol or methanol) to obtain the final product as yellow needle-like crystals of this compound.[7]
-
Physicochemical Properties of this compound
Once isolated, the compound was subjected to rigorous characterization to determine its fundamental properties. This data was essential for identification, purity assessment, and formulating it for pharmacological testing.
| Property | Value | Source(s) |
| Appearance | Bright yellow crystalline solid, powder, or needles | [3][4][7] |
| Chemical Class | Protoberberine Isoquinoline Alkaloid | [1][4] |
| Molecular Formula | C₂₁H₂₂ClNO₄ · xH₂O (Chloride Hydrate) | [7][8] |
| Molecular Weight | ~387.86 g/mol (anhydrous basis) | [7][8] |
| ~441.9 g/mol (trihydrate) | [9] | |
| Melting Point | 206-207 °C (with decomposition) | [7][10][11] |
| Solubility | Soluble in hot water and alcohol | [7] |
| Hygroscopicity | The chloride salt is known to be hygroscopic | [12][13] |
A significant finding during this characterization phase would have been the hygroscopic nature of Palmatine chloride—its tendency to absorb moisture from the air.[12][13] This property is critical for handling and storage and has prompted modern research into forming cocrystals to improve its stability.[12][13]
Part 2: Elucidating the Molecular Blueprint and Biological Action
With the pure compound in hand, the focus of early research shifted to two fundamental questions: What is its molecular structure, and do its biological activities validate its traditional medicinal uses?
Early Structural Elucidation Workflow
Before the advent of routine high-resolution mass spectrometry and NMR, determining the structure of a novel natural product was a painstaking process. The workflow would have involved a combination of chemical degradation and early spectroscopic techniques.
Caption: Early workflow for determining Palmatine's structure.
Early Pharmacological Screening: Validating Tradition
The primary driver for the initial pharmacological investigations of Palmatine was its long-standing use in traditional medicine to treat infections, inflammation, and liver ailments.[1][2][3][14] Early researchers designed experiments to test these specific effects in a controlled, scientific manner.
-
Antibacterial Activity: Guided by its use against dysentery and enteritis, scientists would have tested Palmatine's efficacy against various pathogenic bacteria.[1] These early in vitro studies were crucial in establishing its broad-spectrum antibacterial properties.
-
Anti-inflammatory Effects: Its traditional application for "heat syndromes" (inflammatory conditions) led to studies in animal models of inflammation.[1] These experiments would have involved inducing inflammation in rodents and then administering Palmatine to measure any reduction in swelling, pain, and other inflammatory markers.
-
Hepatoprotective and Other Activities: Use in treating jaundice prompted investigations into its effects on the liver.[1][14] Additionally, sedative and hypnotic activities were also noted in early research, aligning with some traditional uses.[1]
The logical progression of this research was not random; it was a direct and systematic attempt to validate centuries of ethnobotanical knowledge with the emerging tools of modern pharmacology.
Caption: The logic flow from traditional use to scientific validation.
Conclusion
The early research into this compound serves as a powerful example of how traditional knowledge can guide modern scientific discovery. The initial steps—painstakingly isolating the bright yellow alkaloid from its natural sources, characterizing its fundamental chemical and physical properties, and performing the first pharmacological tests—were directly inspired by its centuries-old use as a therapeutic agent. This foundational work not only validated the wisdom of traditional medicine but also laid the essential groundwork for decades of subsequent research into the diverse and complex mechanisms of this important natural product.
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From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential - PMC. (n.d.). PubMed Central. Retrieved January 9, 2026, from [Link]
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Palmatine chloride trihydrate | C21H28ClNO7. (n.d.). PubChem. Retrieved January 9, 2026, from [Link]
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Palmatine. (n.d.). Wikipedia. Retrieved January 9, 2026, from [Link]
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Palmatine: A Review of its Pharmacology, Toxicity and Pharmacokinetics. (2019). ResearchGate. Retrieved January 9, 2026, from [Link]
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Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. (2021). National Institutes of Health. Retrieved January 9, 2026, from [Link]
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Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule. (2022). ResearchGate. Retrieved January 9, 2026, from [Link]
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Palmatine: A review of pharmacological properties and pharmacokinetics. (2019). ResearchGate. Retrieved January 9, 2026, from [Link]
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Identification of palmatine and its metabolites in rat urine by liquid chromatography/tandem mass spectrometry. (2007). PubMed. Retrieved January 9, 2026, from [Link]
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Palmatine: A review of pharmacological properties and pharmacokinetics. (2020). PubMed. Retrieved January 9, 2026, from [Link]
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Identification of metabolites of palmatine in rats after oral administration using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. (2017). PubMed. Retrieved January 9, 2026, from [Link]
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Identification of in-vivo and in-vitro metabolites of palmatine by liquid chromatography-tandem mass spectrometry. (2009). PubMed. Retrieved January 9, 2026, from [Link]
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Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation. (2024). National Institutes of Health. Retrieved January 9, 2026, from [Link]
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Novel Cocrystal of Palmatine Chloride with Improved Hygroscopic Stability and Antimicrobial Potency: Experimental and Theoretical Studies. (2023). ResearchGate. Retrieved January 9, 2026, from [Link]
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This compound, 97 | 361615-100MG | SIGMA-ALDRICH. (n.d.). SLS Ireland. Retrieved January 9, 2026, from [Link]
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Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. (2021). MDPI. Retrieved January 9, 2026, from [Link]
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Palmatine Chloride Hydrate: A Comprehensive Technical Guide to its Structure and Chemical Identity
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
This guide provides an in-depth exploration of palmatine chloride hydrate, a protoberberine alkaloid of significant interest in pharmaceutical research. Moving beyond a simple data sheet, this document elucidates the structural nuances, chemical properties, and analytical methodologies pertinent to this compound. The aim is to equip researchers and drug development professionals with a robust understanding of this compound, facilitating its effective investigation and application.
Nomenclature and Chemical Identity: Decoding the Variations
Palmatine chloride exists in various forms, primarily distinguished by its hydration state. This variation is a critical consideration in experimental design and data interpretation, as it directly impacts molecular weight and potentially influences solubility and crystal structure.
A crucial point of clarification lies in the various CAS numbers and chemical formulas reported in the literature and commercial sources. This ambiguity often arises from the compound's hygroscopic nature.
| Form | Chemical Formula | Molecular Weight (Anhydrous Basis) | CAS Number |
| Palmatine Chloride | C21H22ClNO4 | 387.86 g/mol | 10605-02-4 |
| This compound | C21H22ClNO4 · xH2O | 387.86 g/mol | 171869-95-7 |
| Palmatine Chloride Trihydrate | C21H28ClNO7 | 441.9 g/mol | 6153-71-5 |
Expert Insight: The designation "hydrate" with an unspecified number of water molecules ("xH2O") is common for this compound due to its tendency to absorb atmospheric moisture. For precise stoichiometric calculations and the preparation of standard solutions, it is imperative to either use the anhydrous form under controlled conditions or to determine the water content of the hydrated form using techniques such as Karl Fischer titration or thermogravimetric analysis (TGA). The trihydrate is a specific, crystalline form with three water molecules incorporated into the crystal lattice.[1][2][3]
The IUPAC name for the core cation is 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium.[1][4][5] Common synonyms include Berbericinine and Palmatin.[4][5]
Structural Elucidation: From 2D Representation to 3D Conformation
The chemical structure of palmatine is characterized by a tetracyclic protoberberine core, featuring a quinolizinium cation. This inherent positive charge on the nitrogen atom is a key feature influencing its biological interactions.
Caption: 2D structure of the palmatine cation highlighting the core and key functional groups.
The planarity of the aromatic rings and the presence of four methoxy groups at positions 2, 3, 9, and 10 are defining characteristics. These methoxy groups contribute to the molecule's lipophilicity and are involved in its metabolic pathways.[6]
Crystallography: Unveiling the Solid-State Architecture
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of this compound in the solid state. These studies reveal not only the bond lengths and angles of the palmatine cation but also the coordination of the chloride anion and the water molecules within the crystal lattice.
A recent study on a cocrystal of palmatine chloride with 4-aminobenzoic acid provided detailed insights into the crystal packing.[7] In palmatine chloride trihydrate (PCl·3H2O), water molecules and chloride ions are involved in a hydrogen-bonding network that stabilizes the crystal structure. Specifically, two chloride ions and two water molecules can form a distinct ring structure.[7]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Suitable single crystals of this compound are typically grown by slow evaporation of a saturated solution in a solvent system such as methanol-water or ethanol-water. The choice of solvent and the rate of evaporation are critical parameters to obtain diffraction-quality crystals.
-
Data Collection: A selected crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares techniques. This process yields the precise atomic coordinates of all atoms in the crystal, including the hydrogen atoms of the water molecules.
Spectroscopic Characterization: A Fingerprint of the Molecule
Spectroscopic techniques provide valuable information about the chemical structure and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. The aromatic protons will appear in the downfield region, while the protons of the methoxy groups will be observed as sharp singlets in the upfield region.
-
¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The signals for the quaternary carbons of the aromatic rings and the methoxy carbons are characteristic features.[8]
Expert Insight: When preparing samples for NMR analysis, the choice of solvent is crucial. Deuterated methanol (CD3OD) is a common solvent for this compound.[9] It is important to note that the presence of residual water in the NMR solvent can sometimes obscure certain proton signals.
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the palmatine cation. Electrospray ionization (ESI) is a suitable technique for this charged molecule. The expected mass-to-charge ratio (m/z) for the palmatine cation (C21H22NO4+) is approximately 352.15.[5]
Infrared (IR) and Raman Spectroscopy:
IR and Raman spectroscopy provide information about the vibrational modes of the molecule. Characteristic peaks corresponding to C-H, C=C, C-O, and C-N stretching and bending vibrations can be observed. Studies have reported the FT-Raman and surface-enhanced Raman scattering (SERS) spectra of palmatine.[10][11]
Biological Significance and Mechanism of Action: The "Why" Behind the Research
Palmatine is a pharmacologically active compound with a wide range of reported biological activities, making it a molecule of interest for drug development.[4][6][12]
Caption: Overview of the diverse pharmacological activities of palmatine.
Key Mechanisms of Action
The therapeutic potential of palmatine stems from its ability to interact with multiple molecular targets.
-
DNA Intercalation: The planar aromatic structure of palmatine allows it to intercalate between the base pairs of DNA, particularly at AT-rich regions.[4][12] This interaction can disrupt DNA replication and transcription, contributing to its anticancer effects.
-
Enzyme Inhibition: Palmatine has been shown to inhibit several enzymes, including acetylcholinesterase (AChE), which is relevant to its neuroprotective effects in models of Alzheimer's disease.[5][13][14] It also acts as a topoisomerase I and II poison.[15]
-
Modulation of Signaling Pathways: Palmatine influences various cellular signaling pathways. For instance, its anti-inflammatory effects are partly attributed to the inhibition of the NF-κB signaling pathway.[4][12][13] In metabolic regulation, it has been shown to act through the AMP-activated protein kinase (AMPK) pathway.[13]
Caption: Simplified diagram of palmatine's key mechanisms of action.
Conclusion and Future Directions
This compound is a multifaceted natural product with a well-defined chemical structure and a broad spectrum of biological activities. A thorough understanding of its chemical identity, including its hydration state, is paramount for reproducible and accurate scientific investigation. The structural elucidation through crystallographic and spectroscopic methods provides a solid foundation for understanding its interaction with biological macromolecules.
Future research should focus on leveraging this structural and mechanistic understanding for the rational design of novel therapeutic agents. The development of derivatives with improved pharmacokinetic properties and enhanced target specificity holds significant promise. Furthermore, advanced analytical techniques will continue to refine our understanding of its complex biological interactions, paving the way for its potential clinical applications.
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Wang, Y., et al. (2019). Palmatine: a review of its pharmacology, toxicity and pharmacokinetics. Biochimie. [Link]
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Pereira, A. C. S., et al. (2020). Palmatine antioxidant and anti-acetylcholinesterase activities: A pre-clinical assessment. Cellular and Molecular Biology. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Palmatine Chloride Hydrate
Abstract: This technical guide provides an in-depth analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis)—for palmatine chloride hydrate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights for the robust characterization of this pharmacologically significant protoberberine alkaloid. The guide details experimental protocols, data interpretation, and an integrated analytical approach to ensure structural confirmation and purity assessment.
Introduction: The Significance of Palmatine
Palmatine is a naturally occurring protoberberine alkaloid found in several plant families, including Berberidaceae (e.g., Coptis chinensis) and Menispermaceae.[1][2] As a quaternary ammonium salt, it is typically isolated as palmatine chloride.[1] This bright yellow compound is structurally similar to berberine and has garnered significant interest for its wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and potential anticancer properties.[1][2][3][4]
For researchers in natural product chemistry and drug development, unambiguous structural confirmation and purity assessment are paramount. Spectroscopic techniques are the cornerstone of this characterization. This guide provides a comprehensive overview of the NMR, IR, and UV-Vis data for this compound, offering a self-validating system for its identification and analysis.
Molecular Structure and Spectroscopic Probes
Palmatine possesses a rigid, tetracyclic isoquinoline structure with four methoxy groups, which create a distinct electronic and structural profile.[1] The positive charge on the nitrogen atom and the extended conjugated system are key features that define its spectroscopic behavior.
-
NMR (¹H, ¹³C): Provides a detailed map of the carbon-hydrogen framework, revealing the precise location of each proton and carbon, including the number and chemical environment of the methoxy groups.
-
IR: Identifies the vibrational modes of functional groups, such as C-H (aromatic, aliphatic), C=C, C=N⁺, and C-O bonds, offering a molecular fingerprint.
-
UV-Vis: Probes the conjugated π-electron system, revealing characteristic electronic transitions that are highly sensitive to the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the complete structural elucidation of organic molecules like palmatine.
Expertise in Practice: Experimental Protocol for NMR
The quality of NMR data is critically dependent on the experimental setup. Here is a field-proven protocol for acquiring high-resolution spectra of this compound.
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Palmatine chloride has excellent solubility in DMSO (~30 mg/mL), which allows for the preparation of sufficiently concentrated solutions for both ¹H and ¹³C NMR.[5] Furthermore, DMSO's high boiling point and ability to dissolve a wide range of compounds make it a versatile and reliable option. Deuterated methanol (CD₃OD) is also a suitable alternative.[6]
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication. The solution should be clear and yellow.
-
-
Instrument Parameters:
-
Spectrometer: A 400 MHz (or higher) spectrometer is recommended for optimal signal dispersion, especially in the crowded aromatic region.
-
¹H NMR: Acquire with a standard pulse program. A spectral width of 12-15 ppm is sufficient. 16-32 scans are typically adequate for a good signal-to-noise ratio.
-
¹³C NMR: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary. A spectral width of 200-220 ppm is appropriate.
-
2D NMR: For unambiguous assignment, acquiring 2D spectra such as COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) is highly recommended to confirm connectivities.[7]
-
¹H NMR Data Analysis (400 MHz, DMSO-d₆)
The ¹H NMR spectrum of palmatine is characterized by sharp singlets for the methoxy groups and distinct signals for the aromatic and aliphatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 9.87 | s | H-8 |
| 9.05 | s | H-13 |
| 8.21 | d, J=9.2 Hz | H-11 |
| 8.01 | d, J=9.2 Hz | H-12 |
| 7.64 | s | H-4 |
| 7.08 | s | H-1 |
| 4.95 | t, J=6.4 Hz | H-6 |
| 4.10 | s | 2-OCH₃ |
| 4.08 | s | 3-OCH₃ |
| 3.92 | s | 9-OCH₃ |
| 3.80 | s | 10-OCH₃ |
| 3.25 | t, J=6.4 Hz | H-5 |
Data synthesized from publicly available spectral databases.
Interpretation Insights:
-
The downfield shifts of H-8 (δ 9.87) and H-13 (δ 9.05) are characteristic of protons adjacent to the positively charged nitrogen atom in the dibenzo[a,g]quinolizinium core.
-
The four sharp singlets between δ 3.80 and 4.10 ppm clearly indicate the presence of four distinct methoxy groups.
-
The aliphatic protons at C-5 and C-6 appear as triplets, confirming their coupling to each other in the dihydroisoquinoline ring.
¹³C NMR Data Analysis (100 MHz, DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum provides a count of all unique carbon atoms and information about their chemical environment.
| Chemical Shift (δ) ppm | Assignment |
| 150.8 | C-2 |
| 150.4 | C-3 |
| 149.9 | C-9 |
| 145.8 | C-8 |
| 145.5 | C-10 |
| 137.9 | C-13a |
| 134.1 | C-13 |
| 126.9 | C-12a |
| 123.8 | C-11 |
| 121.7 | C-4a |
| 120.3 | C-8a |
| 119.5 | C-12 |
| 111.7 | C-4 |
| 109.1 | C-1 |
| 57.1 | 2-OCH₃ |
| 56.5 | 3-OCH₃ |
| 56.3 | 9-OCH₃ |
| 55.9 | 10-OCH₃ |
| 55.4 | C-6 |
| 26.8 | C-5 |
Data synthesized from publicly available spectral databases such as SpectraBase and PubChem.[8][9]
Interpretation Insights:
-
The spectrum shows 21 distinct carbon signals, consistent with the molecular formula.
-
The carbons bonded to oxygen (C-2, C-3, C-9, C-10) appear significantly downfield (δ > 145 ppm).
-
The methoxy carbons are clustered between δ 55-58 ppm.
-
The aliphatic carbons C-5 and C-6 are found upfield at δ 26.8 and 55.4 ppm, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy provides a rapid and reliable method for identifying the key functional groups present in this compound, serving as an excellent tool for identity confirmation.
Expertise in Practice: Experimental Protocol for ATR-FTIR
Attenuated Total Reflectance (ATR) is a modern, convenient alternative to traditional KBr pellets, requiring minimal sample preparation.
-
Sample Preparation: Place a small amount (a few milligrams) of the crystalline this compound powder directly onto the ATR crystal (typically diamond or germanium).
-
Data Acquisition:
-
Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.
-
Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal.
-
Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.
-
Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) after analysis.
-
IR Data Analysis
The IR spectrum of this compound displays several characteristic absorption bands.
| Wavenumber (cm⁻¹) | Assignment |
| ~3400 (broad) | O-H stretching (from hydrate water) |
| 3100-3000 | Aromatic C-H stretching |
| 2980-2850 | Aliphatic C-H stretching (CH₂ and OCH₃) |
| ~1600 | C=N⁺ stretching of the quinolizinium ring |
| 1580-1500 | Aromatic C=C ring stretching |
| ~1270, ~1100 | C-O stretching (aryl ethers) |
Data synthesized from publicly available spectral databases.[8]
Interpretation Insights:
-
The broad absorption around 3400 cm⁻¹ is a key indicator of the presence of water of hydration.
-
The sharp band near 1600 cm⁻¹ is highly characteristic of the C=N⁺ iminium bond within the conjugated heterocyclic system.
-
Strong bands corresponding to the C-O stretching of the four methoxy groups confirm their presence.
UV-Visible (UV-Vis) Spectroscopy
The extensive conjugation in the palmatine cation gives rise to strong absorptions in the UV and visible regions, which are responsible for its yellow color.
Expertise in Practice: Experimental Protocol for UV-Vis
-
Solvent Selection: Methanol or ethanol are excellent choices as they are transparent in the UV-Vis region and readily dissolve palmatine chloride.[5]
-
Sample Preparation:
-
Prepare a stock solution of known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Perform a serial dilution to obtain a working solution with an absorbance in the optimal range (0.2-0.8 A.U.). A concentration of ~5-10 µg/mL is often suitable.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes.
-
Record a baseline spectrum with the pure solvent.
-
Record the sample spectrum from approximately 200 to 600 nm.
-
UV-Vis Data Analysis
Palmatine chloride in methanol typically exhibits multiple absorption maxima (λmax).
| λmax (nm) |
| ~229 |
| ~267 |
| ~350 |
| ~433 |
Source: Cayman Chemical Product Information.[5]
Interpretation Insights:
-
The multiple absorption bands are characteristic of the complex π → π* electronic transitions within the large, conjugated protoberberine aromatic system.
-
The absorption band at ~433 nm extends into the visible region, which is responsible for the compound's distinct yellow appearance.[5]
-
According to the Beer-Lambert law, the intensity of these absorptions is directly proportional to the concentration, making UV-Vis spectroscopy a valuable tool for quantification, such as in HPLC analysis with a UV detector.[7]
Integrated Spectroscopic Analysis Workflow
A robust characterization relies on the synergy of all techniques. Data from one method should corroborate the findings of another, creating a self-validating analytical system. The following diagram illustrates this integrated workflow.
Caption: Workflow for structural elucidation using complementary spectroscopic techniques.
Structural Feature to Spectral Data Correlation
This diagram links specific molecular features of palmatine to their characteristic signals across different spectroscopic methods, providing a powerful visual tool for integrated analysis.
Caption: Correlation map of palmatine's structural features to key spectroscopic signals.
Conclusion
The spectroscopic data presented in this guide—NMR, IR, and UV-Vis—provide a comprehensive and multi-faceted fingerprint for this compound. By understanding the principles behind each technique and the characteristic spectral features of the molecule, researchers can confidently perform structural verification, confirm identity, and assess the purity of this important alkaloid. An integrated analytical approach, where data from all three methods are used for cross-validation, represents the gold standard for ensuring the quality and integrity of materials used in research and drug development.
References
- Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation. (2024). NIH.
- Palmatine (chloride) Product Information. (2022). Cayman Chemical.
- Insights into the interaction and inhibitory action of palmatine on lysozyme fibrillogenesis: Spectroscopic and computational studies. (2024). PubMed.
- Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. (2021). NIH.
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Mass spectrum of standard sample of palmatine with 97% purity showing... (n.d.). ResearchGate. Available at: [Link]
- This compound. (n.d.). LKT Labs.
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This compound - Optional[ATR-IR] - Spectrum. (n.d.). SpectraBase. Available at: [Link]
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Palmatine Chloride | C21H22ClNO4 | CID 73442. (n.d.). PubChem. Available at: [Link]
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NMR data - Palmatine chloride. (n.d.). Comprehensive Medicinal Plant Database. Available at: [Link]
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- 1. Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - LKT Labs [lktlabs.com]
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- 6. NMR data -Comprehensive Medicinal Plant Database [mpdb.nibiohn.go.jp]
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- 9. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
Palmatine Chloride Hydrate: A Technical Guide to its burgeoning Therapeutic Applications
Abstract
Palmatine, a protoberberine alkaloid found in various medicinal plants, has a long history of use in traditional medicine, particularly in Asia, for treating ailments such as jaundice, dysentery, hypertension, and inflammation.[1][2] Modern scientific investigation has begun to unravel the molecular mechanisms underlying these traditional uses, revealing a pleiotropic pharmacological profile for palmatine and its salt form, palmatine chloride hydrate. This technical guide provides an in-depth analysis of the current state of research into the therapeutic potential of this compound. We will explore its multi-target mechanisms of action, focusing on its anti-inflammatory, antioxidant, neuroprotective, anticancer, and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals, offering a synthesis of mechanistic insights and field-proven experimental protocols to facilitate further investigation into this promising natural compound.
Introduction to this compound
Palmatine is a quaternary isoquinoline alkaloid with a characteristic bright yellow color.[2] It is a major bioactive component isolated from plants of the Berberidaceae, Papaveraceae, Ranunculaceae, and Menispermaceae families.[2] For pharmaceutical applications, it is often used in its hydrochloride salt form, this compound, to enhance its water solubility.[3] While its traditional applications have been widespread, contemporary research is now validating its therapeutic potential for a range of complex modern diseases, including neurodegenerative disorders and cancer.[2][4]
Pharmacokinetics and Bioavailability
A critical consideration for the clinical translation of any therapeutic agent is its pharmacokinetic profile. Studies in rats have shown that palmatine exhibits relatively low oral bioavailability.
| Administration Route | Dose | Bioavailability (%) | Animal Model | Reference |
| Oral | 60 mg/kg (total alkaloids) | 10.98 | Rat | |
| Oral | Not Specified | 15.5 | Rat |
This low bioavailability is likely attributable to poor intestinal absorption and a significant first-pass metabolism effect in the liver and intestines.[4] Pharmacokinetic studies in rats have determined key parameters following oral and intravenous administration.
| Parameter | Oral Administration (60 mg/kg total alkaloids) | Intravenous Administration | Reference |
| Cmax | 0.91 ± 0.06 mg/L | - | [1] |
| Tmax | 35.24 ± 0.83 min | - | [1] |
| t1/2 | 187.03 ± 1.53 min | 172.18 ± 12.38 min | [1] |
| AUC | 280.30 ± 18.69 mg·min/L | 2553.14 ± 214.91 mg·min/L | [1] |
Despite its low bioavailability, palmatine has been shown to cross the blood-brain barrier, which is a significant advantage for its potential application in central nervous system disorders.[4] Efforts to improve its clinical potential include the development of nano-delivery systems and structural modifications.[4]
Key Therapeutic Applications and Mechanisms of Action
Palmatine's therapeutic effects are attributed to its ability to modulate multiple key signaling pathways. This multi-target approach is a hallmark of many natural products and offers potential advantages in treating complex diseases with multifactorial pathologies.
Anti-inflammatory and Antioxidant Effects
A substantial body of evidence points to the potent anti-inflammatory and antioxidant properties of palmatine.[4][5] These effects are primarily mediated through the regulation of two major signaling pathways:
-
Inhibition of the NF-κB/NLRP3 Inflammasome Pathway: Palmatine has been shown to exert its anti-inflammatory effects by inhibiting the activation of the NLRP3 inflammasome and the NF-κB signaling pathway.[4] This leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[6]
-
Activation of the Nrf2/HO-1 Pathway: Palmatine combats oxidative stress by activating the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway.[4] This pathway plays a crucial role in the cellular defense against oxidative damage by upregulating the expression of antioxidant enzymes.
Caption: Palmatine's dual anti-inflammatory and antioxidant mechanisms.
Neuroprotective Effects
Palmatine's ability to cross the blood-brain barrier and its anti-inflammatory and antioxidant properties make it a promising candidate for the treatment of neurodegenerative diseases like Alzheimer's disease.[4]
Mechanisms of neuroprotection include:
-
Reduction of Neuroinflammation: Palmatine has been shown to reduce levels of pro-inflammatory cytokines in lipopolysaccharide (LPS)-induced mouse models of neuroinflammation at doses of 5 mg/kg and 20 mg/kg.[4]
-
Inhibition of Apoptosis: It inhibits the BAX/Bcl-2 pathway, thereby reducing neuronal apoptosis.[4]
-
Amelioration of Oxidative Stress: In a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ) 25-35, palmatine at doses of 50 mg/kg and 100 mg/kg was shown to protect against oxidative stress.[6]
-
Enhancement of Cognitive Function: Studies in animal models have demonstrated that palmatine can improve learning and memory.[3]
Anticancer Activity
Palmatine has demonstrated broad-spectrum anticancer activity against various cancer cell lines.[1] Its anticancer effects are multifaceted and include:
-
Induction of Apoptosis: Palmatine induces apoptosis in cancer cells through the modulation of apoptotic pathways, including the BAX/Bcl-2 pathway.[6]
-
Cell Cycle Arrest: It can cause cell cycle arrest, thereby inhibiting the proliferation of cancer cells.
-
Inhibition of Metastasis and Angiogenesis: Palmatine has been shown to suppress the invasion and spread of cancer cells.[4]
-
Synergistic Effects with Chemotherapeutic Drugs: Palmatine has been shown to act synergistically and additively with doxorubicin in human estrogen receptor-positive breast cancer cells.[6]
Antimicrobial Activity
Traditionally used to treat infections, modern research has confirmed palmatine's antimicrobial properties. It exhibits inhibitory effects against a range of pathogens, including:
-
Helicobacter pylori: Palmatine has been shown to have dose-dependent antibacterial activity against H. pylori, a bacterium associated with chronic atrophic gastritis.[4] A study on palmatine derivatives demonstrated potent activity against metronidazole-resistant H. pylori strains, with minimum inhibitory concentration (MIC) values ranging from 4-16 μg/mL.
-
Gram-Positive Bacteria: Palmatine generally shows stronger inhibitory effects on Gram-positive bacteria compared to Gram-negative bacteria.[1]
-
Plasmodium falciparum: It has demonstrated potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[4]
Experimental Protocols
The following protocols are representative of the methodologies used to evaluate the therapeutic potential of this compound.
In Vitro Cell Viability Assessment: MTT Assay
This protocol is a standard colorimetric assay to assess the cytotoxic effects of palmatine on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HT-29, SW-480, or PC12) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve palmatine).
-
Incubation: Incubate the cells for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Caption: A generalized workflow for the MTT cell viability assay.
Analysis of Apoptosis: Western Blotting
This protocol is used to detect changes in the expression of key apoptosis-related proteins following palmatine treatment.
Principle: Western blotting allows for the separation of proteins by size via gel electrophoresis, followed by their transfer to a membrane and detection using specific antibodies.
Protocol:
-
Cell Lysis: Treat cells with palmatine as described in the MTT assay protocol. After treatment, collect the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against apoptosis markers (e.g., Bax, Bcl-2, cleaved caspase-3, and PARP) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) for loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
In Vivo Model of Neuroprotection: Aβ-Induced Alzheimer's Disease in Mice
This protocol describes an animal model to evaluate the neuroprotective effects of palmatine.
Principle: Intracerebral injection of aggregated Aβ peptide in mice induces pathological features similar to Alzheimer's disease, including neuroinflammation and cognitive deficits.
Protocol:
-
Animal Acclimatization: Acclimate male C57BL/6 mice for at least one week before the experiment.
-
Model Induction: Anesthetize the mice and stereotactically inject aggregated Aβ25-35 into the hippocampus.[6] A sham group should be injected with vehicle (e.g., sterile saline).
-
Palmatine Administration: Following the Aβ injection, administer this compound (e.g., 50 and 100 mg/kg) or vehicle daily via oral gavage for a specified period (e.g., 14-28 days).[6]
-
Behavioral Testing: Conduct behavioral tests to assess cognitive function, such as the Morris water maze or Y-maze.
-
Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and collect brain tissue for analysis.
-
Histology: Perform H&E and Nissl staining to assess neuronal damage.
-
Biochemical Assays: Measure levels of inflammatory cytokines (TNF-α, IL-1β, IL-6) and oxidative stress markers (SOD, GSH, MDA) in brain homogenates using ELISA and other appropriate assays.[6]
-
Western Blotting: Analyze the expression of key signaling proteins (e.g., Nrf2, HO-1, Bax, Bcl-2) in brain tissue lysates.[6]
-
Future Directions and Conclusion
This compound is a promising natural compound with a wide range of therapeutic applications. Its multi-target mechanism of action makes it particularly attractive for the treatment of complex diseases. However, several challenges remain to be addressed for its successful clinical translation. The primary hurdle is its low oral bioavailability. Future research should focus on the development of novel drug delivery systems, such as nanoparticles and liposomes, to enhance its absorption and targeted delivery.[4] Furthermore, while preclinical studies have been encouraging, well-designed clinical trials are necessary to establish the safety and efficacy of palmatine in humans. The synergistic effects of palmatine with existing drugs also warrant further investigation, as this could lead to more effective combination therapies with reduced side effects.
References
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From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. Frontiers. Available at: [Link]
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Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway. PMC. Available at: [Link]
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Palmatine - Wikipedia. Wikipedia. Available at: [Link]
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Palmatine attenuates LPS‐induced neuroinflammation through the PI3K/Akt/NF‐κB pathway. Wiley Online Library. Available at: [Link]
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Pharmacokinetics of palmatine in rat after oral and intravenous administration by UPLC-MS/MS. AKJournals. Available at: [Link]
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Synthesis and Structure–Activity Relationship of Palmatine Derivatives as a Novel Class of Antibacterial Agents against Helicobacter pylori. MDPI. Available at: [Link]
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Pharmacokinetics, tissue distribution and plasma protein binding rate of palmatine following intragastric and intravenous administration in rats using liquid chromatography tandem mass spectrometry. ResearchGate. Available at: [Link]
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Pharmacokinetics, tissue distribution and plasma protein binding rate of palmatine following intragastric and intravenous administration in rats using liquid chromatography tandem mass spectrometry. PubMed. Available at: [Link]
-
Neuroprotective Effect of Palmatine Against Anti-Epileptic Drug Induced Autism in Wistar Rat Pups. PubMed. Available at: [Link]
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Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives. PMC. Available at: [Link]
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Neuroprotective Effect of Palmatine Against Anti‐Epileptic Drug Induced Autism in Wistar Rat Pups. ResearchGate. Available at: [Link]
-
Palmatine reduces hippocampal neuronal damage in Alzheimer's disease mice. ResearchGate. Available at: [Link]
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Palmatine potentiates cefquinome efficacy against multidrug-resistant Escherichia coli via sulfur/taurine metabolism and oxidative stress modulation. NIH. Available at: [Link]
-
Palmatine Attenuates Lipopolysaccharide-Induced Acute Lung Injury Via Suppression of NLRP3 Inflammasome Activation, Pyroptosis, and Metabolic Remodeling. PMC. Available at: [Link]
-
Pharmacokinetics Studies of 12 Alkaloids in Rat Plasma after Oral Administration of Zuojin and Fan-Zuojin Formulas. MDPI. Available at: [Link]
-
Palmatine from Mahonia bealei attenuates gut tumorigenesis in ApcMin/+ mice via inhibition of inflammatory cytokines. PubMed Central. Available at: [Link]
-
Synthesis and antimicrobial activity of 9-o-substituted palmatine derivatives. PubMed. Available at: [Link]
-
Palmatine Alleviates LPS-Induced Acute Lung Injury Via Interfering the Interaction of TAK1 and TAB1. ResearchGate. Available at: [Link]
-
Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway. ResearchGate. Available at: [Link]
-
Palmatine restores cefquinome activity to lower bacterial load and tissue damage in the infected mice. ResearchGate. Available at: [Link]
-
Neuroprotective effect of isolated palmatine from Tinospora cordifolia (Thunb.) Miers leaves in aluminium chloride induced oxidative stress. Chula Digital Collections. Available at: [Link]
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Best protocol to collect mammalian cells for screening apoptosis markers using WB?. ResearchGate. Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
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MTT Cell Assay Protocol. Texas Children's Hospital. Available at: [Link]
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MTT assays on cancer cell lines treated with compounds 3, 5 and 6 at different concentrations. ResearchGate. Available at: [Link]
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Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. PubMed. Available at: [Link]
-
Palmatine as an Agent Against Metabolic Syndrome and Its Related Complications: A Review. PubMed. Available at: [Link]
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Palmatine: A review of its pharmacology, toxicity and pharmacokinetics. PubMed. Available at: [Link]
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Palmatine: A review of pharmacological properties and pharmacokinetics. PubMed. Available at: [Link]
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An In-Depth Technical Guide to the In Vitro Effects of Palmatine Chloride Hydrate on Cell Lines
Introduction: Bridging Traditional Medicine and Modern Oncology
Palmatine, a protoberberine isoquinoline alkaloid, is a vibrant yellow compound extracted from the roots and stems of various medicinal plants, including Coptis chinensis (Huang Lian) and Phellodendron amurense (Huang Bai). For centuries, these plants have been staples in traditional medicine across Asia for treating a range of ailments such as jaundice, dysentery, hypertension, and inflammation. Modern scientific investigation has shifted focus towards the pharmacological activities of its purified constituents, revealing that Palmatine chloride hydrate possesses a remarkable spectrum of biological effects, including anti-inflammatory, neuroprotective, and potent anti-cancer properties.
This guide serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a mere summary of effects to provide a detailed exploration of the in vitro mechanisms of this compound, focusing on its impact on cancer cell lines. We will dissect the causality behind its cytotoxic effects, provide validated, step-by-step protocols for key assays, and visualize the complex signaling networks it modulates. This document is designed to empower researchers to design robust experiments and accelerate the evaluation of Palmatine's therapeutic potential.
Core Mechanistic Pillars of Palmatine's In Vitro Anti-Cancer Activity
This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inhibiting cell proliferation, inducing programmed cell death (apoptosis), and arresting the cell cycle. A significant attribute of Palmatine is its demonstrated selectivity, often inhibiting the growth of cancer cells with minimal effect on non-tumorigenic cell lines, a crucial characteristic for any potential therapeutic agent.
Cytotoxicity and Anti-Proliferative Effects
Palmatine consistently demonstrates potent growth-inhibitory effects across a diverse range of cancer cell lines. This cytotoxicity is the foundational observation from which all mechanistic studies proceed. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying this effect, though it varies significantly depending on the specific cell line and the duration of exposure.
Table 1: Reported IC50 Values of Palmatine Chloride in Various Cell Lines
| Cell Line | Cell Type | IC50 Value | Exposure Time (hours) |
| DU145 | Human Prostate Cancer | ~5 µg/mL | 72 |
| PC-3 | Human Prostate Cancer | ~5 µg/mL | 72 |
| LNCaP | Human Prostate Cancer | ~2.5 µg/mL | 72 |
| HeLa | Human Cervical Cancer | 26.057 ± 0.56 µg/mL | Not Specified |
| HCT-116 | Human Colon Cancer | > 100 µM | 72 |
| HepG2 | Human Liver Cancer | > 100 µM | 72 |
Data compiled from multiple sources.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability. The causality is straightforward: viable cells possess active mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Rationale: This assay is chosen for its reliability, high throughput, and sensitivity in generating dose-response curves to calculate IC50 values. It provides the initial quantitative data to prove a compound's cytotoxic potential.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. A typical starting range might be 0.5 to 100 µM.
-
Treatment: Remove the old medium from the wells and add 100 µL of the various concentrations of Palmatine chloride. Include wells with medium only (blank) and cells with medium but no Palmatine (vehicle control).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well, resulting in a final concentration of 0.5 mg/mL.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle control.
Induction of Apoptosis via the Mitochondrial Pathway
A primary mechanism underlying Palmatine's cytotoxicity is the induction of apoptosis, or programmed cell death. This is a controlled, energy-dependent process that avoids the inflammatory response associated with necrosis. Palmatine primarily triggers the intrinsic (mitochondrial) pathway of apoptosis.
Causality of Mechanistic Steps:
-
Increased Oxidative Stress: Palmatine treatment leads to an increase in intracellular Reactive Oxygen Species (ROS). This oxidative stress acts as a critical upstream signal, disrupting cellular homeostasis.
-
Mitochondrial Disruption: The surge in ROS leads to a decrease in the mitochondrial membrane potential (ΔΨm).
-
Bcl-2 Family Regulation: This is a pivotal control point. Palmatine upregulates the expression of pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL. The increased Bax/Bcl-2 ratio enhances mitochondrial outer membrane permeabilization.
-
Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c from the intermembrane space into the cytoplasm.
-
Caspase Activation: In the cytoplasm, cytochrome c binds to APAF-1, forming the apoptosome, which activates the initiator caspase, Caspase-9. Activated Caspase-9 then cleaves and activates the executioner caspase, Caspase-3, which orchestrates the dismantling of the cell.
This flow cytometry-based assay is the gold standard for distinguishing between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Rationale: The assay's logic hinges on two key cellular changes during apoptosis. In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), it specifically labels early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It only enters late apoptotic or necrotic cells where membrane integrity is lost, intercalating with DNA. This dual staining provides a robust, quantitative snapshot of cell death stages.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of Palmatine chloride for the chosen duration.
-
Cell Harvesting: Harvest both floating and adherent cells. Adherent cells are detached using trypsin, and the trypsin is neutralized with complete medium. Combine all cells from each sample.
-
Washing: Wash the cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Final Preparation: Add 400 µL of 1X Binding Buffer to each tube.
-
Data Acquisition: Analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and gates correctly.
Interpreting the Results:
-
Lower-Left Quadrant (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells.
Induction of Cell Cycle Arrest
In addition to inducing cell death, Palmatine can halt the progression of the cell cycle, preventing cancer cells from dividing. The specific phase of arrest can be cell-type dependent. For instance, Palmatine has been shown to induce G2/M phase arrest in colon cancer cells and G0/G1 phase arrest in oral squamous cell carcinoma cells. This arrest is mechanistically linked to Palmatine's ability to inhibit key cell cycle regulatory proteins. A prime example is its targeting of Aurora Kinase A (AURKA) in colon cancer, an enzyme critical for mitotic progression, leading to a standstill at the G2/M checkpoint.
This method uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle based on their DNA content.
Experimental Rationale: Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell. This allows for clear discrimination:
-
G0/G1 Phase: Cells have a normal (2N) amount of DNA.
-
S Phase: Cells are actively replicating their DNA, so their DNA content is between 2N and 4N.
-
G2/M Phase: Cells have completed DNA replication and contain double the normal amount (4N) of DNA before dividing. By treating cells with Palmatine and analyzing the resulting DNA content histogram, one can observe an accumulation of cells in a specific phase, indicating cell cycle arrest.
Step-by-Step Methodology:
-
Cell Culture and Treatment: Culture cells and treat with Palmatine as described in the previous protocols.
-
Harvesting: Harvest cells (adherent and floating) and wash once with cold PBS.
-
Fixation: This is a critical step to permeabilize the cells to the dye. Resuspend the cell pellet in 1 mL of cold 70% ethanol while gently vortexing. Fix the cells overnight at -20°C or for at least 2 hours at 4°C. Fixation preserves the cells and allows PI to enter.
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL). Incubate for 30 minutes at 37°C. This step is crucial because PI also binds to double-stranded RNA, and failure to remove RNA will result in inaccurate DNA content analysis.
-
PI Staining: Add PI solution to the cells to a final concentration of ~50 µg/mL. Incubate for 15-30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer. The PI fluorescence is typically measured on a linear scale to best resolve the G0/G1 and G2/M peaks.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.
Dissecting the Upstream Signaling Cascades
Palmatine's effects on apoptosis and the cell cycle are not isolated events; they are the downstream consequences of its interaction with critical intracellular signaling pathways that govern cell survival, proliferation, and death.
-
PI3K/AKT/mTOR Pathway: This is a central pro-survival pathway frequently hyperactivated in cancer. Palmatine has been shown to inhibit this pathway, reducing the expression and phosphorylation of key components like PI3K, AKT, and mTOR. Downregulation of this pathway cripples the cell's survival signals, making it more susceptible to apoptosis.
-
NF-κB Pathway: In prostate cancer cells, Palmatine decreases the activation of NF-κB and its downstream anti-apoptotic target gene, FLIP. This inhibition further sensitizes cells to apoptotic stimuli.
-
AURKA Pathway: As mentioned, Palmatine can directly target and reduce the levels of Aurora Kinase A (AURKA), a key mitotic regulator. This action directly leads to G2/M phase arrest and subsequently triggers mitochondrial-associated apoptosis.
-
p53 Pathway: In some contexts, such as photodynamic therapy with Palmatine in oral squamous cell carcinoma, an increase in the expression of the p53 tumor suppressor protein is observed. Activated p53 can halt the cell cycle and induce apoptosis.
-
Nrf2/HO-1 Pathway: While often associated with its anti-cancer effects, Palmatine also demonstrates neuroprotective and anti-inflammatory properties by activating the Nrf2/HO-1 antioxidant pathway. This highlights the compound's diverse and context-dependent mechanisms of action.
Conclusion and Future Directions
The in vitro evidence compellingly positions this compound as a promising multi-target agent for cancer therapy. Its ability to simultaneously induce mitochondrial apoptosis, arrest the cell cycle, and inhibit critical pro-survival signaling pathways like PI3K/AKT and NF-κB underscores its therapeutic potential. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a robust foundation for further investigation.
Future research should focus on synergistic combinations with conventional chemotherapeutics, exploration of its effects on metastasis and angiogenesis in vitro, and detailed investigation into its effects on other cancer types. As we continue to bridge the gap between traditional remedies and modern molecular science, compounds like Palmatine offer a rich source of novel therapeutic strategies.
References
- Keap1 is a negative regulator of Nrf2. It plays an inhibitory role by specifically binding to the sequence of the Neh2 domain of Nrf2. Apoptosis is closely related to the expression of the proapoptotic protein Bax and the antiapoptotic protein Bcl-2, and the effect of palmatine on apoptosis can be established by assaying them.
Known metabolic pathways of Palmatine chloride hydrate.
An In-Depth Technical Guide to the Metabolic Pathways of Palmatine
Foreword for the Researcher
Palmatine, a protoberberine isoquinoline alkaloid, has garnered significant attention within the scientific community for its broad spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[1][2] Found in various medicinal plants like Coptis chinensis and Phellodendron amurense, it is a cornerstone of traditional medicine.[2][3] However, the translation of this therapeutic potential into clinical application is significantly hampered by its pharmacokinetic profile, most notably its low oral bioavailability.[4] A comprehensive understanding of the metabolic fate of palmatine—its absorption, distribution, metabolism, and excretion (ADME)—is therefore not merely an academic exercise but a critical prerequisite for rational drug design, toxicity assessment, and the development of effective delivery systems.
This technical guide provides a detailed exploration of the known metabolic pathways of palmatine. We will move beyond a simple cataloging of metabolites to dissect the enzymatic machinery responsible for its biotransformation, explain the rationale behind the experimental methodologies used for its study, and discuss the profound implications of its metabolism on its therapeutic utility. This document is designed for researchers, scientists, and drug development professionals who require a deep, mechanistic understanding of palmatine's journey through the body.
Part 1: The In Vivo Metabolic Landscape of Palmatine
The metabolic profile of a compound in a living system provides the most direct evidence of its biotransformation. Studies, primarily in rat models, have established that after oral administration, palmatine is extensively metabolized before excretion.[5][6] Its metabolites are widely distributed and have been identified in plasma, urine, bile, feces, and liver tissue.[4][5]
The biotransformation of palmatine is a multi-step process involving both Phase I and Phase II reactions. An extensive study utilizing ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry (UPLC/QTOF-MS) identified a total of 58 metabolites in various rat biological samples following oral administration.[5] This high number underscores the compound's significant susceptibility to metabolic enzymes. The primary metabolic pathways are demethylation and hydroxylation (Phase I), followed by glucuronidation and sulfation (Phase II).[5]
Table 1: Summary of Major Identified Metabolites of Palmatine in Rats
| Metabolite Class | Specific Transformation | Biological Matrix | Reference |
| Phase I | Mono-demethylation | Urine, Plasma, Bile, Feces, Liver | [5] |
| Di-demethylation | Urine, Bile, Liver | [5] | |
| Tri-demethylation | Urine, Feces | [6] | |
| Mono-hydroxylation | Urine, Plasma, Bile, Liver | [5][7] | |
| Dehydrogenation | Feces, Urine | [6] | |
| Phase II | Glucuronide Conjugate | Urine, Plasma, Bile, Liver | [5][7] |
| Sulfate Conjugate | Urine, Plasma, Bile, Liver | [5][7] |
This table represents a summary of major metabolic transformations. The actual number of metabolites is much larger due to various combinations of these reactions.
Part 2: Core Metabolic Pathways and Enzymology
The metabolism of xenobiotics is broadly categorized into two phases. Phase I reactions introduce or expose functional groups, slightly increasing hydrophilicity, while Phase II reactions conjugate these groups with endogenous polar molecules, dramatically increasing water solubility to facilitate excretion.[8]
Section 2.1: Phase I Metabolism - Functionalization Reactions
Phase I metabolism of palmatine primarily involves oxidation reactions catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver.[7][9]
-
O-Demethylation: This is a key initial step where one or more of the four methoxy groups on the palmatine structure are removed to form hydroxyl groups. This process can occur sequentially, leading to mono-, di-, and tri-demethylated metabolites.[5][6] In vitro studies using human recombinant CYP enzymes have shown that CYP2D6 and, to a lesser degree, CYP1A2 can mediate the O-demethylation of palmatine.[4][7]
-
Hydroxylation: This reaction involves the addition of a hydroxyl (-OH) group directly onto the aromatic ring structure of palmatine.[5][7]
It is crucial to note that while these pathways exist, palmatine is considered relatively resistant to extensive metabolic activity by CYP enzymes and human hepatocytes compared to other compounds.[4][7] This suggests that while first-pass metabolism is significant, it may not be as rapid or complete as for other drugs primarily cleared by CYPs.
Section 2.2: Phase II Metabolism - Conjugation Reactions
The hydroxyl groups created during Phase I metabolism serve as active sites for Phase II conjugation reactions. For palmatine, glucuronidation and sulfation are the predominant Phase II pathways, significantly enhancing its water solubility for efficient elimination.[1][9]
-
Glucuronidation: This is a major metabolic pathway for palmatine.[1][9] The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine 5'-diphospho-glucuronic acid (UDPGA) to the hydroxylated metabolites of palmatine.[7][8][10] The resulting glucuronide conjugates are highly water-soluble and readily excreted in urine and bile.
-
Sulfation: This pathway involves the transfer of a sulfonate group (SO₃⁻) to the hydroxylated metabolites, a reaction catalyzed by sulfotransferases (SULTs).[1][9] Like glucuronides, sulfate conjugates are highly polar and easily eliminated from the body.
Section 3.2: Analytical Workflow for Metabolite Identification
Causality and Rationale: High-resolution mass spectrometry, particularly LC-MS/MS or UPLC/QTOF-MS, is the definitive technology for metabolite profiling. [5][11]Liquid chromatography (LC) separates the complex mixture of parent drug and metabolites. The mass spectrometer then provides two critical pieces of information: the accurate mass of the molecules (allowing for the determination of elemental composition and the mass shift from the parent drug) and their fragmentation patterns (providing structural information). By comparing these data to the parent compound, the exact nature of the metabolic modification can be elucidated. [6] Step-by-Step Workflow:
-
Chromatographic Separation: The sample extract is injected into an HPLC or UPLC system. A reversed-phase C18 column is commonly used to separate palmatine and its more polar metabolites based on their hydrophobicity. [6][11]2. Mass Spectrometry - MS1 Scan: As compounds elute from the column, they enter the mass spectrometer, which performs a full scan (MS1) to detect the mass-to-charge ratio (m/z) of all ions present. Potential metabolites are flagged by searching for predicted mass shifts corresponding to common metabolic reactions (e.g., +16 for hydroxylation, -14 for demethylation, +176 for glucuronidation).
-
Mass Spectrometry - MS2 Fragmentation: In a data-dependent acquisition mode, the instrument automatically selects the ions of interest from the MS1 scan (including the parent drug and potential metabolites) and subjects them to fragmentation, generating a product ion spectrum (MS2).
-
Structural Elucidation: The structure of a metabolite is confirmed by comparing its fragmentation pattern to that of the parent drug. Conserved fragments indicate which parts of the molecule are unchanged, while shifts in fragment masses pinpoint the site of metabolic modification. [5][11]
Part 4: Pharmacokinetic Implications and Future Directions
The metabolic profile of palmatine is intrinsically linked to its challenging pharmacokinetic properties.
-
Low Bioavailability: The quaternary ammonium structure of palmatine limits its passive diffusion across the intestinal membrane. [4]The palmatine that is absorbed is then subject to extensive first-pass metabolism in both the intestine and the liver, where Phase I and Phase II enzymes rapidly convert it into more polar, excretable forms. [4]This combination of poor absorption and high first-pass clearance is the primary reason for its low oral bioavailability, which has been calculated to be less than 10% in rats. [4]* Implications for Drug Development: The extensive metabolism means that achieving therapeutic systemic concentrations of the parent palmatine molecule via conventional oral administration is difficult. This presents a significant challenge but also an opportunity for innovation. Strategies to overcome this include:
-
Structural Modification: Creating pro-drugs or modifying the palmatine structure to protect it from first-pass metabolism or improve its absorption characteristics. [1] * Novel Delivery Systems: Encapsulating palmatine in nanocarriers or other advanced formulations to bypass or reduce the impact of first-pass metabolism and enhance intestinal uptake. [4] * Exploring Metabolite Activity: Investigating whether the metabolites of palmatine, such as the demethylated forms, possess their own therapeutic activity. Some studies suggest metabolites like 8-oxo-palmatine may have unique bioactivities. [4] Future Research: While significant progress has been made, several gaps in our knowledge remain. Future research should focus on:
-
-
Human Metabolism: Systematically validating the metabolic pathways in human-derived systems and, eventually, in clinical studies to confirm the relevance of animal data. [4]2. Enzyme Isoform Identification: Pinpointing the specific UGT and SULT isoforms responsible for palmatine conjugation to better predict drug-drug interactions.
-
Role of Gut Microbiota: Further investigating the contribution of intestinal flora to the metabolism of palmatine, as initial studies suggest their involvement. [6] By continuing to unravel the complexities of palmatine metabolism, the scientific community can pave the way for harnessing the full therapeutic potential of this promising natural compound.
References
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Vrba, J., Vrublova, E., Modriansky, M., & Ulrichova, J. (2015). Metabolism of palmatine by human hepatocytes and recombinant cytochromes P450. Journal of Pharmaceutical and Biomedical Analysis, 102, 193–198. [Link]
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Wang, Y., Chen, J., Li, T., Wang, Y., & Chen, J. (2024). From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. Frontiers in Pharmacology, 15, 1366393. [Link]
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Wang, J., Wang, L., Lou, G. H., & Zeng, H. R. (2019). Palmatine: A review of its pharmacology, toxicity and pharmacokinetics. Biochimie, 162, 188–197. [Link]
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Ma, B. L., Ma, Y. M., & Chen, J. L. (2007). Identification of palmatine and its metabolites in rat urine by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(13), 2019–2022. [Link]
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Wang, K., Chai, L., Ding, L., & Qiu, F. (2017). Identification of metabolites of palmatine in rats after oral administration using ultra-high-performance liquid chromatography/quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 31(6), 523–537. [Link]
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ResearchGate. (2015). Metabolism of palmatine by human hepatocytes and recombinant cytochromes P450. [Link]
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Kukula-Koch, W., Sieniawska, E., Widelski, J., & Głowniak, K. (2019). Palmatine: A review of pharmacological properties and pharmacokinetics. Phytotherapy Research, 33(1), 32-49. [Link]
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ResearchGate. (2019). Palmatine: A Review of its Pharmacology, Toxicity and Pharmacokinetics. [Link]
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Ruan, J., Liu, Y., Liu, X., Yan, R., & Liu, Z. (2009). Identification of in-vivo and in-vitro metabolites of palmatine by liquid chromatography-tandem mass spectrometry. Journal of Pharmacy and Pharmacology, 61(5), 629–636. [Link]
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Long, M., Yang, S., Wang, L., He, X., Liao, X., & Liu, Z. (2019). Pharmacokinetics and Tissue Distribution of Palmatine after Single Intramuscular Injection in Partridge Shank Chickens. Pakistan Veterinary Journal, 39(4), 535-539. [Link]
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Pharmaguideline. Absorption, Distribution, Metabolism and Excretion of Drug. [Link]
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Merck Animal Health. Absorption, Distribution, Metabolism, and Excretion of Toxic Agents in Animals. [Link]
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E-Cronicon. The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. [Link]
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Palacký University Olomouc. PHASE II DRUG METABOLIZING ENZYMES. [Link]
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Longdom Publishing. Phase I and Phase II Metabolism: Mechanisms and their Role in Drug Biotransformation. [Link]
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PubMed. Role of human liver microsomes in in vitro metabolism of drugs-a review. [Link]
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Methodological & Application
Application Note: A Researcher's Guide to Preparing Palmatine Chloride Hydrate for Cell Culture Experiments
Abstract
Palmatine, a protoberberine alkaloid isolated from various medicinal plants, is the subject of extensive research for its diverse pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2][3] The successful application of Palmatine chloride hydrate in cell-based assays is critically dependent on its proper dissolution and handling. Its physicochemical characteristics, notably its limited aqueous solubility and hygroscopic nature, present significant challenges for researchers.[4][5] This guide provides a comprehensive, experience-driven framework for the preparation of this compound solutions for in vitro studies. We will detail the causal logic behind solvent selection, provide validated, step-by-step protocols for stock and working solution preparation, and discuss critical considerations for experimental design, including stability and vehicle controls. This document is intended to equip researchers, scientists, and drug development professionals with the necessary technical knowledge to ensure reproducible and reliable experimental outcomes.
Foundational Knowledge: Physicochemical Properties of this compound
A thorough understanding of a compound's properties is the bedrock of sound experimental design. This compound is a yellow crystalline solid with characteristics that demand careful consideration during handling and dissolution.[1]
Key Compound Specifications:
| Property | Value | Source(s) |
| Chemical Name | 5,6-Dihydro-2,3,9,10-tetramethoxydibenzo[a,g]quinolizinium chloride hydrate | [1] |
| CAS Number | 171869-95-7 (hydrate form) | [1][6] |
| Molecular Weight | 387.86 g/mol (anhydrous basis) | [4][7] |
| Appearance | Yellow needle-like crystals or powder | [1] |
Solubility Profile: The Rationale for Solvent Selection
The efficacy of any in vitro experiment hinges on the complete solubilization of the test compound. This compound exhibits poor solubility in aqueous buffers at neutral pH, making direct dissolution in cell culture media impractical and prone to precipitation.[4] Therefore, a solvent-first approach is mandatory.
Table of Solubilities:
| Solvent | Reported Solubility | Key Considerations | Source(s) |
| DMSO | ~30 - 77 mg/mL | Recommended primary solvent. High solubility and miscibility with aqueous media. Use fresh, anhydrous DMSO as moisture can reduce solubility. | [4][7][8] |
| Ethanol (EtOH) | ~5 - 14 mg/mL | A viable alternative, though offers lower maximum concentration than DMSO. | [4][7][8] |
| Water | ~5 mg/mL (sparingly soluble) | Soluble in hot water, but solubility is low at room temperature and physiological pH. Not recommended for stock solutions. Aqueous solutions are unstable. | [1][2][4][7] |
| DMF | ~30 mg/mL | Similar solubility to DMSO but can be more toxic to cells. | [4] |
Expert Insight: Why DMSO is the Preferred Solvent Dimethyl sulfoxide (DMSO) is the solvent of choice for preparing this compound stock solutions. Its high solvating power allows for the creation of concentrated stocks (e.g., 20-50 mM), which minimizes the volume of solvent introduced into the final cell culture, thereby reducing the risk of solvent-induced cytotoxicity.
A Critical Handling Note: Hygroscopicity Palmatine chloride is known to be hygroscopic, meaning it readily absorbs moisture from the atmosphere.[5] This can lead to inaccuracies in weighing and may impact stability. It is crucial to store the solid compound in a desiccator and minimize its exposure to ambient air during handling.
Protocol: Preparation of a High-Concentration Stock Solution
This protocol describes the preparation of a 20 mM this compound stock solution in DMSO. This concentration provides a versatile starting point for a wide range of final working concentrations.
Materials:
-
This compound (CAS: 171869-95-7)
-
Anhydrous, sterile-filtered DMSO (cell culture grade)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
Methodology:
-
Pre-Equilibration: Before opening, allow the container of this compound to warm to room temperature. This prevents condensation of atmospheric moisture onto the cold powder.
-
Calculation: Determine the mass of this compound required. The molecular weight of the anhydrous form is 387.86 g/mol . Note: For the hydrate, the exact molecular weight may vary. For precise molarity, refer to the manufacturer's certificate of analysis. If not available, using the anhydrous weight is a common and acceptable practice.
-
Calculation for 1 mL of a 20 mM stock:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.020 mol/L x 0.001 L x 387.86 g/mol x 1000 mg/g = 7.76 mg
-
-
-
Weighing: In a sterile environment (e.g., a laminar flow hood), carefully weigh the calculated amount (7.76 mg) of this compound and place it into a sterile vial. Perform this step efficiently to minimize air exposure.
-
Solubilization: Add 1 mL of anhydrous, sterile DMSO to the vial containing the powder.
-
Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. The solution should be clear and yellow, with no visible particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if needed, but avoid excessive heat.
-
Sterilization (Optional but Recommended): For long-term storage and to ensure sterility, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE filter) into a new sterile vial.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. This critical step prevents repeated freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 1 year) storage.[7]
Caption: Workflow for preparing a 20 mM stock solution.
Protocol: Preparation of Working Solutions for Cell Treatment
This protocol details the serial dilution of the DMSO stock solution into the cell culture medium to achieve the final desired concentrations for treating cells.
Principle of Self-Validation: The Vehicle Control The introduction of DMSO, even at low concentrations, can have independent effects on cell physiology. Therefore, a vehicle control is non-negotiable for trustworthy results. This control consists of cells treated with culture medium containing the same final concentration of DMSO as the highest concentration used for the Palmatine treatment.
Methodology:
-
Determine Final Concentrations: Decide on the range of Palmatine concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Calculate Dilutions: Calculate the volume of stock solution needed. It is crucial to ensure the final DMSO concentration remains non-toxic, typically below 0.5% (v/v) , and ideally below 0.1%.
-
Example for 20 µM final concentration from a 20 mM stock:
-
This is a 1:1000 dilution (20,000 µM / 20 µM).
-
To make 1 mL of working solution, add 1 µL of the 20 mM stock to 999 µL of cell culture medium.
-
The final DMSO concentration will be 0.1% (1 µL in 1000 µL total).
-
-
-
Serial Dilution: It is often more accurate to perform a serial dilution rather than pipetting very small sub-microliter volumes.
-
Step A (Intermediate Dilution): Dilute the 20 mM stock 1:100 in culture medium (e.g., 2 µL stock + 198 µL medium). This creates a 200 µM intermediate solution.
-
Step B (Final Dilutions): Use the 200 µM intermediate solution to make your final concentrations. For example, to get a 20 µM final concentration in a well containing 100 µL of cells/medium, you would add a calculated volume of the 200 µM solution.
-
-
Treatment: Add the calculated volume of the final working solution (or vehicle control solution) to your cell culture plates. Gently mix the plate to ensure even distribution.
-
Important Technique: When diluting, always add the small volume of the concentrated DMSO stock to the larger volume of aqueous culture medium while gently vortexing or swirling. This rapid dispersion minimizes the risk of the compound precipitating out of solution.
Caption: Dilution scheme and experimental plate setup.
Scientific Context: A Note on Mechanism of Action
Palmatine exerts its biological effects by modulating multiple cellular pathways. In cancer cell lines, a primary mechanism of its cytotoxic action involves the induction of apoptosis.[9] This is often mediated through an increase in intracellular reactive oxygen species (ROS), which leads to mitochondrial dysfunction and the activation of caspase cascades.[9] Concurrently, Palmatine has been shown to inhibit the pro-survival NF-κB signaling pathway, further sensitizing cancer cells to apoptosis.[1][2] Understanding these mechanisms is vital for designing hypothesis-driven experiments and interpreting results.
Caption: Simplified Palmatine-induced apoptosis pathway.
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Powder won't dissolve in DMSO. | Poor quality or moist DMSO; compound degradation. | Use fresh, anhydrous DMSO. Gentle warming (37°C) may assist. If it still fails, the compound integrity may be compromised. |
| Precipitate forms when diluting into culture medium. | Supersaturation; poor mixing technique. | Ensure the final concentration is within the solubility limit in the mixed-solvent system. Add the DMSO stock to the medium (not vice-versa) with vigorous mixing. Consider a slightly higher final DMSO percentage if necessary, but do not exceed cytotoxic levels. |
| High cytotoxicity in vehicle control. | DMSO concentration is too high; specific cell line is highly sensitive to DMSO. | Ensure the final DMSO concentration is <0.5%, ideally <0.1%. Perform a dose-response curve for DMSO alone on your cell line to determine its tolerance. |
| Inconsistent results between experiments. | Repeated freeze-thaw of stock solution; inconsistent cell density. | Always use single-use aliquots of the stock solution. Ensure consistent cell seeding and health across all experiments. |
References
-
Alkali Scientific. (n.d.). This compound, 1 X 100 mg (361615-100MG). Retrieved from [Link]
-
Zhang, Y. N., et al. (2021). Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule. Journal of Drug Delivery Science and Technology. Retrieved from [Link]
-
PhytoUnico. (n.d.). Natural Product Description | Palmatine chloride. Retrieved from [Link]
-
Wang, Y., et al. (2024). From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. Frontiers in Pharmacology. Retrieved from [Link]
-
ResearchGate. (2023). Novel Cocrystal of Palmatine Chloride with Improved Hygroscopic Stability and Antimicrobial Potency: Experimental and Theoretical Studies. Retrieved from [Link]
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Application Notes & Protocols: A Comprehensive Guide to Utilizing Palmatine Chloride Hydrate in Antimicrobial Assays
Introduction
Palmatine is a protoberberine alkaloid naturally occurring in various medicinal plants such as Coptis chinensis (Huang Lian), Phellodendron amurense, and Enantia chlorantha.[][2] As its hydrochloride salt, Palmatine chloride hydrate, this compound has garnered significant interest within the scientific community for its broad spectrum of pharmacological activities. These include anti-inflammatory, anti-cancer, neuroprotective, and notably, antimicrobial effects against a range of pathogenic microorganisms.[][3][4] This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on the robust and reproducible use of this compound in foundational antimicrobial assays. The protocols herein are grounded in internationally recognized standards to ensure data integrity and comparability.
The antimicrobial action of Palmatine is multifaceted. Evidence suggests it can bind to DNA, potentially interfering with replication and transcription.[5] Furthermore, recent studies indicate that Palmatine can disrupt bacterial membrane integrity, induce oxidative stress, and inhibit biofilm formation.[6] Some research also points to its role as an efflux pump inhibitor, which suggests a potential for synergistic activity when combined with conventional antibiotics, thereby restoring their efficacy against resistant strains.[7][8]
Given the challenges of working with natural products, such as solubility and potential for interference with assay components, adherence to validated and standardized protocols is paramount. This guide synthesizes methodologies recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) with practical adaptations for natural product screening.[9][10][11][12]
Part 1: Foundational Protocols for Antimicrobial Susceptibility Testing
The cornerstone of evaluating any potential antimicrobial agent is the determination of its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These values quantify the agent's potency and provide a basis for more complex mechanistic studies.
Protocol: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a highly reproducible, low-volume assay for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] This protocol is adapted from CLSI M07 guidelines.[9]
Causality Behind Experimental Choices:
-
Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the gold standard medium for susceptibility testing of most non-fastidious aerobic bacteria as it has good batch-to-batch reproducibility and low levels of inhibitors.[13]
-
Inoculum Density: Standardizing the bacterial inoculum to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL) is critical for reproducibility. A higher density can lead to falsely high MIC values, while a lower density can result in falsely low values.
-
Solvent: this compound has moderate water solubility, but for high concentrations, a cosolvent like dimethyl sulfoxide (DMSO) may be necessary. It is crucial to ensure the final concentration of the solvent in the assay does not exceed a level that affects bacterial growth (typically ≤1% v/v).
Materials and Reagents:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or Phosphate Buffered Saline (PBS)
-
Spectrophotometer or densitometer
-
Appropriate positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Resazurin sodium salt solution (optional, for colorimetric reading)
Step-by-Step Methodology:
-
Preparation of Palmatine Stock Solution:
-
Accurately weigh this compound and dissolve in a minimal amount of sterile DMSO to create a high-concentration stock (e.g., 10,240 µg/mL). Vortex thoroughly to ensure complete dissolution.
-
Expert Tip: Perform a solubility test first. If the compound precipitates when diluted in broth, the stock concentration may need to be adjusted, or a different solvent system explored.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension with a spectrophotometer or densitometer to match the 0.5 McFarland standard.
-
Within 15 minutes of adjustment, dilute this suspension 1:150 in CAMHB. This yields the final working inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Assay Plate Setup (96-well plate):
-
Add 100 µL of sterile CAMHB to wells in columns 2 through 12.
-
Prepare an intermediate dilution of the Palmatine stock solution in CAMHB. For example, to test a final concentration range of 512 µg/mL to 1 µg/mL, add 200 µL of a 1024 µg/mL Palmatine solution to column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down. Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.
-
This leaves column 11 as the growth control (no drug) and column 12 as the sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the final working bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
The final volume in each well is 200 µL, and the drug concentrations are now halved to the desired final range (e.g., 512, 256, ..., 1 µg/mL). The final inoculum density is ~5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Seal the plate (e.g., with a breathable film or lid) to prevent evaporation and contamination.
-
Incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism. This can be assessed by eye (looking for turbidity/pellet formation) or by using a plate reader (OD600).
-
The growth control (column 11) must show distinct turbidity, and the sterility control (column 12) must remain clear.
-
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Protocol: Determination of Minimum Bactericidal Concentration (MBC)
The MBC assay is a direct extension of the MIC test and is used to determine whether an antimicrobial agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Step-by-Step Methodology:
-
Following MIC Determination:
-
Use the 96-well plate from the completed MIC assay.
-
Select the wells corresponding to the MIC, 2x MIC, 4x MIC, and the growth control.
-
-
Subculturing:
-
Homogenize the contents of each selected well by gentle pipetting.
-
Aseptically transfer a fixed volume (e.g., 10 µL) from each well and spot-plate it onto a fresh, drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Trustworthiness Check: It is critical to plate a known volume to accurately assess the reduction in viable cells.
-
-
Incubation:
-
Incubate the agar plates at 35-37°C for 18-24 hours, or until colonies are clearly visible on the growth control plate.
-
-
Reading the MBC:
-
Count the number of colonies (CFUs) on each spot.
-
The MBC is the lowest concentration of Palmatine that shows no growth or a colony count that corresponds to a ≥99.9% kill rate compared to the original inoculum count.
-
Logical Flow from MIC to MBC Determination
Caption: Transition from MIC to MBC determination.
Part 2: Dynamic Antimicrobial Activity Assessment
While MIC/MBC values provide a static measure of potency, a time-kill kinetic assay reveals the dynamic relationship between drug concentration and bacterial killing over time.
Protocol: Time-Kill Kinetic Assay
This assay provides critical information on the rate of bactericidal activity, distinguishing between rapid and slow killing, and can reveal paradoxical effects at higher concentrations.
Causality Behind Experimental Choices:
-
Concentrations Tested: Using multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC) allows for a comprehensive understanding of concentration-dependent effects.
-
Time Points: Frequent sampling in the early hours (0, 2, 4, 6, 8 hours) is crucial to capture the initial rate of killing, followed by a later time point (24 hours) to assess for potential regrowth.
Materials and Reagents:
-
All materials from the MIC protocol.
-
Sterile culture tubes or flasks.
-
Sterile saline for serial dilutions.
-
Agar plates for colony counting.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a standardized bacterial inoculum in CAMHB as described in the MIC protocol, but in a larger volume.
-
Prepare flasks or tubes containing CAMHB with this compound at the desired concentrations (e.g., 0x MIC [growth control], 0.5x MIC, 1x MIC, 2x MIC).
-
-
Inoculation:
-
Inoculate each flask to a final density of ~5 x 10⁵ CFU/mL.
-
-
Time-Point Sampling:
-
Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 6, 8, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.
-
-
Viable Cell Counting:
-
Perform 10-fold serial dilutions of each aliquot in sterile saline.
-
Plate a known volume (e.g., 100 µL) of appropriate dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours.
-
-
Data Analysis:
-
Count the colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
Plot the results as log₁₀ CFU/mL versus time (hours).
-
Interpretation:
-
Bactericidal activity: A ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.
-
Bacteriostatic activity: A <3-log₁₀ reduction in CFU/mL and maintenance of the initial inoculum level.
-
-
Experimental Workflow for Time-Kill Assay
Caption: Workflow for a time-kill kinetic antimicrobial assay.
Part 3: Data Presentation
Clear and concise data presentation is essential for interpretation and comparison.
Table 1: Example MIC and MBC Data for this compound
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MIC/MBC Ratio) |
| Staphylococcus aureus | ATCC 29213 | 64 | 128 | Bactericidal (Ratio ≤ 4) |
| Escherichia coli | ATCC 25922 | 128 | 512 | Bactericidal (Ratio ≤ 4) |
| Pseudomonas aeruginosa | PAO1 | 256 | >512 | Likely Bacteriostatic |
| Multidrug-Resistant E. coli | Clinical Isolate | 128 | 256 | Bactericidal (Ratio ≤ 4) |
Note: The values presented are illustrative and should be determined experimentally. A compound is generally considered bactericidal if the MBC/MIC ratio is ≤ 4.
References
-
Clinical and Laboratory Standards Institute (CLSI). M38 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. 3rd ed. CLSI document M38. Wayne, PA: Clinical and Laboratory Standards Institute; 2017. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Homepage.[Link]
-
Clinical and Laboratory Standards Institute (CLSI). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th ed. CLSI standard M07. Wayne, PA: Clinical and Laboratory Standards Institute; 2018. [Link]
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). Guidance Documents.[Link]
-
Ghannoum, M. A., et al. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. [Link]
-
Espinel-Ingroff, A., et al. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology. [Link]
-
EUCAST. Guidance Documents.[Link]
-
European Committee on Antimicrobial Susceptibility Testing. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST.[Link]
-
Leclercq, R., et al. EUCAST expert rules in antimicrobial susceptibility testing. Clinical Microbiology and Infection. [Link]
-
Clinical and Laboratory Standards Institute (CLSI). Methods for Broth Dilution Susceptibility Testing of Bacteria Isolated From Aquatic Animals; Approved Guideline. ANSI Webstore. [Link]
-
Balouiri, M., et al. Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]
-
Wang, Y., et al. Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
-
Cantrell, C. L., et al. Rapid screening of antimicrobial activity of extracts and natural products. The Journal of Antibiotics. [Link]
-
Wang, J., et al. Palmatine: A review of its pharmacology, toxicity and pharmacokinetics. Biomedicine & Pharmacotherapy. [Link]
-
Smânia, A. Jr., et al. SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. Brazilian Journal of Microbiology. [Link]
-
Zhang, Y., et al. Palmatine potentiates cefquinome efficacy against multidrug-resistant Escherichia coli via sulfur/taurine metabolism and oxidative stress modulation. Phytomedicine. [Link]
-
Ríos, J. L., & Recio, M. C. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Molecules. [Link]
-
Aghayan, S. S., et al. The Effects of Berberine and Palmatine on Efflux Pumps Inhibition with Different Gene Patterns in Pseudomonas aeruginosa Isolated from Burn Infections. Avicenna Journal of Medical Biotechnology. [Link]
-
Aghayan, S. S., et al. The Effects of Berberine and Palmatine on Efflux Pumps Inhibition with Different Gene Patterns in Pseudomonas aeruginosa Isolated from Burn Infections. Semantic Scholar. [Link]
-
Zhang, Y., et al. Palmatine restores cefquinome activity to lower bacterial load and tissue damage in the infected mice. ResearchGate. [Link]
-
Li, Y., et al. Novel Cocrystal of Palmatine Chloride with Improved Hygroscopic Stability and Antimicrobial Potency: Experimental and Theoretical Studies. Crystal Growth & Design. [Link]
-
American Society for Microbiology. Screening for the Antibacterial Activity of Medicinal Plants.[Link]
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- 2. Synthesis and Antimicrobial Activity of 9-O-Substituted Palmatine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. medchemexpress.com [medchemexpress.com]
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- 6. Palmatine potentiates cefquinome efficacy against multidrug-resistant Escherichia coli via sulfur/taurine metabolism and oxidative stress modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Effects of Berberine and Palmatine on Efflux Pumps Inhibition with Different Gene Patterns in Pseudomonas aeruginosa Isolated from Burn Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] The Effects of Berberine and Palmatine on Efflux Pumps Inhibition with Different Gene Patterns in Pseudomonas aeruginosa Isolated from Burn Infections | Semantic Scholar [semanticscholar.org]
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- 13. webstore.ansi.org [webstore.ansi.org]
Application Note: A Validated RP-HPLC Method for the Robust Quantification of Palmatine Chloride Hydrate in Botanical Extracts
Introduction: The Imperative for Accurate Palmatine Quantification
Palmatine, a protoberberine isoquinoline alkaloid, is a prominent bioactive compound found in various medicinal plants, including those from the Berberidaceae (e.g., Coptis chinensis) and Menispermaceae families.[1][2] Its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties, have made it a subject of intense research and a key marker for the quality control of herbal medicines and dietary supplements.[3][4] The accurate and precise quantification of palmatine in complex plant extracts is therefore critical for ensuring product consistency, therapeutic efficacy, and safety.
This application note presents a comprehensive, validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the determination of palmatine chloride hydrate. The protocol is designed for researchers, quality control analysts, and drug development professionals, offering a self-validating system grounded in established scientific principles and regulatory standards. We delve into the causality behind experimental choices, from sample extraction to chromatographic separation and method validation, ensuring the trustworthiness and reliability of the generated data.
Chromatographic Principle
The method employs RP-HPLC, a powerful technique for separating compounds based on their polarity.[5] A non-polar stationary phase (C18) is used in conjunction with a polar mobile phase. Palmatine, being a moderately polar alkaloid, exhibits affinity for the stationary phase. By carefully controlling the composition of the mobile phase through a gradient elution, we can achieve a differential partitioning of palmatine from other matrix components, allowing for its selective elution and quantification. The addition of an acid to the mobile phase is crucial for suppressing the silanol group activity on the column and ensuring palmatine, a quaternary amine, remains in a consistent ionic state, which results in improved peak symmetry and reproducibility.[6]
Apparatus, Materials, and Reagents
Apparatus
-
HPLC system with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
-
Analytical balance (0.01 mg readability).
-
Ultrasonic bath.
-
pH meter.
-
Vortex mixer.
-
Centrifuge.
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon).
-
Volumetric flasks and pipettes (Class A).
Materials and Reagents
-
This compound reference standard (≥98% purity).[3]
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid or Trifluoroacetic acid (HPLC grade).
-
Purified water (18.2 MΩ·cm, prepared from a water purification system).
-
Plant material (powdered).
Analytical Method
Chromatographic Conditions
The following conditions have been optimized for the separation of palmatine from common co-extractives.
| Parameter | Condition |
| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-5 min: 10% B; 5-20 min: 10-50% B; 20-25 min: 50-90% B; 25-30 min: 90% B; 30-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 28 ± 2 °C |
| Detection Wavelength | 346 nm[7] |
Rationale: A C18 column provides excellent retention for the moderately polar palmatine.[8] The gradient elution is essential for resolving palmatine from the complex matrix of plant extracts, where compounds with a wide range of polarities are present.[9] A column temperature of 28 °C ensures consistent retention times and reduces viscosity fluctuations.[8] The detection wavelength of 346 nm is selected based on the UV absorbance maximum of palmatine, providing high sensitivity.[7]
Preparation of Solutions
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at -20°C.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase initial composition (90:10 Mobile Phase A:B).
Sample Preparation Protocol
The goal of sample preparation is to efficiently extract the target analyte while minimizing co-extraction of interfering matrix components.[5][10]
-
Weighing: Accurately weigh approximately 1.0 g of the powdered plant material into a centrifuge tube.
-
Extraction: Add 25 mL of 80% methanol in water.[11] The hydroalcoholic solvent is effective for extracting alkaloids of moderate polarity.
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes to facilitate cell wall disruption and enhance extraction efficiency.[12]
-
Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid plant material.
-
Collection: Carefully decant the supernatant into a clean flask.
-
Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue twice more. Pool the supernatants.
-
Dilution & Filtration: Evaporate the pooled supernatant to dryness under reduced pressure. Reconstitute the residue in a known volume (e.g., 10 mL) of the mobile phase. Filter the solution through a 0.22 µm syringe filter prior to HPLC injection to remove particulates that could damage the column.[13]
For particularly complex matrices, an optional Solid-Phase Extraction (SPE) cleanup step can be incorporated after step 6 to minimize matrix effects.[10][12]
HPLC Method Validation Protocol
Method validation is a regulatory requirement that demonstrates an analytical procedure is suitable for its intended purpose.[14][15] The following protocol is based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[16][17]
System Suitability
Before each validation run, inject a standard solution (e.g., 25 µg/mL) five times. The system is deemed suitable if the Relative Standard Deviation (RSD) for peak area and retention time is ≤ 2%.[16]
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of other components.[15]
-
Protocol: Inject a blank (mobile phase), a standard solution, and a plant extract sample. Compare the chromatograms. The retention time of the palmatine peak in the sample should match the standard, and there should be no interfering peaks at this retention time in the blank.
Linearity and Range
-
Protocol: Analyze the prepared working standard solutions (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the average peak area against the concentration.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value.[15] It is determined by a recovery study.
-
Protocol: Spike a previously analyzed plant extract sample with known amounts of palmatine standard at three concentration levels (low, medium, high; e.g., 80%, 100%, and 120% of the expected sample concentration). Analyze each level in triplicate.
-
Calculation: Percentage Recovery = [(Amount Found - Original Amount) / Amount Spiked] x 100
-
Acceptance Criteria: The mean recovery should be within 95-105%.
Precision
Precision is assessed at two levels: repeatability and intermediate precision.[15]
-
Repeatability (Intra-day precision): Analyze six replicates of a sample solution on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day or with a different analyst/instrument.
-
Acceptance Criteria: The RSD for the measurements should be ≤ 2%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[18]
-
Protocol: These can be calculated from the calibration curve using the following equations:
-
LOD = 3.3 x (Standard Deviation of the Response / Slope of the Calibration Curve)
-
LOQ = 10 x (Standard Deviation of the Response / Slope of the Calibration Curve)[18]
-
-
The standard deviation of the response can be determined from the y-intercepts of regression lines.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (e.g., vary % Formic Acid slightly)
-
-
Acceptance Criteria: The system suitability parameters should still be met, and the analysis results should not be significantly impacted.
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference at the retention time of palmatine. |
| Linearity (r²) | ≥ 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 95% - 105% |
| Precision (% RSD) | ≤ 2% |
| LOQ | To be determined experimentally; must be precise and accurate. |
| Robustness | System suitability passes after minor changes to method parameters. |
Data Analysis and Reporting
-
Generate Calibration Curve: From the linearity study, obtain the regression equation: y = mx + c, where y is the peak area, x is the concentration, m is the slope, and c is the intercept.
-
Calculate Concentration in Sample Solution: For the prepared plant extract solution, integrate the peak area (y) corresponding to palmatine. Calculate the concentration (x) in the solution using the regression equation.
-
Calculate Concentration in Plant Material: Account for all dilution factors and the initial weight of the plant material to report the final concentration, typically in mg of palmatine per gram of dry plant material (mg/g).
Final Concentration (mg/g) = (C x V x DF) / W
Where:
-
C = Concentration from calibration curve (mg/mL)
-
V = Final volume of reconstituted extract (mL)
-
DF = Dilution factor (if any)
-
W = Initial weight of plant material (g)
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| No Peak / Very Small Peak | Injection error; incorrect sample preparation. | Check autosampler sequence; re-prepare sample. |
| Broad or Tailing Peaks | Column contamination; pH of mobile phase is off. | Flush or replace the column; ensure correct mobile phase pH to maintain analyte protonation. |
| Split Peaks | Column void; sample solvent incompatible with mobile phase. | Replace column; ensure sample is dissolved in the mobile phase. |
| Shifting Retention Times | Inconsistent mobile phase prep; temperature fluctuations. | Prepare fresh mobile phase; ensure column oven is stable. Check for pump leaks. |
| High Backpressure | Column or line blockage; sample precipitation. | Filter all samples and mobile phases; flush system; replace column if necessary. |
Conclusion
This application note provides a detailed, robust, and validated RP-HPLC method for the quantification of this compound in plant extracts. By adhering to the principles of method validation outlined by the ICH, this protocol ensures the generation of accurate, reliable, and reproducible data. The detailed explanation of the rationale behind each step empowers researchers to not only execute the method but also to troubleshoot and adapt it as necessary. This method is suitable for routine quality control, stability studies, and phytochemical research involving palmatine-containing botanicals.
References
-
National Center for Biotechnology Information. (2024). Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation. PubMed Central. [Link]
-
LinkedIn. (2024). Deciphering the Data: Interpreting Results from HPLC Analysis of Medicinal Plant Extracts. [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Validation. [Link]
-
Taylor & Francis Online. (n.d.). Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation. [Link]
-
PubMed. (2024). Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
-
International Journal of Current Microbiology and Applied Sciences. (2014). Isolation and purification of alkaloids from medicinal plants by HPLC. [Link]
-
MDPI. (n.d.). Development and Validation of a HPLC–PDA Method for the Simultaneous Determination of Berberine, Palmatine, Geniposide, and Paeoniflorin in Haedoksamul-tang. [Link]
-
ResearchGate. (n.d.). Simultaneous determination of palmatine and berberine using cucurbit[15]uril as mobile phase additive by HPLC. [Link]
-
AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
National Center for Biotechnology Information. (2019). High Performance Liquid Chromatography Determination and Optimization of the Extraction Process for the Total Alkaloids from Traditional Herb Stephania cepharantha Hayata. [Link]
-
National Center for Biotechnology Information. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. [Link]
-
ResearchGate. (n.d.). HPLC chromatogram (1, palmatine; 2, berberine). [Link]
-
Scribd. (n.d.). Extraction and HPLC Analysis of Alkaloids. [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. [Link]
-
National Center for Biotechnology Information. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. [Link]
-
YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
PubMed. (2007). Determination of palmatine in canine plasma by liquid chromatography-tandem mass spectrometry with solid-phase extraction. [Link]
-
Chromatography Online. (2023). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. [Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. [Link]
-
PubChem. (n.d.). Palmatine Chloride. [Link]
-
National Center for Biotechnology Information. (2020). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of palmatine (a) and berberine (b) isolated by HSCCC, and the crude extract of R. Coptidis. [Link]
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Application Note: A Comprehensive Guide to the Use of Palmatine Chloride Hydrate as a Chromatographic Standard
Abstract
This technical guide provides a detailed framework for researchers, scientists, and drug development professionals on the effective use of Palmatine chloride hydrate as a reference standard in chromatographic applications. Palmatine, a protoberberine alkaloid found in various medicinal plants, requires accurate quantification for pharmacological studies, quality control of herbal products, and pharmacokinetic analysis. This document outlines the essential physicochemical properties of this compound, step-by-step protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), principles of method validation, and sample preparation techniques. The methodologies are designed to be robust and reliable, ensuring data integrity and reproducibility in a research or quality control setting.
Introduction to Palmatine
Palmatine is a quaternary protoberberine alkaloid naturally occurring in the roots and stems of plants from genera such as Coptis, Phellodendron, and Fibraurea.[1][2][3] It has garnered significant scientific interest due to its wide spectrum of pharmacological activities, including anti-inflammatory, antibacterial, antioxidant, and neuroprotective effects.[3][4][5] Accurate and precise quantification of Palmatine is therefore critical for the standardization of botanical extracts, the development of new therapeutic agents, and for understanding its metabolic fate in biological systems.[6]
Using a well-characterized, high-purity reference standard is the cornerstone of any quantitative analytical method. This compound is a stable, soluble salt form of Palmatine, making it highly suitable for use as a primary standard in chromatography.[7][8] This guide explains the causality behind experimental choices, providing not just a protocol, but a framework for developing and validating a self-consistent and trustworthy analytical system.
Physicochemical Properties of this compound
A thorough understanding of the standard's properties is essential for its proper handling, storage, and use. These properties dictate solvent selection, storage conditions, and potential sources of analytical variability.
| Property | Value | Source(s) |
| Chemical Name | 2,3,9,10-tetramethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;chloride;trihydrate | [9] |
| Molecular Formula | C₂₁H₂₈ClNO₇ (as trihydrate) | [9] |
| Molecular Weight | 441.9 g/mol (as trihydrate) | [9] |
| Appearance | Yellow needle-like crystals or powder | [4][10] |
| Solubility | Soluble in hot water, methanol, ethanol, and DMSO. Sparingly soluble in cold water. | [3][4][10][11] |
| UV-Vis λmax | ~229, 267, 350, 433 nm | [11] |
| Storage | Long-term storage at -20°C is recommended for optimal stability. | [5][11][12][13] |
Causality Insight: The multiple methoxy groups and the quaternary ammonium cation contribute to Palmatine's polarity and its solubility in polar solvents like methanol and water. The extended conjugated system of the isoquinoline rings is responsible for its strong UV absorbance, particularly the peak around 350 nm, which is often chosen for quantification due to its high molar absorptivity and reduced interference from many matrix components.[11][14]
Chromatographic Analysis Workflow
The general workflow for quantifying an analyte using a reference standard involves several critical stages, from initial preparation to final data analysis. Each step must be performed with precision to ensure the validity of the final result.
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Application Notes and Protocols for Cell-Based Assay of Palmatine Chloride Hydrate Cytotoxicity
Introduction: Unveiling the Cytotoxic Potential of Palmatine
Palmatine, a protoberberine isoquinoline alkaloid, has a rich history in traditional medicine and is now a subject of intense scientific scrutiny for its diverse pharmacological activities.[1][2] Among its many properties, the anticancer potential of palmatine has garnered significant interest.[3][4] Emerging evidence indicates that palmatine exerts cytotoxic effects against a variety of cancer cell lines, primarily by inducing programmed cell death, or apoptosis, and triggering cell cycle arrest.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the cytotoxicity of palmatine chloride hydrate in a cell-based setting. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key assays, and offer insights into data interpretation, ensuring a robust and reliable evaluation of this promising natural compound.
Palmatine's mechanism of action is multifaceted, but a significant body of research points towards its ability to induce apoptosis through the intrinsic, or mitochondrial, pathway.[5][6] This involves the generation of reactive oxygen species (ROS), a decrease in the mitochondrial membrane potential, and the modulation of the Bcl-2 family of proteins, leading to the activation of caspase-9 and the executioner caspase-3.[5][7][8] Furthermore, studies have implicated the inhibition of Aurora Kinase A (AURKA) as a key target of palmatine, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[5] Understanding these mechanisms is crucial for designing and interpreting cytotoxicity assays.
Physicochemical Properties and Handling of this compound
Palmatine chloride is the soluble salt form of palmatine and is commercially available as a hydrate.[9] It is essential to consider its physicochemical properties for accurate and reproducible experimental results.
-
Solubility: this compound is soluble in water and ethanol, and its solubility can be enhanced with sonication.[2] For cell culture applications, it is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[2]
-
Hygroscopicity: Palmatine chloride is known to be hygroscopic, meaning it readily absorbs moisture from the air.[9][10][11] This can affect the accuracy of weighing and concentration calculations. It is crucial to store the compound in a desiccator and handle it in a low-humidity environment whenever possible.
Preparation of this compound Stock Solution
A well-prepared and stored stock solution is fundamental to the reliability of your experiments.
-
Weighing: On an analytical balance, carefully weigh the desired amount of this compound powder. Due to its hygroscopic nature, perform this step as quickly as possible.
-
Dissolution: Dissolve the powder in high-quality, sterile DMSO to a final concentration of 10 mM. Ensure complete dissolution by vortexing and, if necessary, brief sonication.
-
Sterilization: Filter the stock solution through a 0.22 µm sterile syringe filter into a sterile, light-protected tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light. Under these conditions, the stock solution should be stable for several months.
Cell Line Selection and Culture
The choice of cell line is paramount and should be guided by the research question. Palmatine has shown efficacy against various cancer types. For this protocol, we will focus on the MCF-7 human breast cancer cell line, a well-characterized, estrogen receptor-positive cell line that has been previously used to evaluate palmatine's cytotoxicity.[4][12][13] Alternatively, the HT-29 human colon cancer cell line is another suitable option, given palmatine's demonstrated effects on colon cancer cells.[5]
Culture Conditions for MCF-7 Cells:
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
Incubation: 37°C in a humidified atmosphere with 5% CO2.
-
Subculture: Passage the cells when they reach 70-80% confluency.
Experimental Workflow for Cytotoxicity Assessment
A multi-assay approach is recommended to gain a comprehensive understanding of palmatine's cytotoxic effects. This workflow combines an initial assessment of metabolic activity with assays that probe for membrane integrity and the activation of apoptotic pathways.
Figure 2: Simplified signaling pathway of palmatine-induced apoptosis.
Troubleshooting and Considerations
-
High Background in Assays: Ensure proper washing steps and check for contamination in reagents or cell cultures.
-
Inconsistent Results: Maintain consistent cell seeding densities and ensure accurate pipetting. Edge effects in 96-well plates can be minimized by not using the outer wells for experimental samples.
-
Compound Precipitation: If palmatine precipitates in the culture medium, prepare fresh dilutions and ensure the final DMSO concentration is non-toxic to the cells (typically <0.5%).
-
Assay Interference: Some compounds can interfere with the chemistry of cytotoxicity assays. [3]Running appropriate controls, such as the compound in cell-free medium, can help identify and correct for such interference.
Conclusion
This application note provides a robust framework for evaluating the cytotoxicity of this compound. By employing a multi-assay approach that interrogates metabolic activity, membrane integrity, and apoptosis, researchers can obtain a comprehensive and reliable profile of palmatine's effects on cancer cells. The detailed protocols and interpretation guidelines provided herein are designed to ensure high-quality, reproducible data, thereby facilitating further investigation into the therapeutic potential of this promising natural compound.
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A Senior Application Scientist's Guide to In Vivo Administration of Palmatine Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This document serves as a detailed application note and protocol guide for the in vivo administration of Palmatine chloride hydrate in animal models. Palmatine, a protoberberine alkaloid found in various medicinal plants, is a subject of growing interest due to its wide-ranging pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer activities.[][2][3] This guide is structured to provide not just procedural steps, but also the scientific rationale behind these protocols, ensuring the integrity and reproducibility of your preclinical research.
Part 1: Foundational Knowledge for Preclinical Success
A successful in vivo study begins long before the first dose is administered. A thorough understanding of the compound's properties and its biological interactions is critical.
Physicochemical Properties of this compound
The physical and chemical characteristics of this compound dictate its handling, formulation, and administration.
| Property | Value/Information | Significance in In Vivo Research |
| Molecular Formula | C₂₁H₂₂ClNO₄·xH₂O | The hydrate form must be considered for accurate dose calculations. |
| Molecular Weight | 387.86 g/mol (anhydrous) | Essential for precise weighing and solution preparation. |
| Solubility | Soluble in hot water, alcohol, DMSO, and DMF. Sparingly soluble in aqueous buffers.[2][3][4] | Dictates the choice of vehicle. For aqueous solutions, dissolving in DMSO first and then diluting is a common strategy.[4] |
| Stability | Can be hygroscopic (absorbs moisture from the air), which can affect stability.[5][6] | Freshly prepare solutions and consider storage conditions to prevent degradation. |
Scientist's Insight: While DMSO is an effective solvent, it can exert its own biological effects. It is crucial to keep the final DMSO concentration in the vehicle as low as possible (ideally under 5%) and to include a vehicle-only control group in your experimental design to account for any solvent-induced effects.
Unraveling the Mechanism of Action
Palmatine's therapeutic potential stems from its ability to modulate multiple cellular pathways. A key mechanism is its anti-inflammatory action, which involves the inhibition of pathways like NF-κB.[2][3]
Caption: Palmatine's inhibitory effect on the NF-κB inflammatory pathway.
Part 2: Detailed Protocols for In Vivo Administration
The choice of administration route is a critical determinant of the compound's bioavailability and subsequent biological effect.[7]
Preparation of Dosing Solution
Accurate and sterile preparation of the dosing solution is fundamental for reproducible results.
Materials:
-
This compound
-
Sterile vehicle (e.g., 0.9% saline, sterile water, or a low-concentration DMSO/saline mixture)
-
Calibrated analytical balance
-
Sterile conical tubes
-
Vortex mixer
-
0.22 µm sterile syringe filters
-
Sterile syringes and needles
Protocol:
-
Calculate Required Mass: Based on the desired dose (mg/kg), animal weight, and dosing volume, calculate the total mass of this compound needed.
-
Weighing: Accurately weigh the powder using a calibrated balance in a sterile environment.
-
Solubilization:
-
For aqueous solutions, dissolve the powder in the chosen sterile vehicle. Gentle warming may be necessary for complete dissolution in water.[2][3]
-
If using a co-solvent like DMSO, first dissolve the compound in the minimal required volume of DMSO, then dilute to the final volume with a sterile aqueous buffer like PBS.[4]
-
-
Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter to ensure sterility.
-
Storage: Prepare solutions fresh on the day of use.[4] If short-term storage is necessary, protect from light and store at 4°C.
Administration Routes: A Comparative Overview
The following protocols are standard procedures for common administration routes in rodent models.
This method introduces the substance directly into the stomach.
Workflow for Oral Gavage:
Caption: Step-by-step workflow for oral gavage administration.
Protocol:
-
Restraint: Properly restrain the mouse or rat to ensure its head and body are in a straight line.[8][9]
-
Needle Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth.[8][10][11]
-
Insertion: Gently insert the ball-tipped gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate into the esophagus.[8][12] The needle should pass with minimal resistance.[9][12]
-
Monitoring: Observe the animal for any signs of distress or reflux after administration.[8][12]
This route allows for rapid systemic absorption.
Protocol:
-
Restraint: Hold the animal in dorsal recumbency (on its back) with its head tilted slightly downward.[13]
-
Injection Site: Identify the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[14][15][16]
-
Insertion: Insert a 23-27 gauge needle (depending on animal size) at a 30-45 degree angle.[14][15]
-
Aspiration: Gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated, which would indicate improper placement.[13][16]
-
Injection: Administer the substance smoothly.
Typically performed via the lateral tail vein for 100% bioavailability.
Protocol:
-
Vasodilation: Warm the animal's tail using a heat lamp or warming pad to dilate the veins.[17][18][19]
-
Restraint: Place the animal in a suitable restrainer.[17][18][19]
-
Insertion: Using a 27-30 gauge needle with the bevel facing up, insert it parallel to the vein.[17][18][19][20] A successful insertion may be indicated by a blood flash in the needle hub.[20]
-
Injection: Inject the solution slowly.[17][18][19] Resistance or the formation of a bleb indicates a failed attempt.[18][19]
-
Hemostasis: After removing the needle, apply gentle pressure to the injection site with gauze to stop any bleeding.[20]
Recommended Dosing and Vehicle Summary
The following table provides general dosing guidelines based on published studies. The optimal dose must be determined empirically for each specific experimental model.
| Route | Animal Model | Typical Dose Range | Recommended Vehicle |
| Oral (PO) | Mouse/Rat | 30 - 135 mg/kg[21][22] | Aqueous solution, 0.5% CMC |
| Intraperitoneal (IP) | Mouse | 1 - 200 mg/kg[4][22] | Saline, ≤5% DMSO in Saline |
| Intravenous (IV) | Rat | 2.5 mg/kg[21] | Saline |
| Intramuscular (IM) | Chicken | 5 mg/kg[23][24] | Saline |
Part 3: Ethical Considerations and Post-Procedure Monitoring
All animal studies must be conducted with the highest regard for animal welfare.
-
IACUC Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[25]
-
The 3Rs: Adhere to the principles of Replacement, Reduction, and Refinement to minimize animal use and suffering.[25][26]
-
Handling: Handle animals with confidence and gentleness to minimize stress.[27]
-
Monitoring: After administration, closely monitor animals for any adverse effects, including changes in behavior, weight loss, or signs of pain. Establish clear humane endpoints for your study.[28]
By adhering to these detailed protocols and ethical guidelines, researchers can ensure the generation of high-quality, reproducible data in their in vivo studies of this compound, contributing to the advancement of its therapeutic potential.
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JoVE. Manual Restraint and Common Compound Administration Routes in Mice and Rats. [Link]
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PubMed. Pharmacokinetics and Tissue Distribution of Palmatine after Single Intramuscular Injection in Partridge Shank Chickens. [Link]
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Palmatine Chloride Hydrate: A Novel Probe for Nucleic Acid Visualization in Fluorescence Microscopy
Senior Application Scientist Note: This document provides a comprehensive guide to the use of Palmatine Chloride Hydrate as a fluorescent probe for imaging nucleic acids, particularly G-quadruplex structures, in fluorescence microscopy. We will delve into the photophysical properties, provide a detailed protocol for live-cell imaging, and discuss the underlying mechanisms that govern its fluorescence enhancement upon binding to DNA and RNA.
Introduction: Unveiling the Potential of a Natural Alkaloid
Palmatine, a protoberberine alkaloid extracted from plants like Coptis chinensis, has a rich history in traditional medicine.[1][2][3] Beyond its diverse pharmacological properties, including anti-inflammatory and anticancer activities, palmatine possesses intrinsic fluorescence that makes it a compelling candidate for biological imaging.[4][5][6] While it exhibits a low native fluorescence quantum yield, its emission is significantly enhanced upon interaction with nucleic acids, particularly DNA and G-quadruplex (G4) structures.[7][8][9][10] This "light-up" characteristic, combined with its ability to preferentially bind to specific nucleic acid conformations, positions palmatine as a valuable tool for researchers in cell biology and drug development for visualizing and potentially tracking dynamic changes in cellular nucleic acids. This guide will provide the foundational knowledge and practical protocols to effectively utilize this compound in your fluorescence microscopy workflows.
Photophysical and Chemical Properties
Understanding the spectral properties and solubility of a fluorophore is critical for successful experimental design. This compound is a yellow crystalline solid with distinct absorbance and emission characteristics.
| Property | Value | Source(s) |
| UV/Vis Absorbance Maxima (λmax) | 229, 267, 350, 433 nm | [11] |
| Reported Excitation for Imaging | 470 nm | [12] |
| Reported Phosphorescence Emission | 615 nm | [8] |
| Molecular Weight | 387.86 g/mol (anhydrous) | [10] |
| Solubility | Soluble in DMSO (~30 mg/mL) and ethanol (~5 mg/mL). Sparingly soluble in aqueous buffers. | [3][11] |
| Purity | ≥97% | [7][10] |
Expert Insight: The broad absorbance spectrum provides some flexibility in excitation source selection. While a 470 nm light source has been used effectively for photodynamic applications, excitation around the 433 nm peak is recommended for optimal fluorescence imaging.[11][12] Due to its limited aqueous solubility, a concentrated stock solution in DMSO is the standard starting point for preparing working solutions for cell staining.[11]
Mechanism of Fluorescence: Interaction with Nucleic Acids
The utility of palmatine as a fluorescent probe is intrinsically linked to its interaction with DNA and RNA. In aqueous solution, palmatine's fluorescence is weak.[7][9][10] However, upon binding to nucleic acids, its fluorescence intensity increases significantly.[8] This phenomenon is attributed to the restriction of intramolecular rotation and protection from solvent-induced quenching when the molecule is bound within the DNA structure.
Two primary binding modes have been identified through spectroscopic and molecular modeling studies:
-
Intercalation: The planar aromatic system of palmatine can insert itself between the base pairs of the DNA double helix.[8][13]
-
Groove Binding: Palmatine can also fit into the minor groove of the DNA helix, a process stabilized by hydrogen bonds and van der Waals forces.[8][14][15]
Notably, palmatine shows a strong affinity for guanine-rich sequences that can fold into G-quadruplex structures.[16][17] These are non-canonical nucleic acid structures implicated in the regulation of gene expression and telomere maintenance, making them a target of interest in cancer research.[16][17][18] Palmatine can stabilize these G4 structures, leading to enhanced fluorescence and allowing for their visualization.[16][17]
Caption: Live-cell staining workflow.
Expected Results and Interpretation
Upon successful staining, you should observe fluorescence primarily localized to the nucleus and potentially other areas of high nucleic acid concentration. Studies have also reported localization in mitochondria and the endoplasmic reticulum. [12]The intensity of the signal will be dependent on the local concentration and conformation of nucleic acids. Regions rich in G-quadruplexes may exhibit particularly bright staining. The ability of palmatine to preferentially bind these structures makes it a potentially powerful tool for studying their dynamics in live cells.
Troubleshooting
-
High Cytotoxicity: Reduce the concentration of palmatine and/or the incubation time. Ensure the DMSO concentration is minimal.
-
Weak Signal: Increase the palmatine concentration or incubation time. Check the suitability of your microscope's filter sets.
-
High Background: Perform the optional wash steps. Use a phenol red-free imaging medium, as phenol red can be fluorescent. [19]* Photobleaching/Phototoxicity: Reduce the excitation light intensity and exposure time. Use a more sensitive camera if available.
References
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- SLS Ireland. (n.d.). This compound, 97 | 361615-100MG | SIGMA-ALDRICH.
- ASDRP. (2022, September 6). The Design and Screening of Palmatine Derivatives as G quadruplex Binding Agents. YouTube.
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- Marzano, C., et al. (2018). Natural Aromatic Compounds as Scaffolds to Develop Selective G-Quadruplex Ligands: From Previously Reported Berberine Derivatives to New Palmatine Analogues. Molecules, 23(6), 1423.
- Arjona-Girona, J., et al. (2022). Study of the interaction of the palmatine alkaloid with hybrid G-quadruplex/duplex and i-motif/duplex DNA structures. Biophysical Chemistry, 281, 106715.
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- ACS Publications. (2024). Significant Effect of Guest Ions on the Fluorescence Behaviors of Palmatine-Based Supramolecular Systems. Crystal Growth & Design.
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Application Notes & Protocols: Palmatine Chloride Hydrate in Anti-Inflammatory Research
Introduction: The Therapeutic Potential of Palmatine
Palmatine, a protoberberine alkaloid naturally occurring in various medicinal plants like Coptis chinensis and Phellodendron amurense, has a long history of use in traditional medicine for treating inflammatory conditions, jaundice, and digestive disorders.[1][2] Modern pharmacological research has begun to validate these traditional uses, identifying palmatine as a potent anti-inflammatory agent with a wide range of biological activities, including antioxidant, neuroprotective, and anticancer effects.[1][2][3] Palmatine chloride hydrate is the salt form commonly used in research due to its stability and solubility.
This guide provides an in-depth overview of the mechanisms behind palmatine's anti-inflammatory effects and offers detailed, field-proven protocols for its application in both in vitro and in vivo research models. It is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this promising natural compound.
Mechanistic Insights: How Palmatine Combats Inflammation
Palmatine exerts its anti-inflammatory effects by modulating multiple key signaling pathways and cellular processes. Its multi-target nature makes it a compelling candidate for complex inflammatory diseases.[1] The primary mechanisms involve the suppression of pro-inflammatory signaling cascades and the activation of the body's endogenous antioxidant responses.
Inhibition of Key Pro-Inflammatory Pathways
Inflammatory stimuli, such as lipopolysaccharide (LPS) from Gram-negative bacteria, trigger a cascade of intracellular signaling events that culminate in the production of inflammatory mediators.[4][5] Palmatine has been shown to intervene at several critical points in these pathways.
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Palmatine inhibits the activation of NF-κB, preventing its translocation to the nucleus and subsequent transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[6][7][8] This effect has been observed in various cell types, including macrophages and epithelial cells.[6][8] Some studies suggest this inhibition occurs via the TRIF-dependent pathway, downstream of Toll-like receptor 4 (TLR4), without altering MyD88 production.[6]
-
NLRP3 Inflammasome Activation: The NLRP3 inflammasome is a multi-protein complex responsible for the maturation and secretion of IL-1β and IL-18, potent pro-inflammatory cytokines.[9][10] Palmatine effectively suppresses the activation of the NLRP3 inflammasome.[11] This is achieved, in part, by promoting mitophagy—the selective removal of damaged mitochondria—which is a key negative regulator of NLRP3 activation.[9][11] By preventing the assembly of the inflammasome complex (NLRP3, ASC, pro-caspase-1), palmatine blocks the proteolytic cleavage of pro-caspase-1 to its active form, thereby halting the production of mature IL-1β.
-
MAPK Signaling Pathway: Mitogen-activated protein kinase (MAPK) pathways, including ERK1/2 and p38, are also crucial for transmitting inflammatory signals. Palmatine has been demonstrated to significantly inhibit the phosphorylation of ERK1/2 and p38 in response to inflammatory stimuli like LPS, further contributing to the downregulation of inflammatory cytokine production.[8]
Activation of Antioxidant Responses
Oxidative stress and inflammation are intrinsically linked. Palmatine enhances the cellular antioxidant defense system, primarily through the Nrf2/HO-1 pathway.[12][13] It promotes the nuclear translocation of Nrf2, a transcription factor that upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and catalase (CAT), thereby reducing oxidative damage and mitigating the inflammatory response.[13]
Signaling Pathway Diagram
The following diagram illustrates the key signaling pathways modulated by Palmatine in its anti-inflammatory action.
Caption: Key anti-inflammatory mechanisms of Palmatine.
In Vitro Experimental Protocols
In vitro assays are essential for elucidating the direct cellular and molecular effects of Palmatine. The most common approach involves using an inflammatory stimulus like LPS on immune cells (e.g., macrophages) or other relevant cell types.
Protocol 1: Assessing Anti-Inflammatory Activity in LPS-Stimulated Macrophages
This protocol details the steps to evaluate Palmatine's ability to reduce the production of pro-inflammatory cytokines in a macrophage cell line.
Experimental Workflow
Caption: Workflow for in vitro evaluation of Palmatine.
A. Cell Viability (MTT Assay)
It is crucial to first determine the non-toxic concentration range of Palmatine on the chosen cell line. The MTT assay is a colorimetric assay that measures cellular metabolic activity, serving as an indicator of cell viability.[14]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
RAW 264.7 macrophage cells (or THP-1, J774A.1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[15][16]
-
Microplate reader (absorbance at 570 nm, reference at >650 nm).[14]
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete medium.[15][16] Incubate for 24 hours at 37°C, 5% CO₂.
-
Treatment: Prepare serial dilutions of Palmatine in culture medium. Remove the old medium from the wells and add 100 µL of the Palmatine-containing medium. Include vehicle control wells (medium with the same concentration of DMSO used for the highest Palmatine dose).
-
Incubation: Incubate the plate for 24 hours (or a duration relevant to your inflammation assay).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]
-
Formazan Formation: Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[14][15]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well and mix thoroughly by pipetting or shaking on an orbital shaker for 15 minutes to dissolve the formazan crystals.[16]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations of Palmatine that show >90% viability for subsequent anti-inflammatory experiments.
B. Cytokine Measurement (ELISA)
This protocol measures the concentration of a specific cytokine (e.g., TNF-α or IL-6) in the cell culture supernatant using a sandwich ELISA.[17][18]
Materials:
-
Supernatants collected from cells treated as per the workflow.
-
ELISA kit for the target cytokine (e.g., mouse TNF-α), containing capture antibody, detection antibody, recombinant standard, and substrate.[18]
-
96-well ELISA plates (e.g., Nunc Maxisorp).[19]
-
Wash buffer (PBS with 0.05% Tween-20).[18]
-
Assay diluent (e.g., PBS with 10% FBS).[17]
-
Stop solution (e.g., 2N H₂SO₄).[17]
-
Microplate reader (absorbance at 450 nm).[17]
Procedure:
-
Plate Coating: Dilute the capture antibody in coating buffer as per the manufacturer's protocol. Add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.[18][19]
-
Blocking: Wash the plate 3 times with wash buffer. Add 200 µL of assay diluent to each well to block non-specific binding. Incubate for 1-2 hours at room temperature.[18]
-
Sample Incubation: Wash the plate 3 times. Prepare a standard curve by serially diluting the recombinant cytokine standard. Add 100 µL of standards and collected cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[18][20]
-
Detection Antibody: Wash the plate 4 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.[19][21]
-
Enzyme Conjugate: Wash the plate 4 times. Add 100 µL of streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature, protected from light.
-
Substrate Development: Wash the plate 5-7 times. Add 100 µL of TMB substrate solution to each well. Incubate until a color gradient develops (typically 15-20 minutes).[18]
-
Stop Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm immediately.
-
Analysis: Generate a standard curve by plotting absorbance vs. concentration. Use the curve to calculate the cytokine concentrations in your samples. Compare the results from Palmatine-treated groups to the LPS-only control group.
| Parameter | Cell Line Examples | Palmatine Conc. (In Vitro) | Inflammatory Stimulus | Key Markers Measured | References |
| In Vitro Study | RAW 264.7, THP-1, EpH4-Ev | 20-80 µM | LPS (0.5-1 µg/mL) | TNF-α, IL-1β, IL-6, COX-2, p-p65, p-ERK | [6][8][22] |
In Vivo Experimental Protocols
In vivo models are critical for evaluating the systemic anti-inflammatory efficacy, pharmacodynamics, and potential toxicity of Palmatine in a whole organism.
Protocol 2: Carrageenan-Induced Paw Edema in Rodents
This is a widely used model of acute inflammation, ideal for the rapid screening of potential anti-inflammatory drugs.[23][24] Inflammation is characterized by edema (swelling) resulting from fluid and leukocyte accumulation.[23]
Materials:
-
Male Wistar rats or Swiss albino mice (6-8 weeks old).
-
This compound (for oral gavage or IP injection).
-
Vehicle (e.g., 0.5% carboxymethylcellulose or saline).
-
Parenteral indomethacin or diclofenac (positive control).
-
Plethysmometer or digital calipers for measuring paw volume/thickness.[25]
Procedure:
-
Acclimatization: Acclimatize animals for at least one week. Fast animals overnight before the experiment but allow free access to water.
-
Grouping and Treatment: Divide animals into groups (n=6-8 per group): Vehicle Control, Palmatine (e.g., 20, 40, 80 mg/kg), and Positive Control (e.g., Indomethacin 10 mg/kg).
-
Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each animal.
-
Drug Administration: Administer Palmatine, vehicle, or positive control via the desired route (e.g., oral gavage).
-
Inflammation Induction: After 1 hour of drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.[23][25]
-
Paw Volume Measurement: Measure the paw volume/thickness at 1, 2, 3, and 4 hours post-carrageenan injection.[25]
-
Analysis: Calculate the percentage of edema inhibition for each group relative to the vehicle control group at each time point.
-
Edema Volume = Paw Volume (t) - Paw Volume (baseline)
-
% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Protocol 3: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
The DSS model mimics many features of human ulcerative colitis and is excellent for studying intestinal inflammation.[26][27] DSS is administered in drinking water, where it is toxic to colonic epithelial cells, compromising the mucosal barrier and leading to inflammation.[28]
Materials:
-
C57BL/6 or BALB/c mice (8-10 weeks old).
-
Dextran Sulfate Sodium (DSS), molecular weight 36-50 kDa.[27]
-
This compound.
-
Standard diet and drinking water.
Procedure:
-
Acclimatization and Baseline: Acclimatize mice and record their initial body weight.
-
Grouping: Divide mice into groups: Healthy Control (normal water), DSS Model (DSS water + vehicle), and Palmatine Treatment (DSS water + Palmatine, e.g., 40, 100 mg/kg/day).[11]
-
Induction and Treatment:
-
Induce colitis by providing 2-3% DSS in the drinking water for 5-7 consecutive days.[28] The Healthy Control group receives regular drinking water.
-
Administer Palmatine or vehicle daily by oral gavage, starting from day 1 of DSS administration.
-
-
Daily Monitoring: Monitor the mice daily for:
-
Termination and Sample Collection: At the end of the study (e.g., day 8), euthanize the mice.
-
Measure the length of the colon from the cecum to the anus.
-
Collect colon tissue for histopathological analysis (H&E staining) and biochemical assays (e.g., MPO activity, cytokine levels via ELISA).[11]
-
-
Analysis: Compare the DAI scores, colon length, histological damage scores, and biochemical markers between the treatment groups and the DSS model group.
| Parameter | Animal Model Examples | Palmatine Dosage (In Vivo) | Disease Induction Method | Key Endpoints Measured | References |
| Acute Inflammation | Wistar Rat, Swiss Albino Mouse | 20-80 mg/kg | Carrageenan sub-plantar injection | Paw volume/thickness | [23][24][25] |
| IBD / Colitis | C57BL/6 Mouse | 40-100 mg/kg | DSS (2-3%) in drinking water | DAI, Colon length, MPO, IL-1β, TNF-α | [11][27][29] |
| Systemic Inflammation | C57BL/6 Mouse | Varies | LPS intraperitoneal injection | Serum TNF-α, IL-6, IL-1β | [30][31][32] |
Conclusion
This compound is a compelling natural compound with well-documented, multi-target anti-inflammatory properties. Its ability to inhibit key pro-inflammatory pathways like NF-κB and the NLRP3 inflammasome, while simultaneously bolstering antioxidant defenses, underscores its therapeutic potential. The protocols outlined in this guide provide a robust framework for researchers to systematically investigate and validate the efficacy of Palmatine in relevant in vitro and in vivo models of inflammation. Consistent and reproducible data generated through these methods will be crucial for advancing our understanding of Palmatine and paving the way for its potential clinical applications.
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- 31. LPS-Induced Murine Systemic Inflammation Is Driven by Parenchymal Cell Activation and Exclusively Predicted by Early MCP-1 Plasma Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Palmatine attenuates LPS-induced neuroinflammation through the PI3K/Akt/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Elucidating the DNA Intercalation of Palmatine Chloride Hydrate
Introduction
Palmatine, a protoberberine alkaloid found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities, including anticancer properties.[1][2] A critical aspect of its mechanism of action is believed to be its interaction with deoxyribonucleic acid (DNA). The planar tetracyclic structure of palmatine suggests its potential to bind to DNA, possibly through intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix.[3] This interaction can induce structural and conformational changes in DNA, potentially disrupting replication and transcription processes, which is of paramount interest in drug development.[3][4]
Recent studies have presented compelling evidence suggesting that intercalation is the predominant binding mode of palmatine with DNA, from both a thermodynamic and kinetic standpoint.[5][6][7] However, the scientific literature also contains contrasting hypotheses, with some earlier spectroscopic and molecular modeling studies pointing towards groove binding.[8][9] This ambiguity underscores the need for robust and multi-faceted experimental approaches to unequivocally characterize the interaction.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the key techniques employed to study the intercalation of Palmatine chloride hydrate with DNA. We will delve into the theoretical underpinnings of each method, provide field-proven, step-by-step protocols, and offer insights into data interpretation. The aim is to equip researchers with the necessary tools to conduct self-validating experiments that yield unambiguous and reliable results.
Biophysical Techniques for Studying Palmatine-DNA Interactions
A combination of spectroscopic and hydrodynamic techniques is essential to build a comprehensive picture of the binding event. Each technique provides a unique piece of the puzzle, from initial binding confirmation to determining the binding mode, affinity, stoichiometry, and thermodynamic profile.
UV-Visible Absorption Spectroscopy
Principle: UV-Visible spectroscopy is a fundamental technique to detect the formation of a complex between a ligand and a macromolecule.[10][11] When palmatine interacts with DNA, changes in the absorption spectrum, such as hypochromism (a decrease in absorbance) or hyperchromism (an increase in absorbance) and bathochromic (red) or hypsochromic (blue) shifts in the wavelength of maximum absorbance (λmax), are indicative of binding.[12][13] Hypochromism and a red shift are often associated with the intercalation of a ligand into the DNA helix, resulting from the interaction between the chromophore of the ligand and the DNA base pairs.[12]
Protocol: UV-Visible Spectroscopic Titration
Objective: To determine the binding constant (Kb) of this compound with DNA.
Materials:
-
This compound (Purity ≥96%)[1]
-
Calf Thymus DNA (ct-DNA) or a specific DNA oligonucleotide sequence
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
Double beam UV-Visible spectrophotometer[12]
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of ct-DNA in Tris-HCl buffer. The concentration of DNA should be determined spectrophotometrically using the molar extinction coefficient of 6600 M⁻¹ cm⁻¹ at 260 nm.
-
Prepare a stock solution of this compound in the same buffer. The concentration can be determined using its molar extinction coefficient.
-
-
Spectroscopic Titration:
-
Fill the sample cuvette with a fixed concentration of this compound solution (e.g., 50 µM).
-
Fill the reference cuvette with the same concentration of Tris-HCl buffer.
-
Record the initial absorption spectrum of palmatine (typically in the range of 200-500 nm).
-
Successively add small aliquots of the ct-DNA stock solution to both the sample and reference cuvettes to maintain a constant palmatine concentration while increasing the DNA concentration.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes before recording the absorption spectrum.
-
Continue the titration until no further significant changes in the spectrum are observed.
-
-
Data Analysis:
-
The binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb * (εb - εf)) Where:
-
[DNA] is the concentration of DNA.
-
εa is the apparent extinction coefficient (Aobs/[Palmatine]).
-
εf is the extinction coefficient of free palmatine.
-
εb is the extinction coefficient of palmatine in the fully bound form.
-
-
A plot of [DNA]/(εa - εf) versus [DNA] should be linear, and Kb can be calculated from the ratio of the slope to the intercept.
-
Fluorescence Spectroscopy
Principle: Fluorescence spectroscopy is a highly sensitive technique for studying ligand-DNA interactions. The intrinsic fluorescence of a molecule can be altered upon binding to a macromolecule. Alternatively, a competitive binding assay using a fluorescent probe that is known to bind to DNA, such as Ethidium Bromide (EB), can be employed. EB is a classic intercalator, and its fluorescence is significantly enhanced upon binding to DNA. A ligand that can displace EB from the DNA helix will cause a quenching of the EB-DNA fluorescence.[14]
Protocol: Ethidium Bromide (EB) Displacement Assay
Objective: To investigate the ability of this compound to displace an intercalated probe, providing evidence for an intercalative binding mode.
Materials:
-
This compound
-
ct-DNA
-
Ethidium Bromide (EB)
-
Tris-HCl buffer (e.g., 50 mM Tris-HCl, 50 mM NaCl, pH 7.4)
-
Quartz cuvettes (1 cm path length)
-
Fluorimeter
Procedure:
-
Preparation of EB-DNA Complex:
-
Prepare a solution of ct-DNA (e.g., 50 µM) in Tris-HCl buffer.
-
Add EB to the ct-DNA solution to a final concentration where the DNA is saturated with EB (e.g., 10 µM).
-
Incubate the mixture at room temperature for 10 minutes to allow for complex formation.
-
-
Fluorescence Titration:
-
Place the EB-DNA complex solution in a quartz cuvette.
-
Set the excitation wavelength to 520 nm and record the emission spectrum from 550 to 700 nm. The peak fluorescence intensity should be around 600 nm.
-
Add successive aliquots of the this compound stock solution to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 2-3 minutes before recording the fluorescence emission spectrum.
-
Continue the titration until significant quenching of the fluorescence is observed.
-
-
Data Analysis:
-
The fluorescence quenching data can be analyzed using the Stern-Volmer equation: F0/F = 1 + Ksv[Q] Where:
-
F0 and F are the fluorescence intensities in the absence and presence of the quencher (Palmatine), respectively.
-
[Q] is the concentration of the quencher.
-
Ksv is the Stern-Volmer quenching constant.
-
-
A linear Stern-Volmer plot (F0/F vs. [Q]) indicates a single type of quenching mechanism.
-
The binding constant of palmatine to DNA can be estimated using the equation: K_EB * [EB] = K_app * [Palmatine]₅₀ Where K_EB is the DNA binding constant of EB (typically ~1.0 x 10⁷ M⁻¹), [EB] is the concentration of EB, and [Palmatine]₅₀ is the concentration of palmatine that causes a 50% reduction in the fluorescence of the EB-DNA complex.
-
Circular Dichroism (CD) Spectroscopy
Principle: Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformational changes in chiral macromolecules like DNA upon ligand binding.[15][16] The B-form DNA exhibits a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm.[17][18] Intercalation of a ligand can induce significant changes in these bands, reflecting alterations in the DNA helical structure.[19] An increase in the molar ellipticity of the positive band and a decrease in the negative band are often observed upon intercalation.
Protocol: CD Spectroscopic Analysis
Objective: To monitor conformational changes in DNA upon binding of this compound.
Materials:
-
This compound
-
ct-DNA or a specific DNA oligonucleotide sequence
-
Phosphate buffer (e.g., 10 mM Sodium Phosphate, pH 7.2)
-
Quartz CD cuvette (1 cm path length)
-
CD Spectropolarimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of ct-DNA (e.g., 100 µM) in the phosphate buffer.
-
Prepare a stock solution of this compound in the same buffer.
-
-
CD Spectra Acquisition:
-
Record the CD spectrum of the ct-DNA solution alone in the far-UV range (220-320 nm).
-
Prepare a series of solutions with a constant concentration of ct-DNA and increasing concentrations of this compound (e.g., molar ratios of [Palmatine]/[DNA] from 0 to 1.0).
-
For each sample, record the CD spectrum after a 5-minute incubation period.
-
A baseline spectrum of the buffer should also be recorded and subtracted from the sample spectra.
-
-
Data Analysis:
-
Analyze the changes in the CD spectra as a function of the [Palmatine]/[DNA] ratio.
-
Look for changes in the position and intensity of the positive and negative bands of the DNA.
-
The appearance of an induced CD signal in the absorption region of the achiral palmatine molecule can also provide strong evidence of binding.
-
Viscometry
Principle: Viscosity measurements provide strong hydrodynamic evidence for the mode of DNA binding.[20] Intercalating molecules increase the separation between base pairs, leading to an increase in the overall length of the DNA helix and, consequently, an increase in the viscosity of the DNA solution.[12][21][22] In contrast, groove binders or electrostatic binders have a smaller effect on the DNA length and thus cause little to no change in viscosity.[20]
Protocol: Viscosity Measurement
Objective: To differentiate between intercalative and non-intercalative binding of this compound to DNA.
Materials:
-
This compound
-
ct-DNA
-
Tris-HCl buffer (e.g., 10 mM Tris-HCl, pH 7.4)
-
Ubbelohde viscometer
-
Constant temperature water bath (e.g., 25 ± 0.1 °C)
-
Stopwatch
Procedure:
-
Experimental Setup:
-
Place the Ubbelohde viscometer in the constant temperature water bath and allow it to equilibrate.
-
Prepare a solution of ct-DNA at a fixed concentration (e.g., 0.5 mM) in the Tris-HCl buffer.
-
-
Flow Time Measurements:
-
Measure the flow time of the buffer (t₀).
-
Measure the flow time of the ct-DNA solution (t_DNA).
-
Add increasing concentrations of this compound to the ct-DNA solution and measure the flow time (t) for each concentration.
-
Ensure that the measurements are repeated at least three times for each sample to obtain an average flow time.
-
-
Data Analysis:
-
Calculate the relative viscosity (η/η₀) for each sample using the equation: η/η₀ = (t - t₀) / (t_DNA - t₀).
-
Plot the relative specific viscosity (η/η₀)¹/³ versus the ratio of [Palmatine]/[DNA].[12]
-
A significant increase in the relative viscosity with increasing palmatine concentration is indicative of an intercalative binding mode.
-
Isothermal Titration Calorimetry (ITC)
Principle: Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event.[23][24] It allows for the determination of the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.[25][26][27] This complete thermodynamic profile provides deep insights into the forces driving the binding process (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions).[8]
Protocol: ITC Analysis
Objective: To determine the thermodynamic parameters of the interaction between this compound and DNA.
Materials:
-
This compound
-
ct-DNA or a specific DNA oligonucleotide sequence
-
Degassed buffer (e.g., Phosphate buffer, pH 7.2)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation:
-
Prepare a solution of ct-DNA (e.g., 20-50 µM) in the degassed buffer and place it in the sample cell of the calorimeter.
-
Prepare a more concentrated solution of this compound (e.g., 0.5-1 mM) in the same buffer and load it into the injection syringe.
-
Thoroughly degas both solutions before the experiment to avoid air bubbles.
-
-
ITC Titration:
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of small injections (e.g., 5-10 µL) of the palmatine solution into the DNA solution in the sample cell.
-
The heat change associated with each injection is measured.
-
The titration continues until the binding sites on the DNA are saturated.
-
-
Data Analysis:
-
The raw data (heat change per injection) is plotted against the molar ratio of [Palmatine]/[DNA].
-
This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software.
-
The fitting process yields the values for Ka, n, and ΔH.
-
The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equations: ΔG = -RT ln(Ka) ΔG = ΔH - TΔS Where R is the gas constant and T is the absolute temperature.
-
Data Presentation and Interpretation
Summary of Expected Quantitative Data
| Technique | Parameter | Typical Value for Intercalation | Interpretation |
| UV-Vis Spectroscopy | Binding Constant (Kb) | 10⁴ - 10⁶ M⁻¹ | Strength of the interaction. |
| Spectral Shift (Δλ) | Red shift (bathochromic) | Change in the electronic environment of the chromophore. | |
| Absorbance Change | Hypochromism | Stacking interactions between palmatine and DNA bases. | |
| Fluorescence Spectroscopy | Stern-Volmer Constant (Ksv) | 10³ - 10⁴ M⁻¹ | Efficiency of quenching, indicating proximity. |
| Binding Constant (K_app) | 10⁴ - 10⁶ M⁻¹ | Affinity derived from competitive displacement. | |
| Circular Dichroism | Change in Molar Ellipticity | Increase in positive band, decrease in negative band | Perturbation of DNA helical structure. |
| Viscometry | Relative Viscosity | Significant increase | Lengthening of the DNA helix. |
| Isothermal Titration Calorimetry | Binding Affinity (Ka) | 10⁴ - 10⁶ M⁻¹ | Thermodynamic measure of binding strength. |
| Stoichiometry (n) | Varies (e.g., 0.2-0.5) | Number of palmatine molecules per DNA base pair. | |
| Enthalpy (ΔH) | Typically negative or small positive | Heat released or absorbed upon binding. | |
| Entropy (ΔS) | Typically positive | Change in the disorder of the system upon binding. |
Visualizing Experimental Workflows
A multi-technique approach provides a robust framework for characterizing the DNA binding of this compound.
Caption: Workflow for characterizing Palmatine-DNA interaction.
Logical Relationship of Binding Evidence
Caption: Convergence of evidence for Palmatine's intercalation.
Conclusion
References
-
Chang, Y.-M., Chen, C. K., & Hou, M. (2012). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. International Journal of Molecular Sciences, 13(3), 3430-3451. [Link]
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Chen, J., et al. (2015). Binding properties of palmatine to DNA: spectroscopic and molecular modeling investigations. Luminescence, 30(8), 1265-1272. [Link]
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Kypr, J., et al. (2009). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research, 37(6), 1713-1725. [Link]
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National Center for Biotechnology Information. (n.d.). Conformational changes in DNA upon ligand binding monitored by circular dichroism. PubMed. Retrieved from [Link]
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Pompano, J. M., et al. (2022). Analysis of Protein-DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures. Methods in Molecular Biology, 2516, 239-257. [Link]
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Sponar, J., & Fric, I. (1972). Circular dichroism and conformational polymorphism of DNA. Nucleic Acids Research. [Link]
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Semantic Scholar. (n.d.). Conformational Changes in DNA upon Ligand Binding Monitored by Circular Dichroism. Retrieved from [Link]
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Gentile, M., et al. (2024). The predominant binding mode of Palmatine to DNA. bioRxiv. [Link]
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National Center for Biotechnology Information. (n.d.). Palmatine chloride trihydrate. PubChem. Retrieved from [Link]
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ResearchGate. (n.d.). Isothermal titration calorimetry parameters of DNA complex formation (hybridization). Retrieved from [Link]
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ResearchGate. (n.d.). Thermodynamics of DNA binding and condensation: Isothermal titration calorimetry and electrostatic mechanism. Retrieved from [Link]
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Johnson, M. L. (2009). SSB Binding to ssDNA Using Isothermal Titration Calorimetry. Methods in molecular biology (Clifton, N.J.), 520, 143–161. [Link]
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Gentile, M., et al. (2024). Predominant Binding Mode of Palmatine to DNA. The Journal of Physical Chemistry Letters, 15(42), 10570-10575. [Link]
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The Australian National University. (n.d.). Absorption Spectroscopy to Probe Ligand Binding. Retrieved from [Link]
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Semantic Scholar. (n.d.). The predominant binding mode of Palmatine to DNA. Retrieved from [Link]
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Al-Radadi, N. S. (2019). Spectroscopic and viscometric determination of DNA-binding modes of some bioactive dibenzodioxins and phenazines. PloS one, 14(4), e0212775. [Link]
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Gentile, M., et al. (2024). The predominant binding mode of Palmatine to DNA. bioRxiv. [Link]
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Sirajuddin, M., Ali, S., & Badshah, A. (2013). Drug-DNA interactions and their study by UV-Visible, fluorescence and circular dichroism spectroscopy. Journal of Photochemistry and Photobiology B: Biology, 124, 1-19. [Link]
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Larmour, I. A., & MacMillan, A. M. (2016). UV-Visible Spectroscopy-Based Quantification of Unlabeled DNA Bound to Gold Nanoparticles. Analytical chemistry, 88(22), 11096–11102. [Link]
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University of Rochester Medical Center. (n.d.). UV/Vis Absorbance spectroscopy for the study of ligand binding. Retrieved from [Link]
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PubChem. (n.d.). Palmatine. Retrieved from [Link]
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Casas-Lara, C., et al. (2001). Fluorescence energy transfer between fluorescein label and DNA intercalators to detect nucleic acids hybridization in homogeneous media. Analytical biochemistry, 299(1), 1-8. [Link]
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Samaddar, S., et al. (2023). New Insights into the Role of Ligand-Binding Modes in GC-DNA Condensation through Thermodynamic and Spectroscopic Studies. ACS omega, 8(5), 4935–4948. [Link]
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ResearchGate. (n.d.). Using Spectroscopic Techniques to Examine Drug– DNA Interactions. Retrieved from [Link]
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Springer Nature. (n.d.). Drug—DNA Interactions. Springer Nature Experiments. Retrieved from [Link]
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Springer Nature. (n.d.). Fluorescence Spectroscopy: A Useful Method to Explore the Interactions of Small Molecule Ligands with DNA Structures. Springer Nature Experiments. Retrieved from [Link]
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Tse, W. C., & Boger, D. L. (2004). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. Accounts of chemical research, 37(1), 61–69. [Link]
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Vummidi, B. R., Al-Ghanim, K. A., & Williams, M. C. (2013). Mechanisms of small molecule–DNA interactions probed by single-molecule force spectroscopy. Nucleic acids research, 41(10), 5158–5168. [Link]
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Yao, L., et al. (2019). Probing drug-DNA interactions using super-resolution force spectroscopy. Proceedings of the National Academy of Sciences of the United States of America, 116(5), 1445–1450. [Link]
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ResearchGate. (n.d.). Spectroscopic and viscosity study of doxorubicin interaction with DNA. Retrieved from [Link]
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ResearchGate. (n.d.). Viscosity measurement graph of DNA-compounds interaction. Retrieved from [Link]
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ResearchGate. (n.d.). Interaction of Palmatine with DNA: An Environmentally Controlled Phototherapy Drug. Retrieved from [Link]
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ResearchGate. (n.d.). Relative viscosity changes in CT-DNA solutions on addition of (A) complexes 8. Retrieved from [Link]
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Semantic Scholar. (n.d.). Predominant Binding Mode of Palmatine to DNA. Retrieved from [Link]
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ResearchGate. (n.d.). Binding properties of palmatine to DNA: spectroscopic and molecular modeling investigations. Retrieved from [Link]
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Palmatine chloride hydrate in cancer cell proliferation assays.
Application Note & Protocol
Topic: Palmatine Chloride Hydrate in Cancer Cell Proliferation Assays
Audience: Researchers, scientists, and drug development professionals.
Evaluating the Anti-Proliferative Efficacy of this compound in Cancer Research
This guide provides a comprehensive overview and detailed protocols for assessing the anti-cancer properties of this compound, a naturally occurring isoquinoline alkaloid.[1] As a Senior Application Scientist, this document moves beyond simple procedural lists to explain the scientific rationale behind experimental choices, ensuring robust and reproducible results. We will explore palmatine's mechanism of action and provide step-by-step protocols for two fundamental assays: the short-term MTT cytotoxicity assay and the long-term colony formation assay.
Scientific Background: Palmatine's Mechanism of Action
Palmatine exerts its anti-cancer effects through multiple pathways, making it a compound of significant interest. Its primary mechanisms include the induction of programmed cell death (apoptosis), cell cycle arrest, and the inhibition of critical cell survival signaling pathways.[2][3]
A key target of palmatine is the PI3K/Akt/mTOR signaling cascade , which is frequently dysregulated in cancer and plays a crucial role in cell proliferation, growth, and survival.[4][5][6] Studies have demonstrated that palmatine can decrease the expression of key proteins in this pathway, including PI3K, Akt, and mTOR, effectively hindering tumor cell growth.[4][7] In some cancer types, such as colon cancer, palmatine has been shown to specifically target Aurora Kinase A (AURKA), leading to G2/M phase cell cycle arrest and apoptosis mediated by the mitochondrial pathway.[8][9] This involves an increase in reactive oxygen species (ROS), a decrease in mitochondrial membrane potential, and the activation of caspases.[8][10]
Experimental Design: Foundational Considerations
Robust experimental design is critical. Before initiating protocols, consider the following:
-
Cell Line Selection: The choice of cancer cell line is paramount, as sensitivity to palmatine varies significantly.[3] Research has utilized lines such as MCF-7 (breast), DU145 (prostate), and HCT116 (colon).[8][11][12] It is crucial to select a cell line relevant to the cancer type under investigation and to characterize its baseline growth rate.
-
Reagent Preparation: this compound can be prepared as a stock solution in sterile water or DMSO.[12] For example, a 1 mg/mL stock in sterile water, which is then filter-sterilized and stored in aliquots at -20°C, is a common practice.[12] The final concentration of the solvent (e.g., DMSO) in the culture medium should be kept constant across all treatments and should not exceed a non-toxic level (typically <0.1%).
-
Dose-Response Analysis: It is essential to perform a dose-response study to determine the half-maximal inhibitory concentration (IC50). A broad range of concentrations should be tested initially (e.g., 1 µM to 200 µM) to identify the effective range for the specific cell line being used.[7]
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess short-term cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13] The principle is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[14]
Materials:
-
This compound
-
Selected cancer cell line
-
Complete culture medium (e.g., DMEM/RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[15]
-
Solubilization solution: Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01 M HCl.
-
Microplate reader (spectrophotometer)
Step-by-Step Methodology:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Include wells for a "medium only" background control.
-
Attachment: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the palmatine-containing medium. Be sure to include vehicle control wells (medium with the same concentration of solvent used for palmatine).
-
Incubation: Incubate the plate for the desired exposure time (commonly 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL) and mix gently.[15][16]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of DMSO to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]
-
Data Acquisition: Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[13][16] A reference wavelength of 630 nm can be used to reduce background.[14]
Data Analysis:
-
Subtract the average OD of the "medium only" blank from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
-
Plot % Viability against the logarithm of the palmatine concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Colony Formation (Clonogenic) Assay
The colony formation assay is the gold standard for assessing the long-term reproductive survival of cells after treatment. It measures the ability of a single cell to undergo sustained proliferation over a longer period to form a colony, which is defined as a cluster of at least 50 cells.[17] This assay is crucial because some treatments may not kill cells immediately but can prevent them from dividing, a concept known as reproductive cell death.
Materials:
-
This compound
-
Selected cancer cell line
-
Complete culture medium
-
6-well or 10 cm sterile culture plates
-
Fixation Solution: Methanol or a 3:1 mixture of methanol and acetic acid.
-
Staining Solution: 0.5% Crystal Violet in 25% methanol.
Step-by-Step Methodology:
-
Cell Seeding: Prepare a single-cell suspension. Seed a low, empirically determined number of cells (e.g., 200-1000 cells per well of a 6-well plate) to ensure that individual colonies can form without merging.[18]
-
Attachment and Treatment: Allow cells to attach for 24 hours. Then, replace the medium with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for an extended period (typically 7-21 days), depending on the growth rate of the cell line.[17] The goal is to allow visible colonies to form in the control wells. The medium can be changed every 3-4 days if necessary.
-
Fixation: Once colonies in the control wells are of sufficient size, aspirate the medium. Gently wash the wells once with PBS. Add 1-2 mL of fixation solution to each well and incubate at room temperature for 10-15 minutes.[18]
-
Staining: Remove the fixation solution. Add enough crystal violet staining solution to cover the bottom of the well and incubate for 15-30 minutes at room temperature.[18]
-
Washing and Drying: Gently wash the plates with tap water to remove excess stain and allow them to air dry completely.
-
Colony Counting: Count the number of colonies (clusters of ≥50 cells) in each well, either manually or using an automated colony counter or imaging software.[19]
Data Analysis:
-
Plating Efficiency (PE): This represents the percentage of seeded cells that form colonies in the control group.
-
PE = (Number of colonies in control / Number of cells seeded in control) x 100
-
-
Surviving Fraction (SF): This is the fraction of cells that survive treatment to form colonies, normalized to the plating efficiency.
-
SF = Number of colonies in treated well / (Number of cells seeded x (PE / 100))
-
-
Plot the Surviving Fraction against the palmatine concentration to visualize the dose-dependent effect on long-term cell survival.
Quantitative Data Summary
The efficacy of palmatine is highly dependent on the specific cancer cell type. The following table summarizes reported IC50 values to provide a reference for designing dose-response experiments.
| Cell Line | Cell Type | IC50 Value | Exposure Time | Reference |
| DU145 | Human Prostate Cancer | ~10 µg/mL (~26 µM) | 72 hours | [12] |
| PC-3 | Human Prostate Cancer | >10 µg/mL | 72 hours | [12] |
| CMT-U27 | Canine Mammary Tumor | 50-200 µM | Not Specified | [7] |
| HCT-116 | Human Colon Cancer | > 100 µM | 72 hours | [3] |
| HeLa | Human Cervical Cancer | ~26 µg/mL (~68 µM) | Not Specified | [3] |
Note: IC50 values are approximate and can vary based on experimental conditions. Conversion from µg/mL to µM uses an approximate molecular weight of 387.8 g/mol for this compound.
References
-
Yoo, M. J., et al. (2023). Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells. PubMed Central. Available at: [Link]
-
Franken, N. A., et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols. Referenced in: [Link]
-
Yao, J., et al. (2016). Palmatine hydrochloride mediated photodynamic inactivation of breast cancer MCF-7 cells: Effectiveness and mechanism of action. PubMed. Available at: [Link]
-
Yoo, M. J., et al. (2023). Palmatine inhibits PI3K/AKT pathway and increases PTEN activity in an... ResearchGate. Available at: [Link]
-
Yoo, M. J., et al. (2023). Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells. Semantic Scholar. Available at: [Link]
-
Hambright, H. G., et al. (2015). Palmatine inhibits growth and invasion in prostate cancer cell: potential role for rpS6/NFκB/FLIP. PubMed Central. Available at: [Link]
-
Hambright, H. G., et al. (2014). Palmatine inhibits growth and invasion in prostate cancer cell: Potential role for rpS6/NFκB/FLIP. ResearchGate. Available at: [Link]
-
Luo, S., et al. (2023). Effects of palmatine hydrochloride (PaH) on SW480 cell proliferation... ResearchGate. Available at: [Link]
-
Aleo, S. J. (2026). MTT Assay Protocol. Springer Nature Experiments. Available at: [Link]
-
Agilent. (n.d.). Cancer Research: Cell Proliferation and Colony Formation Assays. Agilent. Available at: [Link]
-
Yoo, M. J., et al. (2023). Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells. Library Catalog. Available at: [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Available at: [Link]
-
Wang, Y., et al. (2022). Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway. MDPI. Available at: [Link]
-
Liu, X., et al. (2020). Palmatine induces G2/M phase arrest and mitochondrial-associated pathway apoptosis in colon cancer cells by targeting AURKA. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). Main mechanism of palmatine against cancer. ResearchGate. Available at: [Link]
-
Liu, X., et al. (2020). Palmatine induces G2/M phase arrest and mitochondrial-associated pathway apoptosis in colon cancer cells by targeting AURKA. Scilit. Available at: [Link]
Sources
- 1. biomol.com [biomol.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells | Semantic Scholar [semanticscholar.org]
- 6. Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells :: Library Catalog [elibrary.stipram.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. Palmatine induces G2/M phase arrest and mitochondrial-associated pathway apoptosis in colon cancer cells by targeting AURKA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scilit.com [scilit.com]
- 10. Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway [mdpi.com]
- 11. Palmatine hydrochloride mediated photodynamic inactivation of breast cancer MCF-7 cells: Effectiveness and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Palmatine inhibits growth and invasion in prostate cancer cell: potential role for rpS6/NFκB/FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 19. Cancer Research - TekTalk Newsletter [agilent.com]
Troubleshooting & Optimization
Palmatine Chloride Hydrate Stability in Aqueous Solutions: A Technical Support Guide
Welcome to the Technical Support Center for Palmatine Chloride Hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this promising protoberberine alkaloid in aqueous environments. Our goal is to provide you with in-depth, field-proven insights and practical solutions to common stability challenges, ensuring the integrity and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What is this compound and why is its stability in aqueous solutions a concern?
Palmatine is a protoberberine alkaloid, a class of isoquinoline alkaloids known for their diverse biological activities.[1] It is supplied as a chloride hydrate salt to improve its handling and initial solubility. The core of its stability issue lies in the quaternary iminium ion within its tetracyclic structure.[2] This positively charged nitrogen-carbon double bond (C=N+) makes the molecule susceptible to nucleophilic attack, leading to degradation under various common experimental conditions, particularly in aqueous solutions.[2]
Q2: What are the primary factors influencing the stability of this compound in aqueous solutions?
The stability of palmatine in aqueous solutions is primarily dictated by three main factors:
-
pH: This is the most critical factor. Palmatine is significantly more stable in acidic to neutral pH ranges. In alkaline conditions (pH > 8), it can be converted to a less stable pseudo-base form, which is more prone to degradation.[2]
-
Light: Like many protoberberine alkaloids, palmatine is photosensitive, especially to UV light.[2] Exposure can lead to photodegradation, resulting in a loss of potency and a noticeable color change in the solution.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including the degradation of palmatine.[2] Therefore, prolonged exposure to high temperatures during experimental procedures should be minimized.
Q3: I'm having trouble dissolving this compound in my aqueous buffer. What do you recommend?
This compound has limited solubility in aqueous buffers. A common and effective technique is to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous experimental medium.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) and ethanol are excellent choices for creating stock solutions.
-
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO or ethanol.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
For your experiment, dilute the stock solution into your aqueous buffer to the final desired concentration. Ensure the final concentration of the organic solvent is compatible with your experimental system (e.g., typically <0.5% for cell-based assays).
-
Q4: How should I store my this compound, both as a solid and in solution?
Proper storage is crucial to maintain the integrity of your compound.
-
Solid Form: Store this compound powder in a tightly sealed container in a cool, dry, and dark place. For long-term storage, -20°C is recommended.[3]
-
Stock Solutions (in Organic Solvents): Aliquot your stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles. Store these at -20°C or -80°C. When stored properly, stock solutions in anhydrous DMSO or ethanol can be stable for several months.
-
Aqueous Solutions: It is strongly recommended to prepare fresh aqueous working solutions for each experiment and use them immediately. Do not store palmatine in aqueous buffers for extended periods, as significant degradation can occur in as little as 24 hours.
Troubleshooting Guide: Common Experimental Issues
This section provides a problem-oriented approach to troubleshooting common issues encountered during experiments with this compound.
Problem 1: I observe a precipitate after diluting my DMSO stock solution into an aqueous buffer.
-
Probable Cause: This is likely due to the poor aqueous solubility of palmatine, causing it to "crash out" of solution when the solvent environment changes from organic to aqueous.
-
Solutions:
-
Decrease the Final Concentration: The most straightforward solution is to work with a lower final concentration of palmatine in your aqueous medium.
-
Increase the Cosolvent Concentration: If your experimental system allows, slightly increasing the final percentage of DMSO may help maintain solubility. However, always be mindful of the solvent tolerance of your system.
-
pH Adjustment of the Buffer: Ensure your aqueous buffer is in the acidic to neutral pH range (ideally pH < 7.5), where palmatine is more stable and soluble.
-
Problem 2: My experimental results are inconsistent, or I see a loss of activity over time.
-
Probable Cause: This is a classic sign of compound degradation in your aqueous working solution.
-
Solutions:
-
Prepare Fresh Solutions: As emphasized, always prepare your aqueous working solutions of palmatine immediately before use. Do not use solutions that have been stored, even overnight.
-
Protect from Light: Conduct your experiments under subdued lighting conditions whenever possible. Use amber-colored tubes or wrap your containers in aluminum foil to protect the solution from light, especially if the experiment involves prolonged incubation periods.
-
Control Temperature: Avoid exposing your palmatine solutions to high temperatures. If your experiment requires incubation at 37°C, for example, minimize the duration as much as possible.
-
Problem 3: The color of my palmatine solution has changed (e.g., faded or changed hue).
-
Probable Cause: A visible color change is a strong indicator of chemical degradation, often due to photodegradation or pH-induced structural changes.
-
Solutions:
-
Discard the Solution: Do not use a solution that has changed color. It is a clear sign that the compound is no longer in its original, active form.
-
Review Your Protocol: Carefully review your experimental procedure to identify potential exposure to excessive light or inappropriate pH conditions.
-
Implement Protective Measures: Strictly adhere to the recommendations for protecting the solution from light and maintaining an appropriate pH.
-
Understanding Degradation: Pathways and Products
While specific forced degradation studies on palmatine are not extensively published, the degradation pathways of the closely related and well-studied protoberberine alkaloid, berberine, provide a strong predictive model.
Key Degradation Pathways:
-
Hydrolysis:
-
Acidic Conditions: Protoberberine alkaloids are generally stable in acidic solutions. However, under harsh acidic conditions and heat, hydrolysis can occur, though it is often slower than in alkaline conditions.
-
Alkaline Conditions: In alkaline solutions, the quaternary iminium bond is susceptible to nucleophilic attack by hydroxide ions. This can lead to the formation of an unstable pseudo-base, which can undergo further rearrangements and degradation.
-
-
Oxidation: The protoberberine core can be susceptible to oxidation, especially when exposed to air for extended periods at elevated temperatures or in the presence of oxidizing agents.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce complex photochemical reactions, leading to a variety of degradation products. Studies on berberine have shown that this is a significant degradation pathway.[4][5]
Potential Degradation Products:
Based on studies of berberine, potential degradation products of palmatine could include compounds resulting from the opening of the protoberberine ring system, demethylation, and oxidation. The exact nature of these products will depend on the specific stress conditions.
Experimental Protocols: Best Practices
Adherence to validated protocols is essential for reproducible results.
Protocol 1: Preparation of a this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO or 200-proof ethanol, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound powder to equilibrate to room temperature before opening the vial. b. Weigh out the desired amount of powder in a sterile environment. c. Add the appropriate volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM or 20 mM). d. Vortex or sonicate at room temperature until the solid is completely dissolved. e. Aliquot the stock solution into single-use, light-protected tubes. f. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution for Cell Culture
-
Materials: Prepared stock solution of this compound, sterile cell culture medium.
-
Procedure: a. Thaw a single aliquot of the stock solution at room temperature. b. Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. c. Pre-warm the required volume of cell culture medium to 37°C. d. Add the calculated volume of the stock solution to the pre-warmed medium and mix immediately by gentle pipetting or inversion. e. Use this freshly prepared working solution immediately for your experiment.
Visualizing Workflows and Concepts
Diagram 1: Troubleshooting Workflow for Palmatine Stability Issues
Caption: A logical workflow for troubleshooting common stability issues with this compound.
Diagram 2: Key Factors Affecting Palmatine Stability
Caption: The primary environmental factors that induce the degradation of palmatine in aqueous solutions.
Quantitative Data Summary
While extensive quantitative stability data for palmatine is limited in the public domain, the following table summarizes key solubility and stability information gathered from technical data sheets and analogous compounds.
| Parameter | Solvent/Condition | Value/Observation | Source |
| Solubility | DMSO | ~30 mg/mL | [6] |
| Ethanol | ~5 mg/mL | [6] | |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [6] | |
| Aqueous Stability | General Aqueous Buffers | Not recommended for storage > 1 day | [6] |
| Acidic to Neutral pH | More stable | [2] | |
| Alkaline pH | Unstable, converts to pseudo-base | [2] | |
| Storage (Solid) | Long-term | -20°C, protected from light and moisture | [3] |
References
-
Patel, K., et al. (2015). Physicochemical Characterization of Berberine Chloride: A Perspective in the Development of a Solution Dosage Form for Oral Delivery. AAPS PharmSciTech, 16(5), 1244-1253. Available at: [Link]
-
Wang, Y., et al. (2017). Study on the Degradation Behavior of Berberine Dye and Berberine Dyed Silk using Hydrogen Peroxide/UV/Oxygen Treatment. Journal of Materials Science & Technology, 33(9), 975-982. Available at: [Link]
-
Dutta, S., et al. (2021). Photodegradation of berberine hydrochloride at the interface of 1D–2D nanohybrid of nickel ferrite supported on reduced graphene oxide. New Journal of Chemistry, 45(3), 1547-1559. Available at: [Link]
-
Xu, L., et al. (2019). Photodegradation of Berberine Hydrochloride Under Simulated Sunlight Irradiation. Journal of Applied Spectroscopy, 86(4), 724-730. Available at: [Link]
-
Patel, M., et al. (2014). FORCE DEGRADATION STUDY OF BERBERINE CHLORIDE BY USING STABILITY INDICATING HPLC METHOD. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 539-542. Available at: [Link]
-
Sharma, R., et al. (2018). Force degradation studies of bioactive berberine and Tinospora cordifolia extract. The Pharma Innovation Journal, 7(7), 743-748. Available at: [Link]
-
Xu, L., et al. (2019). PHOTODEGRADATION OF BERBERINE HYDROCHLORIDE UNDER SIMULATED SUNLIGHT IRRADIATION. Journal of Applied Spectroscopy, 86(4), 724-730. Available at: [Link]
-
Li, Y., et al. (2024). Berberine Degradation Characteristics and its Degradation Pathway by a Newly Isolated Berberine-Utilizing Agrobacterium. Applied Biochemistry and Biotechnology, 1-16. Available at: [Link]
- Google Patents (n.d.). CN100999522B - Preparation process of palmatine.
-
ResearchGate (n.d.). MS/MS fragmentation patterns of tetrahydropalmatine (A); palmatine (B); magnoflorine (C); columbamine (D); berberine (E). Available at: [Link]
-
Wang, Y., et al. (2022). A comprehensive review of recent advances in the extraction and therapeutic potential of berberine. Journal of Ethnopharmacology, 296, 115490. Available at: [Link]
-
ResearchGate (n.d.). Berberine Degradation Characteristics and its Degradation Pathway by a Newly Isolated Berberine-Utilizing Agrobacterium. Available at: [Link]
-
Chen, Y., et al. (2021). Supramolecular interaction between berberine hydrochloride and baicalin in aqueous solution: Reaction kinetics, spectral analysis and dynamic simulation. Journal of Molecular Liquids, 334, 116043. Available at: [Link]
-
ResearchGate (n.d.). Radiolysis of berberine or palmatine in aqueous solution. Available at: [Link]
-
Todd, M. J., et al. (2021). Spatial Distribution and Stability of Cholinesterase Inhibitory Protoberberine Alkaloids from Papaver setiferum. Journal of Natural Products, 84(12), 3123-3132. Available at: [Link]
-
BSF, I., et al. (2019). Isoquinoline Alkaloids from Berberis vulgaris as Potential Lead Compounds for the Treatment of Alzheimer's Disease. Journal of Natural Products, 82(2), 239-247. Available at: [Link]
-
Ghafoori, H., et al. (2016). Kinetic study of superheated water extraction of berberine from Berberis vulgaris root. Bulgarian Chemical Communications, 48(B), 115-120. Available at: [Link]
-
Dostatnova, A., et al. (2006). Quaternary protoberberine alkaloids. Phytochemistry, 67(15), 151-188. Available at: [Link]
-
Lokho, A., et al. (2014). Isolation of Protoberberine Alkaloids from Stem Bark of Mahonia manipurensis Takeda Using RP-HPLC. Journal of Medicinal Plants Studies, 2(5), 37-43. Available at: [Link]
-
ResearchGate (n.d.). Analytical characterization of erucamide degradants by mass spectrometry. Available at: [Link]
Sources
Palmatine Chloride Hydrate: Technical Support & Troubleshooting Guide for Preventing Precipitation in Media
Prepared by the Application Science Team
Welcome to the technical support center for Palmatine chloride hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the solubility of this potent isoquinoline alkaloid. Precipitation of Palmatine in experimental media is a common hurdle that can compromise data integrity by altering the effective concentration of the compound.
This hub provides in-depth, field-proven insights and step-by-step protocols to ensure your Palmatine solutions remain stable and reliable throughout your experiments.
Section 1: Understanding the Challenge: Why Does Palmatine Precipitate?
This compound, like many protoberberine alkaloids, possesses a complex chemical structure that dictates its solubility.[1] Precipitation is not a random event; it is a predictable physicochemical response to an unfavorable environment. Understanding the root causes is the first step toward prevention.
The primary factors influencing Palmatine's solubility are:
-
Solvent Choice: Palmatine chloride is sparingly soluble in aqueous buffers but shows significantly higher solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[2][3] The abrupt transition from a high-solubility organic solvent (in a stock solution) to a low-solubility aqueous environment (cell culture media) is a primary cause of precipitation, often termed "solvent shock."[4]
-
pH Dependence: The solubility of Palmatine is pH-dependent, generally exhibiting higher solubility in more acidic conditions compared to neutral or alkaline environments.[5] Standard cell culture media is typically buffered to a physiological pH of 7.2-7.4, which is not optimal for Palmatine solubility.
-
Concentration: Every compound has a saturation point in a given solvent.[5] If the final concentration of Palmatine in the media exceeds its solubility limit under those specific conditions (pH, temperature, media components), it will precipitate.
-
Temperature: Temperature influences solubility.[5][6] Adding a cold stock solution to warm media can cause a "temperature shock," leading to precipitation.[4] Conversely, storing a working solution at a lower temperature (e.g., 4°C) can also decrease solubility.
-
Media Components: Cell culture media are complex mixtures of salts, amino acids, vitamins, and proteins (e.g., in fetal bovine serum). These components can interact with Palmatine and reduce its solubility.[4]
Section 2: Troubleshooting Precipitation: A Diagnostic Flowchart
When precipitation occurs, it's crucial to diagnose the cause systematically. Use the following flowchart to identify the likely reason for precipitation and find the appropriate solution.
Caption: A diagnostic flowchart for troubleshooting Palmatine precipitation.
Section 3: Recommended Protocols for Preparing Stable Solutions
Following a validated protocol is the most effective way to prevent precipitation. The key is to first create a high-concentration stock in a suitable organic solvent and then carefully dilute it into your aqueous experimental medium.
Solubility Data Summary
| Solvent | Approximate Solubility | Source |
| DMSO | 30-77 mg/mL | [2][3] |
| Ethanol | 5-14 mg/mL | [2][3] |
| Water | ~5 mg/mL (higher in hot water) | [1][3][7] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [2] |
Note: Solubility can vary between batches and suppliers. Always refer to the batch-specific Certificate of Analysis when available.
Protocol 3.1: Preparing a High-Concentration Stock Solution in DMSO
Rationale: DMSO is the recommended solvent for achieving a high-concentration, stable stock solution due to Palmatine's excellent solubility in it.[2][3] Using anhydrous (dry) DMSO is critical, as moisture can reduce the solubility of many compounds.[3]
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Weigh: In a sterile tube, carefully weigh the desired amount of this compound powder.
-
Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 30 mg/mL).
-
Dissolve: Vortex the solution vigorously for 1-2 minutes. If particulates remain, sonicate the tube in a water bath for 5-10 minutes until the solution is completely clear.
-
Inspect: Visually inspect the solution against a light source to confirm the absence of any visible particles.
-
Aliquot & Store: Aliquot the stock solution into smaller, single-use volumes to prevent contamination and avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. A stock solution stored this way should be stable for at least one year.[3]
Protocol 3.2: Preparing the Final Working Solution in Aqueous Media
Rationale: The dilution step is the most critical for preventing precipitation. The goal is to avoid "solvent shock" by ensuring the compound disperses quickly and evenly in the aqueous medium.[4]
Caption: Recommended workflow for preparing the final working solution.
Procedure:
-
Pre-warm Media: Ensure your cell culture medium or buffer is pre-warmed to the intended experimental temperature (typically 37°C). This increases the solubility limit and prevents temperature shock.[4]
-
Thaw Stock: Thaw a single-use aliquot of your Palmatine DMSO stock solution at room temperature.
-
Perform Serial Dilutions (Highly Recommended): Instead of a single large dilution, perform one or more intermediate dilutions.
-
Example: To get a 10 µM final solution from a 10 mM stock, first dilute the stock 1:10 in media to get a 1 mM intermediate solution. Then, dilute this 1:100 to reach the final 10 µM concentration. This gradual reduction in DMSO concentration is highly effective at preventing precipitation.[4]
-
-
Slow Addition & Mixing: Add the Palmatine stock solution (or the final intermediate dilution) dropwise to the pre-warmed media while the tube is being gently vortexed or swirled. This rapid dispersion is critical.[4]
-
Final Inspection: After addition, briefly vortex the final working solution and visually inspect for any signs of precipitation.
-
Use Promptly: It is not recommended to store aqueous solutions of Palmatine for more than one day, as the compound's stability may be limited.[2] Prepare the working solution fresh for each experiment.
Section 4: Frequently Asked Questions (FAQs)
-
Q1: I followed the protocol, but still see a slight haze in my media. What should I do?
-
A1: A slight haze indicates that you are at or very near the solubility limit of Palmatine in your specific media. The safest approach is to lower the final concentration. Alternatively, you can try sterile filtering the solution through a 0.22 µm filter to remove any micro-precipitates, but be aware this may slightly lower the effective concentration.
-
-
Q2: Can I use ethanol instead of DMSO to make my stock solution?
-
Q3: Is it necessary to use anhydrous DMSO?
-
A3: It is highly recommended. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Contaminated, wet DMSO can significantly reduce the solubility of compounds.[3] Using fresh, anhydrous DMSO from a sealed bottle is a best practice for ensuring reproducibility.
-
-
Q4: My Palmatine chloride powder seems clumpy. Is this a problem?
-
A4: Palmatine chloride can be hygroscopic, meaning it absorbs moisture from the air, which can cause clumping.[8] While this doesn't necessarily mean the compound has degraded, it can make accurate weighing difficult. It also underscores the importance of storing the powder in a dry environment, preferably in a desiccator.
-
-
Q5: What is the maximum concentration of DMSO that is safe for my cells?
-
A5: Most cell lines can tolerate DMSO up to 0.5% (v/v) without significant toxicity. However, this can be cell-type dependent. It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including the vehicle control, and ideally below 0.1%.[9]
-
References
-
What is the solubility of Palmatine? (n.d.). Xi'an Jiayuan Bio-Tech. [Link]
-
Measurement and Correlation of the Solubility of Palmatine Chloride in Four Different Binary Solvent Systems. (2018). Journal of Chemical & Engineering Data. [Link]
-
Palmatine chloride Product Description. (n.d.). PhytoUnico. [Link]
-
The extraction, separation and purification of alkaloids in the natural medicine. (2014). Journal of Chemical and Pharmaceutical Research. [Link]
-
This compound, 97 | 361615-100MG. (n.d.). SLS Ireland. [Link]
-
Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal. (2021). Journal of Drug Delivery Science and Technology. [Link]
-
On Improving the Hygroscopic Stability of Palmatine Chloride with Crystalline Palmatine Sulfosalicylate Pharmaceutical Salt. (2023). Crystals. [Link]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jayuanbio.com [jayuanbio.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Palmatine Chloride Hydrate Concentration for In Vitro Studies
Last Updated: 2026-01-13
Introduction
Palmatine, a protoberberine alkaloid, is a compound of significant interest due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2][3] As researchers increasingly investigate its therapeutic potential, the need for robust and reproducible in vitro data becomes paramount. A critical, yet often overlooked, parameter that dictates the quality of such data is the precise optimization of the compound's concentration. This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals to navigate the common challenges encountered when working with Palmatine chloride hydrate in cell-based assays. We will delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and reliability of your results.
Section 1: Stock Solution & Handling - Frequently Asked Questions
This section addresses the foundational steps of preparing and handling this compound, which are crucial for experimental success.
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[4][5][6]
-
Expertise & Causality: this compound has excellent solubility in DMSO (approx. 30 mg/mL), allowing for the creation of a concentrated stock (e.g., 10-50 mM) that can be highly diluted to the final working concentration.[4] This high solubility minimizes the volume of solvent introduced into your cell culture, thereby reducing the risk of solvent-induced cytotoxicity. While Palmatine is also soluble in ethanol and hot water, DMSO is generally preferred for its compatibility with most cell culture assays and its ability to be stored at -20°C or -80°C with good stability.[4][6][7] It is sparingly soluble in aqueous buffers, making direct dissolution in media impractical for high concentrations.[4]
Q2: I've dissolved Palmatine in DMSO, but when I add it to my cell culture medium, a yellow precipitate or cloudiness appears. What is happening and how can I prevent it?
Answer: This phenomenon, known as "crashing out" or precipitation, occurs when a compound that is highly soluble in a strong organic solvent (like DMSO) is rapidly diluted into an aqueous solution (like cell culture media) where its solubility is much lower.[8]
-
Trustworthiness & Self-Validation: The key is to control the dilution process and ensure the final concentration does not exceed the aqueous solubility limit of Palmatine in your specific media. Here’s a troubleshooting workflow:
-
Warm Your Media: Always use cell culture media that has been pre-warmed to 37°C. Solubility is temperature-dependent, and adding a compound to cold media can significantly decrease its solubility.[8][9]
-
Use Serial or Intermediate Dilutions: Instead of adding the concentrated DMSO stock directly to your final large volume of media, perform an intermediate dilution step. For example, dilute your 10 mM stock 1:10 in pre-warmed media to create a 1 mM intermediate solution, then use this to make your final working concentrations. This gradual reduction in solvent concentration helps keep the compound in solution.[8]
-
Add Dropwise While Mixing: When adding the Palmatine stock (or intermediate dilution) to the media, add it slowly, drop-by-drop, while gently swirling or vortexing the media. This avoids localized high concentrations that can trigger immediate precipitation.[8]
-
Check Serum Content: Fetal Bovine Serum (FBS) and other serum proteins can sometimes bind to compounds and help maintain their solubility. If you are working in serum-free conditions, you may be more prone to precipitation and may need to lower your final working concentration.
-
Monitor pH: The pH of your media can influence the solubility of compounds. Ensure your media is properly buffered and that its pH has not shifted, which can happen in dense cultures or with prolonged incubation.[8][10]
-
Q3: What is the maximum final concentration of DMSO that is safe for my cells?
Answer: This is a critical question, as DMSO itself can be toxic to cells at higher concentrations. While tolerance is cell-line specific, a widely accepted "safe" upper limit for the final concentration of DMSO in cell culture media is 0.5% .[11][12] However, for sensitive cell types (like primary cells or stem cells) or long-term experiments (over 48-72 hours), it is strongly recommended to keep the final DMSO concentration at or below 0.1% .[13][14][15]
-
Authoritative Grounding: The principle of a "vehicle control" is essential here. In your experiment, you must always include a control group of cells that are treated with the same final concentration of DMSO as your highest Palmatine concentration, but without the compound.[12][15] This allows you to distinguish between the effects of the solvent and the effects of your compound. If you observe significant cell death or morphological changes in your vehicle control, you must reduce the final DMSO concentration.
| Solvent Concentration | General Guideline |
| ≤ 0.1% DMSO | Considered safe for nearly all cell lines and long-term experiments. Ideal target.[14] |
| 0.1% - 0.5% DMSO | Tolerated by most robust cell lines for standard assay durations (24-72h). Requires a vehicle control.[11][12] |
| > 0.5% DMSO | Increased risk of cytotoxicity, membrane permeabilization, and off-target effects.[11][14] Avoid if possible. |
Section 2: Troubleshooting Guide - Determining the Optimal Working Concentration
The therapeutic window of any compound is the range between its effective concentration and its toxic concentration. Finding this window is the primary goal of optimization.
Workflow: Establishing an Effective and Non-Toxic Concentration Range
This workflow guides you through a systematic approach to identify the optimal concentration range for your specific cell line and assay.
Caption: Workflow for determining the optimal in vitro concentration of Palmatine.
Q4: My cells are dying even at low concentrations of Palmatine. How do I know if it's true cytotoxicity or an experimental artifact?
Answer: This is a common and critical issue. Distinguishing genuine compound-induced cytotoxicity from artifacts requires careful controls and observation.
-
Trustworthiness & Self-Validation:
-
Re-evaluate Your Vehicle Control: First, look at your DMSO-only vehicle control. If those cells are also showing signs of stress or death, your problem is likely solvent toxicity, not compound toxicity.[12] Your recourse is to remake your stock solution at a higher concentration so you can use a smaller volume, thus lowering the final DMSO percentage to ≤0.1%.[14]
-
Check for Precipitation: As discussed in Q2, compound precipitation can cause what appears to be cytotoxicity. These precipitates can be mistaken for dead cells under a microscope and can interfere with the optical readings of viability assays like MTT. Visually inspect your wells with a microscope before adding any viability reagents. Look for crystalline structures or a fine, cloudy precipitate. If observed, you must resolve the solubility issue first (see Q2).
-
Assay Interference: this compound is a yellow compound.[1] This inherent color can interfere with colorimetric assays that measure absorbance (like MTT, which produces a purple formazan product). To check for this, set up "No Cell" control wells containing only media and the corresponding concentrations of Palmatine. After the assay is complete, the reading from these wells should be subtracted from your experimental wells as background.[16]
-
Consider Assay Duration: Palmatine's cytotoxic effects may be time-dependent. A 72-hour exposure will likely be more toxic than a 24-hour exposure. Ensure your initial cytotoxicity screen matches the intended duration of your functional experiments.
-
Q5: What are some typical effective concentration ranges for Palmatine in the literature?
Answer: Published effective concentrations of Palmatine can vary widely depending on the cell type and the biological endpoint being measured. However, a general range can be established from existing literature.
-
Authoritative Grounding:
-
Antiviral Activity: Palmatine has been shown to reduce Zika virus infection in Vero cells in a concentration-dependent manner at 20, 40, and 80 µM.[4] It also suppresses West Nile Virus with an EC50 of 3.6 µM.[17]
-
Enzyme Inhibition: It inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 0.51 µM and 6.84 µM, respectively.[4] It also acts as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO-1) with an IC50 of 3 µM in HEK293 cells.[17]
-
Anticancer & Anti-inflammatory Effects: Many studies investigating anticancer or anti-inflammatory properties use a range from approximately 1 µM to 50 µM .[3][18]
-
It is critical to experimentally determine the optimal concentration for YOUR specific cell line and assay rather than relying solely on literature values. [19]
Section 3: Advanced Topics & Scientific Context
Q6: What are the known cellular mechanisms of Palmatine, and how should this inform my experimental design?
Answer: Palmatine is a multi-target compound, meaning it influences several signaling pathways to exert its effects. Understanding these can help you design more insightful experiments and select appropriate positive controls or downstream markers.
-
Expertise & Experience: Key reported mechanisms include:
-
Anti-inflammatory Pathways: Palmatine inhibits the NF-κB signaling pathway and the activation of the NLRP3 inflammasome, both of which are central regulators of inflammation.[3] If you are studying inflammation, measuring levels of phosphorylated NF-κB p65 or secreted IL-1β would be relevant downstream markers.
-
Antioxidant Response: It can activate the Nrf2/HO-1 pathway, a major cellular defense mechanism against oxidative stress.[3]
-
Metabolic Regulation: Palmatine is known to modulate the AMPK/mTOR signaling pathway, which is a key sensor of cellular energy status and regulates processes like autophagy and cell growth.[3]
-
Anticancer Mechanisms: In cancer cells, it has been shown to induce apoptosis, cause cell cycle arrest, and inhibit cell invasion.[1][2]
-
Caption: Key signaling pathways modulated by Palmatine.
Section 4: Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (FW: 387.86 g/mol , may vary with hydration)
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Calculation:
-
To make 1 mL of a 10 mM solution:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 387.86 g/mol * (1000 mg / 1 g) = 3.88 mg
-
-
Procedure:
-
Weigh out 3.88 mg of this compound and add it to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Brief sonication can be used to aid dissolution if necessary.[6]
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store aliquots at -20°C for short-term storage or -80°C for long-term storage.[20]
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol is a standard method to determine the effect of Palmatine on cell viability.
-
Cell Seeding:
-
Seed your cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of your Palmatine stock solution in pre-warmed (37°C) complete medium.
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the different Palmatine concentrations.
-
Crucial Controls: Include "Untreated" wells (cells with fresh medium only), "Vehicle Control" wells (cells with medium containing the highest final DMSO concentration), and "No Cell Blank" wells (medium only, for background subtraction).
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Add 10 µL of a 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization and Reading:
-
Carefully remove the MTT-containing medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the purple formazan crystals.[21]
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.
-
References
-
LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
-
ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?[Link]
-
Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?[Link]
-
ResearchGate. (2014, October 14). What must be the maximum final DMSO % in a cell culture plate (24 well plate) if I have to dissolve my compound in DMSO?[Link]
-
Reddit. (2024, May 12). Avoiding toxic DMSO concentrations in cell culture. [Link]
-
ResearchGate. (2025, December 12). Supramolecular Cocrystal Hydrates of Palmatine Hydrochloride for Sustained Release and Potentiated Antibacterial Activity. [Link]
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
ResearchGate. Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule. [Link]
-
PhytoUnico. Palmatine chloride. [Link]
-
PubMed. (2023, April 16). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. [Link]
-
ResearchGate. Novel Cocrystal of Palmatine Chloride with Improved Hygroscopic Stability and Antimicrobial Potency: Experimental and Theoretical Studies. [Link]
-
PubMed Central. From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. [Link]
-
ResearchGate. Measurement and Correlation of the Solubility of Palmatine Chloride in Four Different Binary Solvent Systems at (283.15–328.15) K. [Link]
-
SLS Ireland. This compound, 97. [Link]
-
PubMed Central. (2020). Which concentrations are optimal for in vitro testing?[Link]
-
Dojindo Molecular Technologies. Measuring Cell Viability / Cytotoxicity. [Link]
-
MDPI. (1991, May 3). Sustainable Primary Cell Banking for Topical Compound Cytotoxicity Assays: Protocol Validation on Novel Biocides and Antifungals for Optimized Burn Wound Care. [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biomol.com [biomol.com]
- 3. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Natural Product Description|Palmatine chloride [sinophytochem.com]
- 6. Palmatine chloride | IDO | Aurora Kinase | TargetMol [targetmol.com]
- 7. This compound - LKT Labs [lktlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 10. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lifetein.com [lifetein.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. dojindo.com [dojindo.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 20. selleckchem.com [selleckchem.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Autofluorescence of Palmatine Chloride Hydrate in Imaging
Welcome to the technical support center dedicated to addressing the challenges of autofluorescence when imaging with Palmatine chloride hydrate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this fluorescent alkaloid in their work. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you acquire the highest quality images.
I. Understanding the Challenge: The Nature of Palmatine's Autofluorescence
This compound is a protoberberine alkaloid with inherent fluorescent properties.[1][2][3] While this fluorescence is advantageous for certain applications, it can also be a significant source of background noise, obscuring the specific signals you aim to detect. This phenomenon, known as autofluorescence, can arise from Palmatine itself and from endogenous cellular components. Palmatine is a potential phototoxin and has low quantum yields for fluorescence.[4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging Palmatine?
A1: Autofluorescence is the natural emission of light by biological structures or the compound of interest itself when excited by light. In the context of Palmatine imaging, you'll encounter two primary sources:
-
Intrinsic Autofluorescence: Cellular components like NADH, collagen, and elastin naturally fluoresce, creating a background haze that can mask the signal from Palmatine.[7][8]
-
Palmatine's Broad Emission: Palmatine itself has a broad emission spectrum, which can overlap with the emission of other fluorophores in your experiment, leading to crosstalk and difficulty in signal separation.
This combined autofluorescence can significantly decrease the signal-to-noise ratio, making it difficult to accurately localize and quantify Palmatine within your sample.
Q2: What are the spectral properties of this compound?
A2: Understanding the excitation and emission spectra of Palmatine is crucial for designing your imaging experiment. Palmatine chloride has reported UV-Vis absorption maxima at approximately 229, 267, 350, and 433 nm.[9] Its fluorescence emission is broad, and the exact peak can be influenced by the local environment.
Q3: How can I determine if autofluorescence is impacting my images?
A3: The simplest way to assess the contribution of autofluorescence is to image an unstained control sample.[7] This control should be prepared in the exact same way as your experimental samples, but without the addition of Palmatine or any other fluorescent labels. Any signal you detect in this control is attributable to autofluorescence.
II. Troubleshooting Guide: Strategies to Mitigate Palmatine Autofluorescence
This section provides a series of troubleshooting steps and advanced techniques to minimize the impact of autofluorescence in your Palmatine imaging experiments.
Issue 1: High Background Signal Obscuring Palmatine Localization
Cause: High intrinsic autofluorescence from the sample itself often manifests as a diffuse, non-specific background.
Solution Pathway:
A logical workflow for addressing high background fluorescence.
Detailed Solutions:
-
A. Spectral Considerations and Filter Selection:
-
Rationale: The first line of defense is to spectrally isolate the Palmatine signal from the autofluorescence. Since autofluorescence is often strongest in the blue and green regions of the spectrum, shifting your detection to longer wavelengths can be beneficial.[10][11]
-
Actionable Advice:
-
Characterize the autofluorescence spectrum of your specific sample type by acquiring a lambda scan (spectral image) of an unstained control.
-
Select a fluorophore with excitation and emission spectra that are well-separated from the autofluorescence profile. If multiplexing, choose dyes in the far-red or near-infrared range.[8]
-
Utilize narrow band-pass emission filters instead of long-pass filters to collect only the peak emission of your fluorophore and exclude as much background as possible.[10]
-
-
-
B. Photobleaching:
-
Rationale: Autofluorescent molecules can be "bleached" or photochemically destroyed by prolonged exposure to high-intensity light, reducing their emission.[12][13] This can be performed before labeling with your fluorescent probe.
-
Actionable Advice: Pre-incubate your fixed samples with a high-intensity light source, such as an LED light box or the microscope's own illumination source, before proceeding with Palmatine staining.[10][12] The optimal bleaching time will need to be determined empirically for your specific sample type. A recent protocol has shown significant reduction in autofluorescence after two 45-minute cycles of immersion in an alkaline hydrogen peroxide solution while being exposed to a bright white LED light.[14]
-
-
C. Chemical Quenching:
-
Rationale: Certain chemical reagents can be used to quench autofluorescence.
-
Actionable Advice:
-
Sodium Borohydride: This reagent can be effective at reducing aldehyde-induced autofluorescence from fixation but can have variable results.[8]
-
Sudan Black B: A lipophilic dye that can reduce autofluorescence from lipofuscin, a common source of autofluorescence in aging tissues.[8][15] However, it is less effective against aldehyde-induced autofluorescence.[16]
-
Commercial Reagents: Several commercially available kits are designed to specifically quench autofluorescence from various sources.[8][16]
-
-
Issue 2: Spectral Overlap Between Palmatine and Other Fluorophores
Cause: The broad emission of Palmatine can bleed into the detection channels of other fluorescent labels, leading to false-positive signals.
Solution Pathway:
Sources
- 1. biomol.com [biomol.com]
- 2. biosynth.com [biosynth.com]
- 3. This compound | CAS 171869-95-7 | LKT Laboratories | Biomol.com [biomol.com]
- 4. 巴马汀氯化物 水合物 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. alkalisci.com [alkalisci.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. IN FOCUS: Cutting Through the Fog: Reducing Background Autofluorescence in Microscopy. | Bioimaging Hub News [blogs.cardiff.ac.uk]
- 11. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 12. Protocol for autofluorescence removal in microglia by photobleaching in free-floating immunofluorescent staining of mouse brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. biorxiv.org [biorxiv.org]
- 15. Simple Method for Reduction of Autofluorescence in Fluorescence Microscopy | Semantic Scholar [semanticscholar.org]
- 16. vectorlabs.com [vectorlabs.com]
Technical Support Center: Enhancing the Hygroscopic Stability of Palmatine Chloride
Welcome to the technical support center for Palmatine chloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to the hygroscopic nature of Palmatine chloride. As an isoquinoline alkaloid salt, its propensity to absorb atmospheric moisture can lead to significant issues in handling, formulation, and stability.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to help you diagnose, understand, and resolve these stability challenges.
Troubleshooting Guide: Addressing Common Hygroscopicity-Related Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your research and development.
Question 1: My Palmatine chloride powder has become sticky and is forming clumps. What is happening and what are my immediate steps?
Answer: This phenomenon is known as deliquescence, where the powder absorbs enough moisture from the air to partially or fully dissolve. The chloride ion in Palmatine chloride is a primary contributor to this high hygroscopicity.[2] This leads to poor flowability, caking, and difficulties in accurate weighing and processing.[1][3]
Immediate Corrective Actions:
-
Environment Control: Immediately transfer the material to a controlled environment with low relative humidity (RH), such as a desiccator containing a desiccant (e.g., silica gel, molecular sieves) or a glove box with a dry nitrogen atmosphere.[1]
-
Drying: If clumping is severe, you may need to dry the material under vacuum at a mild temperature. Be cautious, as this may not reverse all physical changes.
-
Risk Assessment: For future handling, it is critical to understand the material's hygroscopicity profile. We strongly recommend performing Dynamic Vapor Sorption (DVS) analysis to quantify the moisture uptake at various RH levels.[4] This data will inform the necessary handling and storage conditions.
Question 2: I'm developing a tablet formulation, and it's failing hardness and friability tests after storage. Could this be related to Palmatine chloride's hygroscopicity?
Answer: Absolutely. Moisture uptake by a hygroscopic active pharmaceutical ingredient (API) like Palmatine chloride can have cascading negative effects on a solid dosage form. The absorbed water can act as a plasticizer, weakening the intermolecular bonds within the tablet matrix. This leads to reduced tablet hardness and increased friability.[1] Furthermore, moisture can initiate chemical degradation, impacting the drug's efficacy and safety.[5]
Troubleshooting Your Formulation:
-
Excipient Selection: Review your formulation. Avoid using other hygroscopic excipients. Opt for excipients with low moisture content and water activity, such as anhydrous lactose, microcrystalline cellulose (MCC) grades 112 or 200, and anhydrous calcium phosphate.[6]
-
Moisture Scavengers: Incorporate excipients that act as moisture scavengers or adsorbents. Colloidal silicon dioxide is excellent for adsorbing water, effectively shielding the API.[6] Starch 1500® is also a good choice as it has bound moisture and low water activity, protecting moisture-sensitive drugs.[5][7]
-
Manufacturing Process: A "dry" manufacturing process is required.[7] Consider direct compression or dry granulation (roller compaction) to avoid the use of water.[7] If wet granulation is unavoidable, non-aqueous solvents must be used.[6]
-
Moisture Barrier Coating: Apply a moisture-barrier film coating to the final tablet.[8][9][10] Formulations based on polyvinyl alcohol (PVA) or hydroxypropyl methylcellulose (HPMC) are effective at preventing moisture ingress.[10]
Question 3: My attempts to create a stable solid form of Palmatine chloride are failing. The amorphous form I prepared quickly crystallizes upon exposure to humidity. What strategy should I try next?
Answer: This is a classic challenge with amorphous materials, which are thermodynamically unstable. Moisture can lower the glass transition temperature (Tg) and increase molecular mobility, accelerating crystallization. Instead of trying to stabilize the amorphous form alone, a more robust strategy is to engineer a new, stable crystalline form with inherently lower hygroscopicity.
Recommended Strategy: Crystal Engineering (Cocrystallization) Cocrystallization is a powerful technique to modify the physicochemical properties of an API without altering its chemical structure.[11][12] By combining Palmatine chloride with a suitable coformer (a benign molecule, often a GRAS-listed compound), you can create a new crystal lattice that is less susceptible to hydration.[9]
-
Mechanism of Action: A successful cocrystal can improve stability by engaging the chloride ion—the primary site of hydration—in strong hydrogen bonds with the coformer.[2] This sterically and electronically shields the chloride from interacting with ambient water molecules.[3]
-
Proven Success: Studies have demonstrated significant success with this approach for Palmatine chloride. For instance, cocrystals formed with gallic acid or salicylic acid have shown remarkably improved hygroscopic stability.[3][13] The water uptake can be reduced by as much as 68%.[3]
We provide a detailed protocol for screening and preparing cocrystals in the "Experimental Protocols" section below.
Frequently Asked Questions (FAQs)
Q1: What exactly is hygroscopicity and how is it classified? Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment, either by absorption or adsorption.[1] The European Pharmacopoeia provides a classification system based on the percentage weight gain of a sample after storage at 25°C and 80% RH for 24 hours. A Dynamic Vapor Sorption (DVS) instrument provides a high-resolution alternative for this classification.[14]
| Classification | Weight Increase (% w/w) |
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid |
Q2: Beyond cocrystals, what other advanced formulation strategies can be used? While cocrystallization is a primary strategy, other methods can also be effective:
-
Solid Dispersions: This involves dispersing the drug in a hydrophilic polymer matrix.[15][16] Techniques like hot-melt extrusion or spray drying can create amorphous solid dispersions where the polymer inhibits drug crystallization and moisture uptake.[15][17] However, the polymer itself can be hygroscopic, so careful selection is crucial to prevent phase separation during storage.[15][17]
-
Encapsulation: Microencapsulation using techniques like spray drying or coacervation can create a physical barrier of a non-hygroscopic polymer around the drug particles, shielding them from environmental moisture.[8][9][18]
Q3: Can changing the salt form of Palmatine improve its stability? Yes, this is a viable approach. The chloride (Cl⁻) counterion is a major source of the hygroscopicity.[2] Replacing it with a different, less hygroscopic counterion to form a new salt can significantly improve stability. For example, forming a palmatine saccharinate or sulfosalicylate salt has been shown to reduce moisture uptake.[19] However, a critical consideration is that changing the salt form can also alter other crucial properties like solubility and bioavailability, which must be re-evaluated.[19]
Q4: How do I choose the right excipients for a moisture-sensitive drug like Palmatine chloride? The selection process should be systematic and data-driven.
Caption: Workflow for selecting excipients and processes.
-
Prioritize Low Moisture Content: Select excipients that are anhydrous or have inherently low water content.[6][7]
-
Incorporate Moisture Adsorbents: Use excipients like colloidal silicon dioxide that preferentially adsorb moisture.[6]
-
Consider Water Activity: Choose excipients with low water activity to minimize moisture migration to the API.[7]
-
Avoid Chemical Incompatibilities: Ensure that the chosen excipients do not react with Palmatine chloride.
Experimental Protocols
Protocol 1: Characterization of Hygroscopicity using Dynamic Vapor Sorption (DVS)
Objective: To quantitatively determine the moisture sorption and desorption behavior of a Palmatine chloride sample.
Methodology:
-
Accurately weigh 10-20 mg of the sample onto the DVS microbalance.[14]
-
Drying Stage: Dry the sample under a stream of dry nitrogen (0% RH) at 25°C until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹).
-
Sorption Phase: Increase the relative humidity in stepwise increments (e.g., 10% steps) from 0% to 90% RH.[14][20] At each step, allow the sample mass to equilibrate ( dm/dt ≤ 0.002% min⁻¹) before proceeding to the next humidity level.[14]
-
Desorption Phase: Decrease the relative humidity in the same stepwise manner from 90% back to 0% RH, again allowing for equilibration at each step.[20]
-
Data Analysis: Plot the percentage change in mass versus the target RH to generate sorption-desorption isotherms. The shape of the isotherm provides critical information about the mechanism of water uptake (adsorption, absorption, deliquescence).[14]
Protocol 2: Screening and Preparation of Palmatine Chloride Cocrystals
Objective: To prepare a more stable solid form of Palmatine chloride by forming a cocrystal with a suitable coformer.
Methodology (Liquid-Assisted Grinding):
-
Coformer Selection: Choose a set of pharmaceutically acceptable coformers. Good candidates for Palmatine chloride include phenolic compounds like gallic acid and salicylic acid, which are known to form robust hydrogen bonds.[3][13]
-
Stoichiometric Measurement: Weigh stoichiometric amounts (e.g., 1:1 molar ratio) of Palmatine chloride and the selected coformer. A typical total sample mass is 100-200 mg.
-
Grinding: Place the powder mixture into a milling jar (e.g., stainless steel or agate) with a grinding ball.
-
Solvent Addition: Add a minimal amount (10-20 µL) of a suitable solvent (e.g., ethanol, methanol, or acetonitrile) to facilitate molecular mobility. This is "liquid-assisted" grinding.
-
Milling: Mill the mixture in a high-energy ball mill for 30-60 minutes at a frequency of 20-30 Hz.
-
Isolation and Analysis: Isolate the resulting powder. The primary analysis technique to confirm cocrystal formation is Powder X-Ray Diffraction (PXRD). A new, unique diffraction pattern that differs from the starting materials indicates the formation of a new crystalline phase. Further characterization by Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared (FTIR) spectroscopy is also recommended.
Caption: Experimental workflow for cocrystal screening.
References
-
Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Tan, E. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. National Center for Biotechnology Information (PMC). [Link]
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The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. (2023). Colorcon. [Link]
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Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. (n.d.). PharmaInfo. Retrieved January 12, 2026, from [Link]
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Excipients for Formulation Success. (2016). Pharmaceutical Technology. [Link]
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Tan, E. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. [Link]
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Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). (2022). Particle Technology Labs. [Link]
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Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
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What are the best tablet excipients to be used for moisture & heat sensitive APIs? (2016). ResearchGate. [Link]
-
Novel Cocrystal of Palmatine Chloride with Improved Hygroscopic Stability and Antimicrobial Potency: Experimental and Theoretical Studies. (2025). ResearchGate. [Link]
-
Solid Dispersions: an Approach to Enhance Solubility of poorly Water Soluble Drug. (n.d.). SciSpace. Retrieved January 12, 2026, from [Link]
-
Understanding the Roles of Excipients in Moisture Management in Solid Dosage Forms. (2024). ACS Publications. [Link]
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ON IMPROVING THE HYGROSCOPIC STABILITY OF PALMATINE CHLORIDE WITH CRYSTALLINE PALMATINE SULFOSALICYATE PHARMACEUTICAL SALT. (2025). ResearchGate. [Link]
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Dynamic Vapor Sorption. (n.d.). AQUALAB. Retrieved January 12, 2026, from [Link]
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Cocrystals of Two Co-Occurring Plant Metabolites: Purification with Synergistic Potentiation and Bioavailability- A Tale. (n.d.). Opast Publishing Group. Retrieved January 12, 2026, from [Link]
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Dynamic Vapor Sorption (DVS) Analysis. (n.d.). ProUmid. Retrieved January 12, 2026, from [Link]
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2.7. Dynamic vapour sorption (DVS) analysis. (2019). Bio-protocol. [Link]
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Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. (n.d.). National Center for Biotechnology Information (PMC). [Link]
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Novel Purine Alkaloid Cocrystals with Trimesic and Hemimellitic Acids as Coformers: Synthetic Approach and Supramolecular Analysis. (n.d.). National Center for Biotechnology Information (PMC). [Link]
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A REVIEW ON SOLID DISPERSIONS:SOLUBILITY ENHANCEMENT STRATEGIES FOR POORLY WATER SOLUBLE DRUGS. (n.d.). Jetir.Org. Retrieved January 12, 2026, from [Link]
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Comparison of hygroscopic data of berberine chloride, palmatine... (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Solid Dispersions: An Overview To Modify Bioavailability Of Poorly Water Soluble Drugs. (n.d.). International Journal of Pharma and Bio Sciences. Retrieved January 12, 2026, from [Link]
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Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved January 12, 2026, from [Link]
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Co-Crystallization of Plant-Derived Antimalarial Drugs: An Alternate Technique for Improved Physicochemical Qualities and Antimalarial Drug Synergy. (2022). ResearchGate. [Link]
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Co-crystallization: Technique for solubility enhancement. (2024). International Journal of Research in Pharmacy and Pharmaceutical Sciences. [Link]
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Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). ResearchGate. [Link]
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Palmatine Chloride Hydrate Purity: A Technical Guide for Researchers
Welcome to the technical support center for Palmatine chloride hydrate. This guide is designed for researchers, scientists, and drug development professionals who work with this challenging but promising isoquinoline alkaloid. My aim is to provide you with not just protocols, but the underlying scientific reasoning to help you anticipate, diagnose, and resolve purity-related issues in your experiments. The integrity of your research depends on the quality of your starting materials, and this guide is structured to ensure you can confidently assess and handle this compound.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions researchers have about this compound.
Q1: My this compound powder appears clumpy and difficult to weigh accurately. What's causing this?
This is a very common issue and is primarily due to the compound's poor hygroscopic stability.[1] Palmatine chloride, containing highly electronegative chloride ions, readily attracts and absorbs moisture from the atmosphere. This can lead to caking, which not only makes accurate weighing challenging but can also promote degradation over time.
-
Expert Insight: Always handle this compound in a controlled environment, such as a glovebox with low humidity or, at a minimum, work quickly in a dry, draft-free area. Use a desiccator for both short-term and long-term storage. For critical applications requiring precise concentrations, consider performing a Karl Fischer titration to determine the exact water content of your batch just before preparing solutions.
Q2: The Certificate of Analysis (CoA) for my sample lists the purity as ≥98% by HPLC, but my results are inconsistent. What could be the problem?
While a CoA provides a good baseline, several factors can lead to experimental inconsistencies:
-
Variable Hydration: The "hydrate" part of the name (often denoted as · xH₂O) is critical. The water content can vary between batches and even change with handling and storage. This directly impacts the actual concentration of the anhydrous compound in your solutions if you are weighing it out directly.
-
Residual Solvents: Manufacturing processes can leave residual solvents. For instance, some batches may contain impurities like methanol.
-
Degradation: Palmatine is a potential phototoxin, and its stability under various light and pH conditions should not be taken for granted.[2][3]
-
Presence of Related Alkaloids: As a natural product, Palmatine is often isolated from sources containing structurally similar protoberberine alkaloids like berberine, jatrorrhizine, and coptisine.[3] Your analytical method must be able to resolve these compounds from Palmatine.
Q3: What is the difference between "Palmatine chloride" and "this compound"?
They refer to the same parent molecule, but the "hydrate" designation explicitly acknowledges the presence of water molecules within the crystal lattice. The anhydrous form has a molecular weight of 387.86 g/mol .[4] When you weigh out the hydrate, you are weighing both the Palmatine chloride and the associated water. For quantitative experiments, it is essential to either use an anhydrous-basis value from the supplier's CoA or determine the water content yourself.
Q4: Where can I obtain a reliable reference standard for my analyses?
For quantitative analysis (e.g., HPLC purity assay), it is imperative to use a certified reference standard. Both the British Pharmacopoeia (BP) and the United States Pharmacopeia (USP) offer Palmatine Chloride reference standards.[5][6] These standards have been thoroughly characterized and are assigned a purity value that you can use to accurately quantify your own samples.
Troubleshooting Guide: Assessing Purity
This section provides in-depth guides and workflows for tackling purity assessment challenges.
Initial Purity Assessment Workflow
The following workflow provides a systematic approach to characterizing a new batch of this compound.
Caption: Workflow for assessing a new batch of this compound.
Issue: Peak Tailing or Broadening in HPLC
This is often related to the analyte's interaction with the stationary phase or issues with the mobile phase.
-
Causality: Palmatine is a quaternary ammonium compound, meaning it carries a permanent positive charge. This charge can lead to strong, undesirable ionic interactions with residual silanols on standard C18 columns, causing peak tailing.
-
Troubleshooting Steps:
-
Lower Mobile Phase pH: Add a modifier like formic acid (0.05-0.1%) or trifluoroacetic acid (0.05%) to the mobile phase.[7] This protonates the silanol groups on the silica support, minimizing ionic interactions with the positively charged Palmatine.
-
Add an Ion-Pairing Reagent: If lowering the pH is insufficient, consider adding an ion-pairing reagent like sodium dodecyl sulfate (SDS) to the mobile phase. This reagent will pair with the Palmatine cation, neutralizing its charge and improving peak shape.
-
Use a Different Column: Modern columns with end-capping or those specifically designed for basic compounds (e.g., a C18 with a polar-embedded group) can significantly improve peak shape.
-
Issue: Unidentified Peaks in the Chromatogram
The appearance of extra peaks indicates the presence of impurities. The key is to identify them.
-
Causality: These could be related alkaloids, degradation products, or synthetic by-products.
-
Troubleshooting & Identification Workflow:
-
Run a Diode Array Detector (DAD/PDA): A PDA detector will acquire a UV spectrum for each peak. Compare the spectrum of the unknown peak to your Palmatine standard. Structurally related alkaloids often have very similar UV spectra. Palmatine has characteristic absorbance maxima around 229, 267, 350, and 433 nm.[8]
-
Spike with Known Impurities: If you suspect the presence of common related alkaloids like berberine or jatrorrhizine, obtain standards for these compounds and "spike" your sample. An increase in the peak area of an existing impurity will confirm its identity.
-
Leverage Mass Spectrometry (LC-MS): This is the most powerful tool for impurity identification. The mass-to-charge ratio (m/z) of the impurity peak can provide its molecular weight, offering direct clues to its identity. The molecular formula of Palmatine chloride is C₂₁H₂₂ClNO₄.[4][5][6]
-
Experimental Protocols
Protocol 1: HPLC-PDA Method for Purity Assessment
This protocol is a robust starting point for determining the purity of this compound and separating it from common related alkaloids.[7]
-
Objective: To quantify the purity of a Palmatine chloride sample and create an impurity profile.
-
Instrumentation: HPLC with a Photodiode Array (PDA) or UV detector and a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic Acid (ACS grade)
-
Palmatine Chloride Reference Standard (USP or BP)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.05% Formic Acid in Water
-
Mobile Phase B: Methanol
-
-
Standard Preparation: Accurately weigh ~5 mg of the Palmatine Chloride reference standard and dissolve in a known volume (e.g., 10 mL) of methanol to create a stock solution. Prepare a series of dilutions for a calibration curve (e.g., 2.5 to 25 µg/mL).[7]
-
Sample Preparation: Prepare your test sample in the same manner and at a concentration that falls within the calibration range.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 28 ± 2 °C
-
Detection Wavelength: 240 nm or 350 nm
-
Gradient Elution:
-
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 25 | 40 | 60 |
| 30 | 40 | 60 |
| 35 | 70 | 30 |
| 45 | 70 | 30 |
-
Data Analysis:
-
Construct a calibration curve from the reference standard injections.
-
Calculate the concentration of Palmatine in your test sample.
-
Determine purity using the area percent method: Purity % = (Area of Palmatine Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Characterization by NMR Spectroscopy
-
Objective: To confirm the chemical structure of Palmatine and identify potential organic impurities.
-
Instrumentation: NMR Spectrometer (300 MHz or higher).
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Methanol (CD₃OD). Palmatine chloride is soluble in DMSO.[8][9]
-
Procedure:
-
Interpretation: Compare the obtained spectra with reference spectra from literature or databases.[10] The presence of unexpected signals may indicate impurities. For example, a sharp singlet around 3.31 ppm in DMSO-d₆ could indicate residual methanol.
References
-
palmatine chloride - Reference Standards catalogue - British Pharmacopoeia . British Pharmacopoeia. [Link]
-
This compound, 1 X 100 mg (361615-100MG) . Alkali Scientific. [Link]
-
Palmatine Chloride . PubChem, National Center for Biotechnology Information. [Link]
-
Novel Cocrystal of Palmatine Chloride with Improved Hygroscopic Stability and Antimicrobial Potency: Experimental and Theoretical Studies . ResearchGate. [Link]
-
Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule . ResearchGate. [Link]
-
This compound, 97% . SLS Ireland. [Link]
-
On improving the hygroscopic stability of palmatine chloride with crystalline palmatine sulfosalicyate pharmaceutical salt . ResearchGate. [Link]
-
HPLC chromatogram of standard palmatine chloride at 8 µg/mL . ResearchGate. [Link]
-
Palmatine chloride . BioPush. [Link]
-
Development and Validation of a HPLC–PDA Method for the Simultaneous Determination of Berberine, Palmatine, Geniposide, and Paeoniflorin in Haedoksamul-tang . MDPI. [Link]
-
HPLC Determination of Chloride, Chlorate and Perchlorate on Newcrom B Column . SIELC Technologies. [Link]
-
Palmatine - Optional[13C NMR] - Chemical Shifts . SpectraBase. [Link]
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Technical Support Center: Palmatine Chloride Hydrate Stability and Degradation
Welcome to the technical support guide for Palmatine chloride hydrate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability, degradation pathways, and the analytical challenges associated with its detection. As a protoberberine isoquinoline alkaloid, palmatine's stability is a critical parameter for ensuring the quality, safety, and efficacy of research materials and final drug products.[1][2] This guide provides in-depth FAQs, troubleshooting workflows, and validated experimental protocols to support your work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
Palmatine is a naturally occurring isoquinoline alkaloid found in various medicinal plants like Coptis chinensis and Phellodendron amurense.[3][4] It is investigated for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects.[5][6][7] The commercially available form is often this compound (C₂₁H₂₂ClNO₄ • xH₂O), a salt that enhances its solubility and handling.[6][8]
Stability is a major concern because degradation can lead to:
-
Loss of Potency: A decrease in the concentration of the active pharmaceutical ingredient (API).
-
Formation of Toxic Impurities: Degradation products may have different pharmacological or toxicological profiles.
-
Altered Bioavailability: Changes in the chemical structure can affect how the compound is absorbed and metabolized.[9]
Understanding the degradation profile is mandated by regulatory bodies like the ICH and FDA for drug development and is crucial for establishing appropriate storage conditions and shelf-life.[10]
Q2: What are the primary degradation pathways for Palmatine?
Like many protoberberine alkaloids, palmatine is susceptible to degradation through several mechanisms. The core structure, a quaternary ammonium cation, and its methoxy substituents are the primary sites of chemical transformation.[3][11]
-
Hydrolysis: While the core ring structure is generally stable against hydrolysis, the methoxy groups (O-CH₃) can potentially be cleaved under harsh acidic or basic conditions, leading to demethylated products.[12]
-
Oxidation: The molecule is susceptible to oxidation, which can introduce hydroxyl groups or form N-oxides.[13] Studies have identified oxidative metabolites like 8-oxypalmatine, indicating this is a significant transformation pathway.[14] Oxidative stress is a key area of its pharmacological investigation, and the molecule itself can be altered by oxidative conditions.[7][13]
-
Photodegradation: Protoberberine alkaloids are known to be photo-sensitive.[15] Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to complex structural changes. Palmatine itself is noted as a potential phototoxin.[8][16]
-
Thermal Degradation: High temperatures can accelerate all degradation pathways. While palmatine has a high melting point (around 206-207 °C with decomposition), long-term exposure to elevated temperatures, even below this point, can lead to the formation of impurities.[16][17]
Q3: What are the likely degradation products and how can they be predicted?
Predicting degradation products involves a combination of theoretical knowledge and practical experimentation through forced degradation studies.[10][18] Based on the structure of palmatine, the most probable degradation products arise from modifications to the methoxy groups and oxidation of the isoquinoline core.
| Degradation Pathway | Potential Transformation | Change in Mass (Δm/z) | Potential Degradation Product |
| Oxidation | Addition of one oxygen atom | +16 Da | Mono-hydroxylated palmatine / 8-oxypalmatine[14] |
| Oxidation | Addition of two oxygen atoms | +32 Da | Di-hydroxylated palmatine |
| Hydrolysis/Demethylation | Loss of one methyl group (CH₃) | -14 Da (as CH₂) | Mono-demethylated palmatine (e.g., Jatrorrhizine) |
| Hydrolysis/Demethylation | Loss of two methyl groups | -28 Da | Di-demethylated palmatine |
| Photodegradation | Complex ring cleavage/rearrangements | Variable | Various photolytic adducts or fragments |
Note: This table presents hypothetical yet chemically plausible degradation products based on known metabolic pathways and the degradation of similar alkaloids. Experimental verification is essential.
Q4: Which analytical techniques are recommended for detecting and identifying these degradation products?
A multi-technique approach is essential for robust detection and characterization.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for separating palmatine from its impurities and quantifying them. A stability-indicating HPLC method is one that can resolve the main peak from all potential degradation products.[19][20] Detection is typically performed around 346 nm, where palmatine has a strong absorbance maximum.[19]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for structural elucidation.[21][22] It provides the molecular weight of the degradation products from the parent ion (MS1) and structural information from the fragmentation patterns (MS/MS).[11][23] By comparing the fragmentation of a degradant to that of the parent palmatine, one can pinpoint the site of modification.
Troubleshooting Guide: Common Experimental Issues
Issue 1: Multiple unexpected peaks appear in my HPLC chromatogram, even in a fresh sample.
-
Root Cause Analysis:
-
Solvent Artifacts: The use of solvents (especially methanol or chloroform) during extraction or preparation can sometimes lead to the formation of adducts or solvent-related impurities.[15][24]
-
On-Column Degradation: The stationary phase or mobile phase conditions (e.g., extreme pH) might be causing degradation of the analyte on the column itself.
-
Sample Preparation Stress: Sonication, heating, or prolonged exposure to light during sample preparation can induce degradation before the sample is even injected.
-
Low Purity Standard: The starting material may already contain related alkaloids or degradation products. Always verify the purity of your standard.[8]
-
-
Corrective and Preventive Actions (CAPA):
-
Action: Run a blank gradient (injecting only your mobile phase solvent) to rule out solvent or system peaks.
-
Action: Use high-purity, HPLC-grade solvents and fresh mobile phases.
-
Action: Prepare samples in amber vials and minimize exposure to heat and light. Analyze them as quickly as possible after preparation.
-
Preventive: Develop a sample preparation method that is as gentle as possible. If a peak is suspected to be an artifact, alter the extraction solvent or conditions and observe if the peak profile changes.
-
Issue 2: I cannot achieve baseline separation between Palmatine and a suspected degradation product.
-
Root Cause Analysis:
-
Suboptimal Mobile Phase: The pH or organic modifier ratio may not be ideal for resolving compounds with very similar structures (e.g., demethylated or hydroxylated analogs).
-
Inappropriate Column Chemistry: The stationary phase (e.g., C18) may not be providing the necessary selectivity.
-
Steep Gradient: A rapid gradient may not provide sufficient time for closely eluting compounds to separate.
-
-
CAPA Workflow:
Caption: General workflow for LC-MS/MS analysis.
-
Ionization: Electrospray Ionization (ESI), Positive Mode. Palmatine's permanent positive charge makes it ideal for positive mode ESI.
-
MS Parameters:
-
Capillary Voltage: 3.5 - 4.0 kV
-
Drying Gas (N₂) Flow: 10 L/min
-
Drying Gas Temperature: 350°C
-
-
MRM Transitions (for quantification):
-
Palmatine: Precursor ion m/z 352 -> Product ion m/z 336 [25] * Rationale: This transition corresponds to the loss of a methyl radical followed by CO, a characteristic fragmentation for this class of alkaloids.
-
-
Structural Elucidation: Compare the MS/MS spectrum of an unknown peak to the parent compound. A mass shift in a fragment ion can indicate the location of the chemical modification. For example, if a fragment containing a specific methoxy group shows a mass loss of 14 Da, it suggests that particular group has been demethylated.
References
-
Cai, Z., Li, Y., Wang, R., & Liu, Z. (2007). Identification of palmatine and its metabolites in rat urine by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 21(13), 2019-22. Available at: [Link]
-
PubChem. (n.d.). Palmatine chloride trihydrate. National Center for Biotechnology Information. Retrieved from: [Link]
-
Scribd. (n.d.). Analytical Methods: Paper | PDF | Liquid Chromatography–Mass Spectrometry. Retrieved from: [Link]
-
Wang, R. F., Li, Y. F., Liu, Z., & Cai, Z. W. (2009). Identification of in-vivo and in-vitro metabolites of palmatine by liquid chromatography-tandem mass spectrometry. Journal of Pharmacy and Pharmacology, 61(5), 637-644. Available at: [Link]
-
Li, Y., et al. (2022). 8-Oxypalmatine, a novel oxidative metabolite of palmatine, exhibits superior anti-colitis effect via regulating Nrf2 and NLRP3 inflammasome. Biomedicine & Pharmacotherapy, 153, 113335. Available at: [Link]
-
Zuo, F., et al. (2024). From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. Frontiers in Pharmacology, 15, 1381395. Available at: [Link]
-
Hasi, T., et al. (2024). Isolation and Quantification of Palmatine from Fibraurea tinctoria Lour: In Vitro Antioxidant Activity and In Silico Antidiabetic Activity Evaluation. Molecules, 29(15), 3519. Available at: [Link]
-
Ingenta Connect. (n.d.). Tissue distribution of berberine,palmatine and jateorhizine in ra... Retrieved from: [Link]
-
ResearchGate. (n.d.). Palmatine and Berberine Isolation Artifacts. Retrieved from: [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of palmatine (a) and berberine (b) isolated by HSCCC, and the crude extract of R. Coptidis. Retrieved from: [Link]
-
Kukula-Koch, W., et al. (2021). Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. Molecules, 26(20), 6241. Available at: [Link]
-
Tarabasz, D., & Kukula-Koch, W. (2020). Palmatine: A review of its pharmacology, toxicity and pharmacokinetics. Phytotherapy Research, 34(1), 33-50. Available at: [Link]
-
Huang, J. M., et al. (2007). Determination of palmatine in canine plasma by liquid chromatography-tandem mass spectrometry with solid-phase extraction. Journal of Chromatography B, 854(1-2), 279-285. Available at: [Link]
-
MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(6). Available at: [Link]
-
Ann. Pharm. Fr. (2015). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. Available at: [Link]
-
Rajshree Journal of Pharmacy and Technology. (2018). Stability Indicating Forced Degradation Studies. Available at: [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from: [Link]
-
JBR Journal of Bioanalysis & Research. (2018). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Available at: [Link]
-
Wikipedia. (n.d.). Palmatine. Retrieved from: [Link]
-
MDPI. (2021). Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. Retrieved from: [Link]
-
ACS Publications. (2003). Palmatine and Berberine Isolation Artifacts. Journal of Natural Products, 66(3), 445-447. Available at: [Link]
-
SLS Ireland. (n.d.). This compound, 97%. Retrieved from: [Link]
-
Chen, J., et al. (2021). Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in Aβ-Transgenic Caenorhabditis elegans. Oxidative Medicine and Cellular Longevity, 2021, 5585094. Available at: [Link]
-
ResearchGate. (n.d.). Thermal Melting, DSC and Binding Constant Data of Berberine, Palmatine,... Retrieved from: [Link]
-
European Medicines Agency. (2023). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from: [Link]
-
Tarabasz, D., & Kukula-Koch, W. (2020). Palmatine: A review of pharmacological properties and pharmacokinetics. Phytotherapy Research, 34(1), 33-50. Available at: [Link]
-
MDPI. (2022). Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway. Retrieved from: [Link]
-
Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from: [Link]
-
MDPI. (2023). Development of an HPLC-MS/MS Method for the Determination of Alkaloids in Lupins. Retrieved from: [Link]
-
NIFDS. (n.d.). Guideline for Stability Study of Imported Drug Substance and Drug Product. Retrieved from: [Link]
-
NIH. (2018). Long-term hydrolytic degradation study of polycaprolactone films and fibers grafted with poly(sodium styrene sulfonate). Retrieved from: [Link]
-
VICH. (n.d.). GL 8: STABILITY TESTING FOR MEDICATED PREMIXES. Retrieved from: [Link]
-
PubMed. (2024). Palmatine, an isoquinoline alkaloid from Phellodendron amurense Rupr., ameliorated gouty inflammation by inhibiting pyroptosis via NLRP3 inflammasome. Retrieved from: [Link]
-
Pharmaguideline. (2012). Guidelines for Pharmaceutical Stability Study. Retrieved from: [Link]
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PubMed. (1998). Hydrolytic degradation of tyrosine-derived polycarbonates, a class of new biomaterials. Part I: study of model compounds. Retrieved from: [Link]
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Palmatine Chloride Hydrate: Technical Support Center for Minimizing Off-Target Effects
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Palmatine chloride hydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the experimental use of this multifaceted protoberberine alkaloid. Palmatine's polypharmacological nature, while offering broad therapeutic potential, presents a significant challenge in distinguishing on-target from off-target effects.[1][2] This resource provides troubleshooting guides and validated protocols to ensure the integrity and specificity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known targets?
Palmatine is a natural isoquinoline alkaloid found in several medicinal plants.[3] It is known to be a "multi-target" or polypharmacological agent, meaning it interacts with numerous cellular targets to exert its effects.[1][2] This is a critical consideration for experimental design.
| Primary Molecular Targets & Pathways | Therapeutic Area | Key References |
| NF-κB/NLRP3 Signaling | Anti-inflammatory | [1] |
| Nrf2/HO-1 Pathway | Antioxidant, Neuroprotection | [1][4] |
| AMPK/mTOR Signaling | Metabolic Regulation, Autophagy | [1][2] |
| Acetylcholinesterase (AChE) | Neuroprotection (e.g., Alzheimer's) | [1][5] |
| Indoleamine 2,3-dioxygenase 1 (IDO-1) | Anti-cancer, Immunomodulation | [6] |
| DNA Binding (Intercalation/Groove) | Anti-cancer | [3][7][8] |
| Ion Channels (Ca2+ and cAMP-activated Cl−) | Gastroenterology (e.g., anti-diarrheal) | [9] |
Q2: Why is minimizing off-target effects crucial when working with Palmatine?
Q3: What is the single most important first step to minimize off-target effects?
Dose-response analysis. The concentration of Palmatine used is the most critical factor. Off-target effects are often observed at higher concentrations, where the compound may bind to lower-affinity targets. A comprehensive dose-response curve helps identify the specific concentration range where the desired on-target effect is observed without engaging unintended pathways.[13][14]
Troubleshooting Guide: Isolating On-Target from Off-Target Effects
This section addresses specific issues you may encounter during your experiments.
Scenario 1: My results are inconsistent across experiments, or the effect size is variable.
-
Question: Why am I seeing high variability in my assay readout (e.g., cell viability, protein expression)?
-
Answer & Solution: This often points to issues with compound concentration, solubility, or cellular context.
-
Verify Compound Integrity and Solubility: this compound can be hygroscopic, meaning it absorbs moisture from the air, which can alter its effective concentration.[15][16] Always prepare fresh stock solutions in an appropriate solvent (e.g., DMSO, hot water) and validate the concentration.[3][17] Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (ideally ≤0.5%) to avoid solvent-induced artifacts.[18]
-
Re-evaluate Your Dose-Response Curve: Your initial dose-response experiment may have been too narrow. Perform a wider dose-response analysis (e.g., from nanomolar to high micromolar ranges) to identify the optimal window. The IC50 for Palmatine can vary significantly depending on the target and cell line, from low micromolar for IDO-1 (3 µM) to higher values for other targets.[6]
-
Check Cell Density and Health: Assays are sensitive to cell confluency and health.[19] Ensure you are plating cells consistently and that they are in the logarithmic growth phase. Poor cell health can non-specifically alter experimental readouts.
-
Scenario 2: I observe a strong phenotype, but I'm not sure if it's due to my target of interest.
-
Question: Palmatine is inducing apoptosis in my cancer cell line, but how do I confirm it's through the pathway I'm studying (e.g., IDO-1 inhibition) and not a general cytotoxic effect from DNA binding?
-
Answer & Solution: This requires orthogonal validation—using a different method to confirm the initial result.
-
Employ a Target-Specific Rescue Experiment: If you hypothesize that the effect is due to a specific target, try to "rescue" the phenotype by manipulating that target through other means.
-
Genetic Approach: Use siRNA or CRISPR to knock down your target protein. If Palmatine's effect is diminished in the knockdown cells compared to control cells, it provides strong evidence for on-target activity.
-
Pharmacological Approach: Use a well-characterized, structurally different inhibitor or activator of the same target. If this second compound phenocopies the effect of Palmatine, it supports your hypothesis.
-
-
Utilize a Target Engagement Assay: Directly measure if Palmatine is binding to your intended target in the cellular environment. Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm target engagement without requiring a modified version of the compound.[12][20][21]
-
Scenario 3: My negative control (a structurally similar but inactive molecule) is also showing some activity.
-
Question: I'm using a related alkaloid as a negative control, but it's not completely inert. What does this mean?
-
Answer & Solution: This suggests that the observed effect might be due to a shared chemical property or off-target profile rather than specific engagement with your primary target.
-
Select a Better Negative Control: The ideal negative control has a very similar chemical structure but lacks the key functional group required for binding to the target. Finding a perfect negative control for natural products can be difficult.
-
Profile Both Compounds: Perform a broader profiling of both Palmatine and your control compound against a panel of known off-targets (e.g., kinases, GPCRs). This can help identify shared unintended targets that might be responsible for the activity.
-
Workflow & Pathway Diagrams
Caption: A decision-tree workflow for troubleshooting experimental results.
Caption: Key signaling pathways modulated by Palmatine.
Experimental Protocols
Protocol 1: Comprehensive Dose-Response Analysis in a Cell-Based Assay
This protocol describes how to determine the potency (e.g., IC50 or EC50) of Palmatine for a specific phenotype, such as inhibition of cell proliferation.
Objective: To identify the concentration range for on-target activity and potential windows of off-target cytotoxicity.
Materials:
-
This compound
-
Appropriate solvent (e.g., sterile DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well clear-bottom black plates (for fluorescence/luminescence assays)[19]
-
Cell viability reagent (e.g., CellTiter-Glo®, Resazurin)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density. Allow cells to adhere and grow for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in culture medium to create a range of 2X working concentrations. A 10-point, 1:3 serial dilution is recommended to cover a wide range (e.g., 100 µM down to ~5 nM final concentration).
-
Prepare a vehicle control (medium with the same final DMSO concentration as the highest Palmatine dose).
-
-
Cell Treatment:
-
Carefully remove the old medium from the cell plate.
-
Add 100 µL of the 2X Palmatine dilutions and vehicle controls to the respective wells (in triplicate).
-
Incubate for the desired treatment duration (e.g., 48-72 hours).
-
-
Assay Readout:
-
Equilibrate the plate and reagents to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Incubate as required.
-
Read the plate (luminescence or fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Subtract the average background (no cells) from all readings.
-
Normalize the data: set the vehicle control average as 100% viability and a "no cells" or "total kill" well as 0%.
-
Plot the normalized response vs. the log of the Palmatine concentration.
-
Use a non-linear regression model (e.g., [Inhibitor] vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50.
-
Causality and Interpretation: A sigmoidal curve typically represents a specific, saturable biological process (on-target effect). A sharp drop in viability only at very high concentrations may indicate general cytotoxicity (off-target effect).
Protocol 2: Orthogonal Validation using siRNA-mediated Target Knockdown
Objective: To confirm that Palmatine's effect is dependent on a specific protein target.
Materials:
-
Validated siRNA targeting your gene of interest (and a non-targeting scramble control)
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM or similar reduced-serum medium
-
Cells and culture reagents
-
Reagents for target validation (e.g., qPCR primers, antibodies for Western blot)
Procedure:
-
Transfection (Day 1):
-
Seed cells so they will be 50-60% confluent at the time of transfection.
-
In separate tubes, dilute siRNA (target-specific and scramble control) and Lipofectamine in Opti-MEM according to the manufacturer's protocol.
-
Combine the diluted siRNA and Lipofectamine, incubate for 5-10 minutes to allow complex formation.
-
Add the siRNA-lipid complexes to the cells and incubate for 24-48 hours.
-
-
Target Knockdown Validation (Day 2-3):
-
After 24-48 hours, harvest a subset of cells from each group (scramble and target knockdown) to verify knockdown efficiency via qPCR or Western blot. Proceed only if knockdown is >70%.
-
-
Palmatine Treatment (Day 3):
-
Re-plate the transfected cells for your primary assay (e.g., viability, reporter assay).
-
Allow cells to adhere.
-
Treat both scramble control cells and knockdown cells with Palmatine (at a concentration determined from your dose-response, e.g., IC50) and a vehicle control.
-
-
Assay Readout (Day 4-5):
-
Perform your primary assay and measure the outcome.
-
Interpretation:
-
If Palmatine's effect is significantly reduced in the target knockdown cells compared to the scramble control cells , this strongly suggests the effect is on-target.
-
If Palmatine has the same effect in both knockdown and control cells , the effect is likely independent of this target and may be an off-target effect.
References
- From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential - PMC. PubMed Central.
- From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential. Frontiers.
- Determining target engagement in living systems - PMC. NIH.
- Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development. ACS Fall 2025.
- Palmatine, a protoberberine alkaloid, inhibits both Ca2+- and cAMP-activated Cl− secretion in isolated r
- Palm
- Main mechanism of palmatine against cancer.
- Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Medi
- Target Identification and Valid
- CAS 10605-02-4 Palm
- Palmatine chloride | IDO-1/NS2B-NS3 Inhibitor. MedChemExpress.
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- How to avoid off-target events in crispr experiments. Abyntek Biopharma.
- Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
- Unveiling the Multifaceted Mechanisms of Palmatine Chloride: A Compar
- This compound, 1 X 100 mg (361615-100MG). Alkali Scientific.
- Palmatine hydrochloride - Bioactive N
- Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 P
- Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News.
- This compound, 97 | 361615-100MG | SIGMA-ALDRICH. SLS Ireland.
- Palmatine Chloride Hydr
- How to optimize your cell-based assays: Overcoming common challenges. Select Science.
- How to monitor and minimize off-target events during genome editing. Thermo Fisher Scientific.
- Palmatine chloride 97 171869-95-7. Sigma-Aldrich.
- Predominant Binding Mode of Palm
- Binding properties of palmatine to DNA: spectroscopic and molecular modeling investig
- The predominant binding mode of Palm
- LKT Laboratories, Inc.
- Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. MDPI.
- Predicting Off-Target Binding Profiles With Confidence Using Conformal Prediction. Frontiers in Pharmacology.
- How can off-target effects of drugs be minimised?.
- Troubleshooting on potentiost
- Troubleshooting guide. NCBI.
- The growing concern of off-target effects: How to measure and minimize off-target effects in your genome editing experiments. YouTube.
- CRISPR gene editing - Wikipedia. Wikipedia.
- How to troubleshoot experiments | Careers. Chemistry World.
- Troubleshooting | Department of Chemistry and Biochemistry. University of Maryland.
- Surface Plasmon Resonance (SPR) Troubleshooting Guide. Resource Center.
- PALMATINE CHLORIDE MONOHYDR
- Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule.
- Crystalline palmatine saccharinate pharmaceutical salt without reducing solubility and improving its hygroscopic stability with regard to palmatine chloride | Request PDF.
- In vitro biokinetics of chlorpromazine and the influence of different dose metrics on effect concentrations for cytotoxicity in Balb/c 3T3, Caco-2 and HepaRG cell cultures. PubMed.
- E4 Dose-Response Information to Support Drug Registr
- Dose-Response Inform
Sources
- 1. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential [frontiersin.org]
- 3. This compound - LKT Labs [lktlabs.com]
- 4. mdpi.com [mdpi.com]
- 5. Palmatine - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Predominant Binding Mode of Palmatine to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding properties of palmatine to DNA: spectroscopic and molecular modeling investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Palmatine, a protoberberine alkaloid, inhibits both Ca2+- and cAMP-activated Cl− secretion in isolated rat distal colon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 11. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. lifesciences.danaher.com [lifesciences.danaher.com]
Validation & Comparative
A Comparative Guide to Validating the Anticancer Effects of Palmatine Chloride Hydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of Palmatine chloride hydrate's anticancer properties against established alternatives, supported by experimental data and protocols. As Senior Application Scientists, our goal is to equip you with the technical knowledge and practical insights necessary to rigorously validate its therapeutic potential.
Introduction to Palmatine: A Promising Phytochemical in Oncology
Palmatine, a protoberberine alkaloid found in several medicinal plants, has garnered significant interest for its diverse pharmacological activities, including anticancer effects.[1][2] Unlike conventional chemotherapeutics that often exhibit broad cytotoxicity, palmatine presents a multi-targeted approach, influencing various cellular pathways involved in cancer progression.[3][4] This guide will delve into the mechanisms of action that underpin its anticancer properties and provide a framework for its experimental validation.
Palmatine has demonstrated efficacy against a range of cancer cell lines, including those of the prostate, breast, and colon.[2][5][6] Its mechanisms of action are multifaceted, encompassing the induction of apoptosis (programmed cell death), inhibition of cell proliferation and metastasis, and cell cycle arrest.[6][7][8]
Mechanistic Landscape: How Palmatine Exerts its Anticancer Effects
Understanding the molecular pathways targeted by Palmatine is crucial for designing robust validation studies. Key mechanisms include:
-
Induction of Apoptosis: Palmatine has been shown to induce apoptosis through the mitochondrial pathway. This involves an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress, a decrease in mitochondrial membrane potential, and the release of cytochrome c.[6][7] This cascade ultimately activates caspases, the executioners of apoptosis.[6]
-
Cell Cycle Arrest: Palmatine can arrest the cell cycle at the G2/M phase in cancer cells.[6] This is achieved by targeting key regulatory proteins like Aurora Kinase A (AURKA), leading to the accumulation of cells in this phase and preventing their division.[6]
-
Inhibition of Metastasis: Evidence suggests that palmatine can inhibit the invasion and migration of cancer cells.[1][8] It has been shown to downregulate the expression of metastasis-associated proteins and modulate signaling pathways involved in cell motility.[8][9]
-
Modulation of Key Signaling Pathways: Palmatine influences several critical signaling pathways implicated in cancer, including:
-
NF-κB Pathway: In prostate cancer cells, palmatine has been observed to decrease the activation of NF-κB, a transcription factor that plays a pivotal role in inflammation, cell survival, and proliferation.[1][2]
-
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Palmatine has been shown to suppress this pathway in canine mammary gland tumor cells.[3]
-
Nrf2/HO-1 Pathway: Palmatine can activate the Nrf2/HO-1 pathway, which is involved in the cellular response to oxidative stress.[4][10]
-
Visualizing Palmatine's Mechanism of Action
Caption: Signaling pathways affected by this compound.
Comparative Analysis: Palmatine vs. Doxorubicin
To contextualize the efficacy of Palmatine, a comparison with a standard chemotherapeutic agent like Doxorubicin is essential. Doxorubicin is a potent anticancer drug used for various cancers, but its use is often limited by severe side effects, particularly cardiotoxicity.[11][12]
| Feature | This compound | Doxorubicin |
| Mechanism of Action | Multi-targeted: Induces apoptosis, cell cycle arrest, inhibits metastasis, modulates NF-κB, PI3K/Akt, Nrf2 pathways.[3][4][6] | Intercalates DNA, inhibits topoisomerase II, generates free radicals.[11] |
| Toxicity Profile | Generally lower cytotoxicity to normal cells.[6] Some studies suggest protective effects against Doxorubicin-induced cardiotoxicity.[13] | High cytotoxicity, significant cardiotoxicity, myelosuppression, and other side effects.[11][12] |
| Drug Resistance | May be effective against some drug-resistant cancer cells. | Prone to the development of multidrug resistance.[12] |
| Synergistic Potential | Can potentially be used in combination with other chemotherapeutics to enhance efficacy and reduce toxicity.[14] | Often used in combination therapies, but toxicity can be a limiting factor.[14] |
Experimental Validation Protocols
Rigorous in vitro validation is the cornerstone of preclinical drug development.[15][16] The following protocols provide a framework for assessing the anticancer effects of this compound.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) and a positive control (e.g., Doxorubicin). Include a vehicle control (the solvent used to dissolve Palmatine).
-
Incubation: Incubate the plate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Visualizing the MTT Assay Workflow
Caption: Workflow for the MTT cell viability assay.
Apoptosis Detection by Annexin V-FITC/PI Staining
This flow cytometry-based assay is a gold standard for quantifying apoptosis.[7]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the determined IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Cell Cycle Analysis by Propidium Iodide Staining
This method quantifies the distribution of cells in different phases of the cell cycle.[17][18]
Principle: PI stoichiometrically binds to DNA. Therefore, the amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G1 phase, and cells in the S phase have an intermediate amount of DNA.
-
Cell Treatment: Treat cells with this compound as described for the apoptosis assay.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.
-
Cell Staining: Wash the cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion and Future Directions
This compound presents a compelling profile as a potential anticancer agent with a multi-targeted mechanism of action and a favorable preliminary safety profile compared to conventional chemotherapeutics like Doxorubicin. The experimental protocols outlined in this guide provide a robust framework for validating its efficacy in a research setting.
Future in vivo studies are warranted to further elucidate its therapeutic potential, pharmacokinetic and pharmacodynamic properties, and long-term safety.[15] Investigating synergistic combinations with other anticancer drugs could also pave the way for novel and more effective cancer treatment strategies.[14]
References
-
Palmatine hydrochloride mediated photodynamic inactivation of breast cancer MCF-7 cells: Effectiveness and mechanism of action - PubMed. (URL: [Link])
-
Palmatine inhibits growth and invasion in prostate cancer cell: potential role for rpS6/NFκB/FLIP - PMC - NIH. (URL: [Link])
-
Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - NIH. (URL: [Link])
-
Palmatine Attenuates Metastatic Lung Colonization of Triple Negative Breast Cancer Cells. (URL: [Link])
-
Palmatine Attenuates Metastatic Lung Colonization of Triple Negative Breast Cancer Cells. (URL: [Link])
-
Palmatine induces G2/M phase arrest and mitochondrial-associated pathway apoptosis in colon cancer cells by targeting AURKA - PubMed. (URL: [Link])
-
Schematic diagram of the mechanism of anti-cancer effect of palmatine - ResearchGate. (URL: [Link])
-
From traditional remedy to modern therapy: a comprehensive review of palmatine's multi-target mechanisms and ethnopharmacological potential - PMC - PubMed Central. (URL: [Link])
-
Main mechanism of palmatine against cancer. - ResearchGate. (URL: [Link])
-
Anticancer Drugs Specificity Assessment (in vitro) | Protocol Preview - YouTube. (URL: [Link])
-
Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC. (URL: [Link])
-
Palmatine ameliorates LPS-induced HT-22 cells and mouse models of depression by regulating apoptosis and oxidative stress | Request PDF - ResearchGate. (URL: [Link])
-
Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway - PMC - NIH. (URL: [Link])
-
Palmatine Attenuates Metastatic Lung Colonization of Triple Negative Breast Cancer Cells. (URL: [Link])
-
Effect of palmatine and doxorubicin on p53 IHC Optical density score in... - ResearchGate. (URL: [Link])
-
How to use in vitro models to study and overcome drug resistance in oncology. (URL: [Link])
-
(PDF) IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT - ResearchGate. (URL: [Link])
-
Palmatine ameliorates LPS-induced HT-22 cells and mouse models of depression by regulating apoptosis and oxidative stress - PubMed. (URL: [Link])
-
Palmatine attenuates the doxorubicin-induced inflammatory response, oxidative damage and cardiomyocyte apoptosis - PubMed. (URL: [Link])
-
Advances in Targeted Delivery of Doxorubicin for Cancer Chemotherapy - MDPI. (URL: [Link])
-
Palbociclib-mediated cell cycle arrest can occur in the absence of the CDK inhibitors p21 and p27 - PubMed. (URL: [Link])
-
Synergistic antitumor effects of Peiminine and Doxorubicin on breast cancer through enhancing DNA damage via ZEB1 - PubMed. (URL: [Link])
-
Doxorubicin-Based Hybrid Compounds as Potential Anticancer Agents: A Review - NIH. (URL: [Link])
-
Artemisinin triggers induction of cell-cycle arrest and apoptosis in Leishmania donovani promastigotes - PubMed. (URL: [Link])
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A Head-to-Head Comparison of Palmatine and Berberine Bioactivity: A Guide for Researchers
An in-depth analysis of the comparative anticancer, anti-inflammatory, and antimicrobial properties of two prominent protoberberine alkaloids, palmatine and berberine. This guide provides a synthesis of experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular pathways to inform future research and drug development.
Palmatine and berberine, two structurally similar isoquinoline alkaloids, have garnered significant attention in the scientific community for their diverse pharmacological activities.[1][2] Both compounds are prevalent in various medicinal plants and have been staples in traditional medicine for centuries.[1][3] This guide offers a comparative analysis of their bioactivities, drawing upon experimental data to provide a clear, evidence-based overview for researchers, scientists, and drug development professionals.
Physicochemical Properties: A Foundation for Understanding
While both palmatine and berberine are classified as protoberberine alkaloids, their subtle structural differences, particularly in the substitution on the isoquinoline moiety, give rise to distinct physicochemical properties that can influence their biological activity and pharmacokinetic profiles.[2][4] Palmatine is substituted with four methoxyl groups, whereas berberine contains a methylenedioxy moiety at the C2 and C3 positions of its tetracyclic structure.[2][4]
| Property | Palmatine Chloride Hydrate | Berberine |
| Molecular Formula | C21H22ClNO4 · xH2O | C20H18NO4+ |
| Molecular Weight | 387.86 g/mol (anhydrous) | 336.36 g/mol |
| Appearance | Yellow needle-like crystals or powder[5] | Yellow crystalline powder[6] |
| Melting Point | 206-207 °C (decomposes)[5][7] | ~145 °C |
| Solubility | Soluble in hot water and alcohol.[5] | Slightly soluble in cold water and ethanol, insoluble in ether and chloroform.[6][8] |
| CAS Number | 171869-95-7[5] | 2086-83-1[6] |
Table 1. Comparative Physicochemical Properties of this compound and Berberine.
Comparative Pharmacological Activities
Antimicrobial and Antifungal Activity
Both palmatine and berberine have demonstrated broad-spectrum antimicrobial activity. However, their efficacy can vary depending on the specific microbial strain.
A study evaluating their antifungal activity against Microsporum canis reported that both berberine and palmatine have a Minimum Inhibitory Concentration (MIC) of 1 mg/mL.[9][10] Interestingly, the same study found that a combination of berberine and palmatine was more effective in treating M. canis-induced dermatitis in rabbits than either compound alone, suggesting a synergistic effect.[9][10]
Anti-inflammatory Activity
Palmatine and berberine both exhibit potent anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.
-
Palmatine: Studies have shown that palmatine can inhibit the lipopolysaccharide (LPS)-induced inflammatory response by down-regulating the Akt/NF-κB, ERK1/2, and P38 signaling pathways.[11] It has also been found to inhibit the TRIF-dependent NF-κB pathway.[12][13] This leads to a significant reduction in the production of pro-inflammatory cytokines such as IL-6, TNF-α, and IL-1β.[11][14]
-
Berberine: Berberine has been shown to suppress pro-inflammatory responses in macrophages through the activation of AMP-activated protein kinase (AMPK).[15] This activation leads to the downregulation of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[15]
Recent research has also highlighted a synergistic anti-inflammatory effect when berberine and palmatine are used in combination, particularly in the context of neuroinflammation.[16][17] This combination has been shown to significantly suppress the production of TNF-α and iNOS in LPS-induced microglia.[16][17]
Anticancer Bioactivity
Both alkaloids have shown promise as anticancer agents, though their effectiveness can be cell-line dependent.
-
Berberine: Has been shown to inhibit the cell cycle in all tested human rhabdomyosarcoma (RMS) cell lines.[18]
-
Palmatine: In the same study on RMS cells, palmatine's growth-suppressive effects were more limited, primarily affecting only the RD cell line.[18]
However, a comparative study on various human cancer cell lines revealed that while both parent compounds exhibit anticancer activity, their 13-n-alkyl derivatives show significantly enhanced cytotoxicity.[19] In some cases, palmatine and its derivatives have demonstrated more potent activity than berberine.[19]
Mechanisms of Action: A Deeper Dive
The therapeutic effects of palmatine and berberine are underpinned by their ability to modulate multiple signaling pathways.
Palmatine's Modulation of the NF-κB Pathway
Palmatine exerts its anti-inflammatory effects in large part by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, Toll-like receptor 4 (TLR4) is activated, which can initiate two downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways. Palmatine has been shown to specifically inhibit the TRIF-dependent pathway, leading to the downregulation of NF-κB.[12] This, in turn, reduces the expression of pro-inflammatory genes.[11][12]
Caption: Palmatine's inhibition of the TRIF-dependent NF-κB pathway.
Berberine's Activation of the AMPK Signaling Pathway
A primary mechanism of berberine's action is the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[15][20] Berberine-induced AMPK activation can occur through the inhibition of mitochondrial complex I, which increases the cellular AMP:ATP ratio.[21] Activated AMPK then phosphorylates downstream targets, leading to a variety of metabolic and anti-inflammatory effects.[20][21] For instance, activated AMPK can inhibit the mTOR signaling pathway, which is involved in cell growth and proliferation, and also suppress NF-κB activity.[22]
Caption: Berberine's activation of the AMPK signaling pathway.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are crucial. Below are methodologies for key assays used to evaluate the bioactivities of palmatine and berberine.
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.[23][24][25]
Caption: Workflow for MIC determination via broth microdilution.
Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard.[26]
-
Serial Dilution: Perform serial twofold dilutions of palmatine and berberine in a 96-well microtiter plate using an appropriate broth medium.[24]
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.[26] Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[26]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[24]
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[27][28]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[29]
-
Compound Treatment: Treat the cells with various concentrations of palmatine or berberine and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[29]
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[29]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
Quantification of Inflammatory Cytokines: ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.[30][31][32]
Protocol:
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., TNF-α, IL-6) and incubate overnight at 4°C.[30][31]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.[31]
-
Sample Incubation: Add cell culture supernatants (from cells treated with palmatine or berberine) and standards to the wells and incubate for 2 hours at room temperature.[30]
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[33]
-
Enzyme Conjugate: Wash the plate and add an enzyme-linked avidin or streptavidin (e.g., HRP-conjugate). Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a chromogenic substrate (e.g., TMB).[34]
-
Reaction Termination and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[34]
Conclusion
Both palmatine and berberine are potent bioactive compounds with significant therapeutic potential. While they share structural similarities and often exhibit comparable pharmacological activities, this guide highlights key differences in their efficacy and mechanisms of action. Understanding these nuances is critical for researchers aiming to harness their full therapeutic potential, either as standalone agents or in combination therapies. The provided experimental protocols offer a foundation for rigorous and reproducible in vitro evaluation of these and other natural products.
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Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. (2021). MDPI. Retrieved from [Link]
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Cross-Validation of Palmatine Chloride Hydrate's Antimicrobial Activity: A Comparative Guide
In the ever-evolving landscape of antimicrobial research, the exploration of natural compounds as alternatives or adjuncts to conventional antibiotics is a critical endeavor. Palmatine, a protoberberine alkaloid, has garnered significant attention for its broad-spectrum antimicrobial properties. This guide provides an in-depth, objective comparison of the antimicrobial performance of palmatine chloride hydrate against other natural and synthetic antimicrobial agents, supported by experimental data and standardized protocols. Our focus is to equip researchers, scientists, and drug development professionals with the necessary insights and methodologies to cross-validate and contextualize the antimicrobial efficacy of this promising natural compound.
Introduction: The Imperative for Novel Antimicrobials
The rise of antimicrobial resistance (AMR) necessitates a departure from a singular reliance on traditional antibiotics. Natural products, such as palmatine, offer a rich reservoir of chemical diversity with unique mechanisms of action that can potentially circumvent existing resistance pathways. This compound, a salt form of palmatine, exhibits inhibitory effects against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[1][2][3] This guide will cross-validate its activity by comparing its in vitro efficacy, specifically its Minimum Inhibitory Concentration (MIC), with that of berberine (a structurally similar natural alkaloid), ciprofloxacin (a broad-spectrum synthetic antibiotic), and fluconazole (a standard antifungal agent).
Comparative Efficacy: A Data-Driven Analysis
Antibacterial Activity
Table 1: Comparative Antibacterial MICs (µg/mL)
| Microorganism | Palmatine | Berberine | Ciprofloxacin |
| Staphylococcus aureus (Gram-positive) | Not explicitly found | 32 - 256[4][5][6] | 0.5 - 64[7] |
| Escherichia coli (Gram-negative) | Synergistic effects noted[1][2][3][8][9][10] | 1024 - 2048[11] | ≤1 - ≥4[7] |
Note: The standalone MIC of palmatine against S. aureus and E. coli was not explicitly and consistently found in the reviewed literature. Many studies focus on its synergistic effects with other antibiotics.
Antifungal Activity
Table 2: Comparative Antifungal MICs (µg/mL)
| Microorganism | Palmatine | Fluconazole |
| Candida albicans | Not explicitly found | ≤0.25 - ≥64[4][5][11][12] |
Note: While palmatine has demonstrated antifungal activity, specific MIC values against Candida albicans were not consistently available in the searched literature for a direct comparison.
Unveiling the Mechanisms of Action
Understanding the mechanism of action is paramount to appreciating the therapeutic potential of an antimicrobial agent. The comparators in this guide employ distinct strategies to inhibit microbial growth.
Palmatine and Berberine
Palmatine and its structural analog, berberine, are believed to exert their antimicrobial effects through multiple mechanisms. A primary mode of action is the inhibition of bacterial cell division by targeting the FtsZ protein, a crucial component of the bacterial cytoskeleton. Additionally, these alkaloids can disrupt cell membrane integrity and have been shown to act as efflux pump inhibitors (EPIs).[13][14] Efflux pumps are proteins that actively transport antibiotics out of the bacterial cell, conferring resistance. By inhibiting these pumps, palmatine and berberine can restore the efficacy of other antibiotics.[13][14]
Caption: Mechanism of Action for Palmatine and Berberine.
Ciprofloxacin
Ciprofloxacin is a fluoroquinolone antibiotic that targets bacterial DNA replication. It specifically inhibits two essential enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. These enzymes are responsible for supercoiling and decatenating bacterial DNA, processes vital for cell division and replication. By inhibiting these enzymes, ciprofloxacin leads to the fragmentation of bacterial DNA and ultimately cell death.[7]
Caption: Mechanism of Action for Ciprofloxacin.
Fluconazole
Fluconazole is a triazole antifungal agent. Its mechanism of action involves the inhibition of a fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. By disrupting ergosterol synthesis, fluconazole compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.
Caption: Mechanism of Action for Fluconazole.
Experimental Protocols for Cross-Validation
To ensure the scientific rigor and reproducibility of antimicrobial susceptibility testing, standardized methodologies are crucial. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines for these assays.
Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for quantitative antimicrobial susceptibility testing.
Caption: Disk Diffusion Workflow.
Detailed Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation of Agar Plate: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared bacterial suspension.
-
Application of Disks: Aseptically place paper disks impregnated with a standardized concentration of the antimicrobial agent (e.g., palmatine, ciprofloxacin) onto the agar surface.
-
Incubation: Invert the plates and incubate at 35°C for 16-20 hours.
-
Measurement and Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. Interpret the results as "Susceptible," "Intermediate," or "Resistant" by comparing the zone diameters to the established breakpoints provided by CLSI.
Conclusion and Future Directions
This guide provides a framework for the cross-validation of this compound's antimicrobial activity. The available data suggests that palmatine holds promise, particularly as a potential efflux pump inhibitor that can act synergistically with existing antibiotics. [1][2][3][8][9][10]However, to fully elucidate its standalone therapeutic potential, further research is warranted. Specifically, head-to-head comparative studies using standardized CLSI methodologies are needed to generate robust, directly comparable MIC data against a wider range of clinically relevant pathogens. Investigating the in vivo efficacy and safety of palmatine, both alone and in combination therapies, will be crucial next steps in its development as a potential new tool in the fight against antimicrobial resistance.
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EFFLUX PUMP INHIBITORY ACTIVITY OF BERBERINE AND PALMATINE AND THEIR SYNERGISTIC ACTIVITY WITH CIPROFLOXACIN IN MULTIDRUG-RESISTANT STAPHYLOCOCCUS AUREUS FROM INFECTED WOUNDS IN SHAHROUD, IRAN - PlumX. Available at: [Link]
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A Comparative Guide to Palmatine Chloride Hydrate and Other Protoberberine Alkaloids in Antiviral Assays
Introduction: The Antiviral Potential of Protoberberine Alkaloids
Protoberberine alkaloids, a class of isoquinoline alkaloids found in various medicinal plants, have garnered significant attention in virology research for their broad-spectrum pharmacological activities.[1] These compounds, characterized by a tetracyclic ring system, include prominent members such as palmatine, berberine, coptisine, and jatrorrhizine.[2][3] Their structural similarities often translate to overlapping biological activities, yet subtle differences in their molecular architecture can lead to significant variations in their antiviral potency and mechanisms of action.[3][4] This guide provides a comparative analysis of palmatine chloride hydrate and other key protoberberine alkaloids, focusing on their performance in antiviral assays and elucidating the experimental methodologies and mechanistic pathways that underpin their therapeutic potential.
Comparative Antiviral Activity: A Data-Driven Overview
A direct, head-to-head comparison of the antiviral efficacy of all major protoberberine alkaloids in a single study is not yet available in the published literature. However, by collating data from various independent studies, we can construct a comparative overview of their activity against a range of viruses. It is crucial for researchers to note that direct comparison of IC50 and EC50 values across different studies can be misleading due to variations in experimental conditions, including cell lines, virus strains, and assay methodologies.
Table 1: Comparative in vitro Antiviral Activities of Protoberberine Alkaloids
| Alkaloid | Virus | Cell Line | Assay Type | IC50 / EC50 | Cytotoxicity (CC50) | Selectivity Index (SI) | Reference |
| Palmatine | Infectious Bronchitis Virus (IBV) | Chicken Embryo Kidney (CEK) | CPE Inhibition | IC50: 7.76 µM | 672.92 µM | 86.74 | [5][6] |
| Zika Virus (ZIKV) | Vero | Plaque Reduction | - | >100 µM | >27.7 | [7][8] | |
| Japanese Encephalitis Virus (JEV) | Multiple cell lines | - | - | - | - | [7] | |
| Berberine | Influenza A/FM1/1/47 (H1N1) | A549 | - | - | - | - | [9] |
| Influenza A | MDCK, A549, LET1, HAE | RT-qPCR | Cell-type dependent | - | - | [10] | |
| Coptisine | Influenza A (H1N1) | MDCK | CPE Inhibition | EC50: 12.04 µM | - | - | [11][12] |
| Influenza A (H1N1) | MDCK | Plaque Reduction | EC50: 10.7 µM | - | - | [11][12] | |
| Jatrorrhizine | Herpes Simplex Virus-2 (HSV-2) | - | - | IC50: 101.23 µg/mL | - | - | [13] |
| Influenza A (H1N1) | - | - | IC50: 51.29 µg/mL | - | - | [13] |
Note: The absence of data in certain fields indicates that the information was not provided in the cited source.
Mechanisms of Antiviral Action: A Deeper Dive
The antiviral effects of protoberberine alkaloids are not merely a result of virucidal activity but often involve intricate interactions with host and viral factors, disrupting various stages of the viral life cycle.
Palmatine: A Multi-pronged Approach
Palmatine has demonstrated a multifaceted mechanism of action. Against the Zika virus, it has been shown to disrupt virus binding, entry, and stability.[7][8] In the context of Infectious Bronchitis Virus (IBV), palmatine exerts its antiviral activity by modulating host immune responses. It has been shown to regulate the NF-κB, IRF7, and JAK-STAT signaling pathways, which are crucial for the innate immune response to viral infections.[5][6] Furthermore, palmatine can delay virus-induced apoptosis, thereby preserving host cell integrity and limiting viral propagation.[5][6]
Berberine: Targeting Host Signaling
Berberine's anti-influenza activity is linked to its ability to interfere with host cell signaling pathways that are hijacked by the virus for its replication. Specifically, berberine has been shown to hamper influenza A replication by inhibiting the Mitogen-Activated Protein Kinase/Extracellular Signal-Related Kinase (MAPK/ERK) pathway.[10] This pathway is crucial for the nuclear export of the viral ribonucleoprotein (vRNP) complex, a critical step in the formation of new viral particles. By disrupting this pathway, berberine effectively traps the vRNP in the nucleus, preventing the assembly of progeny virions.[10][14] Berberine also suppresses the upregulation of the TLR7 signaling pathway induced by viral infection.[9]
Coptisine: Bolstering Innate Immunity
Coptisine exhibits its anti-influenza A virus activity by activating the host's innate antiviral immunity.[11] Studies have shown that pre-treatment with coptisine is more effective than co- or post-treatment, suggesting that it primes the host cells to resist viral infection.[11][12] The proposed mechanism involves the upregulation of the p21 signaling pathway.[11] Coptisine may inhibit the activity of maternal embryonic leucine zipper kinase (MELK), leading to an increase in the expression of p21, a protein known to play a role in cell cycle regulation and antiviral defense.[11]
Experimental Protocols: A Guide for Researchers
The following are detailed, step-by-step methodologies for two common antiviral assays used to evaluate the efficacy of compounds like this compound and other protoberberine alkaloids.
Cytopathic Effect (CPE) Inhibition Assay
This assay quantifies the ability of a compound to protect cells from the destructive effects of a virus.
Workflow Diagram:
Caption: Workflow of a Cytopathic Effect (CPE) Inhibition Assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable host cell line (e.g., Vero, MDCK, A549) at a density that will result in a confluent monolayer after 24 hours of incubation.[15][16][17]
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in cell culture medium to obtain a range of desired concentrations.[18]
-
Treatment: When the cell monolayer is confluent, remove the growth medium and add the diluted compound to the wells. Include appropriate controls: cell control (no virus, no compound), virus control (virus, no compound), and a positive control (a known antiviral drug).[16][18]
-
Infection: Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.[19]
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant cytopathic effect in the virus control wells (typically 48-72 hours).[17]
-
Quantification of Cell Viability:
-
Crystal Violet Staining: Gently wash the cells with phosphate-buffered saline (PBS), fix them with a suitable fixative (e.g., 4% paraformaldehyde), and then stain with a 0.5% crystal violet solution. After washing away the excess stain, the dye retained by the viable cells is solubilized, and the absorbance is read on a plate reader.[16][17]
-
Neutral Red Uptake: This method relies on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes. The amount of dye incorporated is proportional to the number of viable cells and can be quantified spectrophotometrically after extraction.[19]
-
-
Data Analysis: The 50% effective concentration (EC50) is calculated as the concentration of the compound that inhibits the viral cytopathic effect by 50% compared to the virus control. The 50% cytotoxic concentration (CC50) is determined in parallel on uninfected cells to assess the compound's toxicity. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.[18]
Plaque Reduction Assay
This assay measures the ability of a compound to reduce the number of infectious virus particles, which form localized areas of cell death or "plaques" in a cell monolayer.
Workflow Diagram:
Caption: Palmatine's modulation of host signaling pathways during IBV infection.
Caption: Berberine's inhibition of the MAPK/ERK pathway to block influenza A replication.
Conclusion and Future Directions
This compound and its structural relatives, berberine, coptisine, and jatrorrhizine, represent a promising class of natural compounds with significant antiviral potential. While this guide provides a comparative overview based on the current literature, it also highlights the need for standardized, head-to-head comparative studies to definitively establish their relative potencies and therapeutic indices against a broader range of viruses. Future research should focus on elucidating the precise molecular targets of these alkaloids and exploring their potential for synergistic combinations with existing antiviral drugs. Such investigations will be instrumental in translating the therapeutic promise of these natural compounds into effective clinical applications.
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An Independent Comparative Guide to the Enzyme Inhibition Profile of Palmatine Chloride Hydrate
Abstract
Palmatine, a protoberberine alkaloid, has garnered significant interest for its diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects[1]. A key facet of its mechanism of action is the inhibition of various enzymes critical to physiological and pathological processes. This guide provides a framework for the independent verification of Palmatine chloride hydrate's inhibitory activity against three key enzymes: Acetylcholinesterase (AChE), Tyrosinase, and Monoamine Oxidase (MAO). We present detailed, self-validating experimental protocols, a comparative analysis of Palmatine's potency against established standard inhibitors, and a discussion on the causality behind experimental design choices. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously and independently evaluate Palmatine's therapeutic potential as an enzyme inhibitor.
The Imperative of Independent Verification in Drug Discovery
Computational predictions and initial high-throughput screenings are invaluable for identifying potential enzyme inhibitors. However, these preliminary findings necessitate rigorous experimental validation to confirm inhibitory potency, elucidate the mode of action (e.g., competitive, non-competitive), and evaluate specificity under physiologically relevant conditions[2]. Independent verification is the cornerstone of scientific integrity, ensuring that data is reproducible, reliable, and forms a solid foundation for advancing a compound through the drug development pipeline. This guide is structured to empower researchers to conduct such validation for this compound.
Target Enzyme Systems: Rationale and Significance
We focus on three enzymes where Palmatine has shown inhibitory effects, each linked to distinct therapeutic areas.
-
Acetylcholinesterase (AChE): This enzyme terminates synaptic transmission by hydrolyzing the neurotransmitter acetylcholine[3][4]. AChE inhibitors are a primary therapeutic strategy for Alzheimer's disease, mitigating the cognitive decline associated with the loss of cholinergic neurons[4][5]. Verifying Palmatine's anti-AChE activity is crucial for assessing its potential in treating neurodegenerative disorders[6][7].
-
Tyrosinase: As the rate-limiting enzyme in melanin biosynthesis, tyrosinase catalyzes the conversion of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone[8][9][10]. Inhibitors of this enzyme are highly sought after in dermatology and cosmetics for treating hyperpigmentation disorders and for skin-lightening applications[10][11].
-
Monoamine Oxidase (MAO): MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine[12]. MAO inhibitors are established treatments for depression (MAO-A inhibitors) and Parkinson's disease (MAO-B inhibitors)[12][13]. Reports suggest Palmatine inhibits MAO, warranting a deeper, independent investigation[13][14].
Experimental Design & Protocols for In Vitro Verification
The following sections provide detailed, step-by-step protocols designed for a 96-well microplate format, which is conducive to determining concentration-response curves and calculating IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%)[15].
Verification of Acetylcholinesterase (AChE) Inhibition
The most common method for assessing AChE activity is the spectrophotometric assay developed by Ellman[16]. This assay is robust and relies on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with Ellman's reagent (DTNB) to produce a yellow-colored product that can be measured at 412 nm[3][17].
-
Human recombinant Acetylcholinesterase (AChE)
-
This compound
-
Donepezil (Standard Inhibitor)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent
-
Sodium Phosphate Buffer (0.1 M, pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
-
Preparation of Reagents:
-
Buffer: Prepare 0.1 M sodium phosphate buffer, pH 8.0.
-
Enzyme Solution: Prepare a working solution of AChE (e.g., 0.2 U/mL) in the buffer. Keep on ice. The final concentration should be optimized to ensure a linear reaction rate for at least 10-15 minutes[3].
-
Substrate Solution: Prepare a 10 mM stock solution of ATCI in deionized water. Prepare fresh daily[3].
-
DTNB Solution: Dissolve DTNB in the buffer to a final concentration of 10 mM[3].
-
Inhibitor Solutions: Prepare a 10 mM stock solution of this compound and Donepezil in DMSO. Perform serial dilutions in the buffer to obtain a range of concentrations for the assay. Ensure the final DMSO concentration in the well does not exceed 1% to prevent solvent-induced enzyme inhibition.
-
-
Assay Plate Setup (Total Volume per well = 200 µL):
-
Test Wells: 25 µL of Palmatine dilutions + 125 µL Buffer + 25 µL AChE solution.
-
Positive Control Wells: 25 µL of Donepezil dilutions + 125 µL Buffer + 25 µL AChE solution.
-
Enzyme Control (100% Activity): 25 µL of Buffer (with DMSO at the same concentration as inhibitor wells) + 125 µL Buffer + 25 µL AChE solution.
-
Blank: 150 µL Buffer + 25 µL of the highest concentration inhibitor solution (to account for any absorbance from the compound itself).
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Add 25 µL of ATCI substrate solution and 25 µL of DTNB solution to all wells (except the blank).
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Take kinetic readings every minute for 15 minutes[3].
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis software[15].
Verification of Tyrosinase Inhibition
The DOPA oxidase activity of tyrosinase is commonly measured using a colorimetric assay where the enzyme catalyzes the oxidation of L-DOPA to dopaquinone. Dopaquinone is unstable and cyclizes to form dopachrome, an orange/red product with a maximum absorbance around 475 nm[8][9]. The rate of dopachrome formation is directly proportional to enzyme activity.
-
Mushroom Tyrosinase (Note: While human tyrosinase is ideal, mushroom tyrosinase is a widely used and accepted model. However, IC50 values can vary between species[18][19].)
-
This compound
-
Kojic Acid (Standard Inhibitor)[20]
-
L-3,4-dihydroxyphenylalanine (L-DOPA) - Substrate
-
Sodium Phosphate Buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
-
Preparation of Reagents:
-
Buffer: Prepare 50 mM sodium phosphate buffer, pH 6.8[9].
-
Enzyme Solution: Prepare a working solution of mushroom tyrosinase (e.g., 500 units/mL) in cold buffer. Prepare fresh and keep on ice[9].
-
Substrate Solution: Prepare a 10 mM L-DOPA solution in the buffer. Prepare fresh as it is prone to auto-oxidation[8][9].
-
Inhibitor Solutions: Prepare a 10 mM stock solution of Palmatine and Kojic Acid in DMSO. Perform serial dilutions in the buffer.
-
-
Assay Plate Setup (Total Volume per well = 200 µL):
-
Add reagents in the following order:
-
120 µL of Buffer
-
20 µL of Inhibitor solution (Palmatine or Kojic Acid dilutions) or Buffer/DMSO for control.
-
20 µL of Tyrosinase enzyme solution.
-
-
-
Pre-incubation: Mix gently and pre-incubate the plate at 25°C for 10 minutes[8].
-
Reaction Initiation: Add 40 µL of the L-DOPA substrate solution to all wells to start the reaction[8].
-
Absorbance Measurement: Immediately measure the absorbance at 475 nm. Take kinetic readings every minute for 10-20 minutes[9].
Follow the same data analysis steps (1-4) as described in section 3.1.3 to calculate the reaction rates, percentage inhibition, and IC50 values for Palmatine and Kojic Acid.
Comparative Data Analysis
The primary output of these verification experiments is the IC50 value, which quantifies inhibitory potency. By comparing the IC50 of Palmatine to that of a well-characterized standard inhibitor, researchers can benchmark its efficacy.
Table 1: Comparative IC50 Values for Palmatine and Standard Inhibitors
| Target Enzyme | This compound (IC50) | Standard Inhibitor | Standard Inhibitor (IC50) | Inhibition Type (if known) |
| Acetylcholinesterase (AChE) | [Experimental Value] | Donepezil | ~10-50 nM | Mixed Competitive (Palmatine)[5][21] |
| Tyrosinase (DOPA Oxidase) | [Experimental Value] | Kojic Acid | ~5-20 µM[20][22] | Competitive |
| Monoamine Oxidase-A (MAO-A) | [Experimental Value] | Moclobemide | ~1-5 µM | Reversible |
| Monoamine Oxidase-B (MAO-B) | [Experimental Value] | Selegiline (l-deprenyl) | ~10-100 nM | Irreversible |
Note: IC50 values are highly dependent on assay conditions (e.g., substrate concentration, enzyme source) and should be determined concurrently for valid comparison[11][23]. The values for standard inhibitors are provided as a typical range found in the literature.
Visualization of Pathways and Workflows
Diagrams are essential for conceptualizing the biological context and the experimental process.
Signaling Pathway: Cholinergic Neurotransmission
This diagram illustrates the role of AChE in the synaptic cleft, the target of Palmatine's inhibitory action.
Caption: General experimental workflow for determining enzyme inhibitor IC50 values.
Conclusion and Future Directions
This guide provides robust, independently verifiable protocols to assess the inhibitory activity of this compound against AChE and Tyrosinase. By adhering to these standardized methods and performing direct comparisons with established inhibitors, researchers can generate high-quality, reproducible data. Such data is critical for confirming Palmatine's therapeutic potential and guiding further studies, including determining the precise mechanism of inhibition (e.g., competitive, non-competitive, or mixed) through kinetic analyses like Lineweaver-Burk plots.[23][24] Future work should also focus on evaluating Palmatine's selectivity across a broader panel of enzymes to build a comprehensive safety and efficacy profile.
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Lee, S. S., Kim, Y. H., & Lee, M. K. (1999). Inhibition of monoamine oxidase by palmatine. Archives of Pharmacal Research, 22(5), 529-531. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values of acetylcholinesterase (AChE), tyrosinase (TYR), and.... Retrieved from [Link]
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Zhang, Y., et al. (2024). Berberine and palmatine, acting as allosteric potential ligands of α7 nAChR, synergistically regulate inflammation and phagocytosis of microglial cells. Phytomedicine, 155556. Retrieved from [Link]
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Kong, L. D., et al. (2004). Inhibition of MAO A and B by some plant-derived alkaloids, phenols and anthraquinones. Journal of Ethnopharmacology, 91(2-3), 351-355. Retrieved from [Link]
-
Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 279-309. Retrieved from [Link]
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An, J. Y., et al. (2022). Development of a human tyrosinase activity inhibition assay using human melanoma cell lysate. FEBS Open Bio, 12(4), 834-842. Retrieved from [Link]
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Huang, R., et al. (2021). Identification of Compounds for Butyrylcholinesterase Inhibition. ACS Omega, 6(30), 19639-19647. Retrieved from [Link]
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Park, H., et al. (2009). Variations in IC50 Values with Purity of Mushroom Tyrosinase. International Journal of Molecular Sciences, 10(9), 3843-3850. Retrieved from [Link]
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Tipton, K. F., & Matvienko, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 22(7), 1193. Retrieved from [Link]
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Tusskorn, O., et al. (2021). Potent Tyrosinase Inhibitory Activity of Curcuminoid Analogues and Inhibition Kinetics Studies. Molecules, 26(9), 2686. Retrieved from [Link]
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Tipton, K. F., & Matvienko, M. (2017). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Preprints.org. Retrieved from [Link]
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A Comparative Guide to Synthetic vs. Natural Palmatine Chloride Hydrate for Researchers and Drug Development Professionals
In the realm of natural product chemistry and drug discovery, the choice between sourcing a compound from its natural origin versus chemical synthesis is a critical decision with far-reaching implications for research and development. Palmatine, a protoberberine isoquinoline alkaloid, is a compound of significant interest due to its broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and neuroprotective properties[1]. This guide provides a comprehensive side-by-side comparison of synthetic and natural Palmatine chloride hydrate, offering an in-depth analysis of their respective physicochemical properties, impurity profiles, and performance in experimental settings. This document is intended to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific applications.
Sourcing and Production: A Tale of Two Origins
The fundamental difference between the two forms of this compound lies in their origin. Natural Palmatine is extracted from various plant species, most notably from the roots and stems of plants belonging to the Berberidaceae, Papaveraceae, and Ranunculaceae families, such as Coptis chinensis and Berberis cretica[1]. In contrast, synthetic Palmatine is constructed in a laboratory setting through multi-step chemical reactions from precursor molecules.
Natural Palmatine: The Botanical Approach
The production of natural Palmatine involves the extraction and subsequent purification from plant biomass. This process typically involves solvent extraction of the raw plant material, followed by chromatographic purification techniques to isolate Palmatine from a complex mixture of other alkaloids and plant metabolites.
Experimental Workflow: Extraction and Purification of Natural Palmatine
Caption: Workflow for the extraction and purification of natural Palmatine.
Synthetic Palmatine: The Chemical Construction
The total synthesis of Palmatine offers a controlled and reproducible alternative to botanical extraction. While various synthetic routes exist, a common approach involves the construction of the isoquinoline core and subsequent functional group manipulations to yield the final product. One plausible route starts from readily available chemical precursors and builds the Palmatine skeleton through a series of well-defined chemical reactions[2].
Experimental Workflow: Total Synthesis of Palmatine
Caption: A generalized workflow for the total synthesis of Palmatine.
Physicochemical Properties: A Comparative Analysis
While the chemical structure of the active Palmatine cation is identical regardless of the source, the physical and chemical properties of the bulk material can differ. These differences can have a significant impact on its handling, formulation, and bioavailability.
| Property | Natural this compound | Synthetic this compound | Key Considerations for Researchers |
| Appearance | Yellow to orange crystalline powder | Typically a bright yellow crystalline powder | Color variations in natural products can arise from minor impurities. |
| Solubility | Soluble in hot water and alcohol; sparingly soluble in cold water. Soluble in DMSO and ethanol[3][4]. | Expected to have similar solubility profiles to the natural counterpart, though this can be influenced by crystalline form and purity. | For in vitro assays, dissolving in DMSO first is recommended for aqueous buffer preparations[3]. |
| Melting Point | Reported around 205-207 °C (decomposition) | Expected to have a sharp and defined melting point, consistent with a high-purity compound. | A broader melting range in the natural product could indicate the presence of impurities. |
| Hygroscopicity | Known to be hygroscopic, which can affect stability and handling[5]. | Expected to be hygroscopic due to the nature of the chloride salt. | Proper storage in a desiccated environment is crucial for both forms. |
| Stability | Stability can be influenced by the presence of other natural compounds. | Generally expected to have high stability under controlled conditions. | Both forms should be protected from light. |
Impurity Profiling: A Crucial Distinction
The impurity profile is arguably the most significant differentiator between natural and synthetic this compound. The nature and quantity of impurities can directly impact the compound's biological activity, toxicity, and regulatory acceptance.
Impurities in Natural Palmatine
Natural Palmatine is extracted from a complex biological matrix, and even after extensive purification, it is often accompanied by structurally related alkaloids. These include other protoberberine alkaloids such as berberine, jatrorrhizine, and coptisine. The presence and concentration of these related alkaloids can vary depending on the plant source, geographical location, and extraction/purification methods employed.
Common Impurities in Natural Palmatine Extracts:
-
Berberine
-
Jatrorrhizine
-
Coptisine
-
Other minor alkaloids and plant metabolites
Impurities in Synthetic Palmatine
Impurities in synthetic Palmatine are derived from the chemical synthesis process itself. These can include:
-
Unreacted Starting Materials: Residual amounts of the initial chemical building blocks.
-
Intermediates: Compounds formed during the intermediate steps of the synthesis.
-
By-products: Resulting from side reactions occurring during the synthesis.
-
Reagents and Catalysts: Trace amounts of chemicals used to facilitate the reactions.
The specific impurities will be dependent on the synthetic route chosen. However, unlike natural Palmatine, it will be devoid of other protoberberine alkaloids unless they are introduced as starting materials.
Logical Relationship: Source and Impurity Profile
Caption: The origin of Palmatine dictates its characteristic impurity profile.
Experimental Protocols for Comparative Analysis
To objectively compare synthetic and natural this compound, a series of well-defined analytical and biological experiments should be conducted.
Protocol 1: Purity and Impurity Profiling by HPLC
Objective: To determine the purity of this compound and to identify and quantify impurities in both natural and synthetic samples.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of a certified Palmatine chloride reference standard in methanol (e.g., 1 mg/mL).
-
Accurately weigh and dissolve both synthetic and natural this compound samples in methanol to the same concentration as the standard.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water containing an ion-pairing agent or an acid (e.g., 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV-Vis at a wavelength of 345 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and samples.
-
The purity of Palmatine is calculated based on the area of the main peak relative to the total peak area.
-
Identify and quantify impurities by comparing their retention times to known standards of potential impurities (e.g., berberine, jatrorrhizine for the natural sample) and by using relative peak areas. For unknown impurities, report as a percentage of the main peak.
-
Protocol 2: Structural Confirmation by NMR and IR Spectroscopy
Objective: To confirm the chemical structure of the Palmatine molecule in both samples and to detect any structural variations or significant impurities.
Methodology:
-
Sample Preparation:
-
For ¹H and ¹³C NMR, dissolve the samples in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD).
-
For IR spectroscopy, prepare KBr pellets or use an ATR accessory.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Acquire IR spectra over the range of 4000-400 cm⁻¹.
-
-
Analysis:
-
Compare the chemical shifts and coupling constants in the NMR spectra with published data for Palmatine.
-
Compare the vibrational frequencies in the IR spectra with a reference spectrum.
-
Analyze for the presence of unexpected signals that may indicate impurities.
-
Protocol 3: Comparative In Vitro Biological Activity Assay (e.g., Antioxidant Activity)
Objective: To compare the biological efficacy of synthetic and natural this compound using an in vitro antioxidant assay.
Methodology (DPPH Assay):
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Prepare serial dilutions of both synthetic and natural this compound in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the Palmatine solutions (or methanol as a control) to the wells.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC₅₀ (the concentration required to inhibit 50% of the DPPH radicals) for both the synthetic and natural samples.
-
Conclusion and Recommendations for Researchers
The choice between synthetic and natural this compound is not a matter of one being definitively "better" than the other, but rather which is more "fit for purpose" for a given application.
-
For applications requiring the highest purity and batch-to-batch consistency, such as in the development of a single-molecule active pharmaceutical ingredient (API), synthetic Palmatine is the preferred choice. Its well-defined and controllable impurity profile simplifies regulatory compliance and ensures reproducible pharmacological studies.
-
For research exploring the synergistic effects of multiple alkaloids or for applications in traditional medicine and dietary supplements, natural Palmatine may be more appropriate. The presence of other co-occurring alkaloids could potentially contribute to the overall biological activity. However, researchers must be aware of the inherent variability in the composition of natural extracts.
-
It is imperative for researchers to thoroughly characterize their Palmatine samples, regardless of the source. This includes comprehensive purity and impurity analysis to ensure the validity and reproducibility of their experimental results.
Ultimately, a deep understanding of the differences outlined in this guide will empower researchers and drug development professionals to select the most suitable form of this compound for their scientific endeavors, leading to more robust and reliable outcomes.
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Marek, R., Sečkářová, P., Hulová, D., Marek, J., Dostál, J., & Sklenář, V. (2003). Palmatine and Berberine Isolation Artifacts. Journal of Natural Products, 66(4), 481-486. [Link]
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Li, L., et al. (2021). Effective Extraction of Palmatine and Berberine from Coptis chinensis by Deep Eutectic Solvents-Based Ultrasound-Assisted Extraction. Journal of Analytical Methods in Chemistry, 2021, 9970338. [Link]
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Wang, Z., et al. (2019). Measurement and Correlation of the Solubility of Palmatine Chloride in Four Different Binary Solvent Systems at (283.15–328.15) K. Journal of Chemical & Engineering Data, 64(5), 2139-2146. [Link]
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Kukula-Koch, W., et al. (2021). Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. Molecules, 26(20), 6245. [Link]
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Zhang, Y., et al. (2021). Improving hygroscopic stability of palmatine chloride by forming a pharmaceutical salt cocrystal of palmatine chloride-gallic acid with neutral molecule. Journal of Drug Delivery Science and Technology, 66, 102839. [Link]
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Bridging the Gap: A Comparative Guide to Correlating In Vitro and In Vivo Results for Palmatine Chloride Hydrate
Palmatine, a protoberberine alkaloid primarily sourced from plants like Coptis chinensis and Phellodendron amurense, has a long history in traditional medicine for treating a range of ailments including jaundice, inflammation, and hypertension.[][2] Its hydrochloride salt form, Palmatine chloride hydrate, is frequently utilized in research to enhance aqueous solubility.[3] Modern pharmacological studies have revealed its potential as an anti-inflammatory, anti-cancer, and neuroprotective agent.[4][5] This guide provides an in-depth analysis of the experimental data for this compound, focusing on the critical task of correlating its observed effects in cellular models (in vitro) with outcomes in whole-organism systems (in vivo). Understanding this translation is paramount for drug development professionals aiming to predict clinical efficacy from preclinical data.
Part 1: The Cellular Battlefield - In Vitro Mechanistic Insights
In vitro studies are fundamental for elucidating the molecular mechanisms by which a compound exerts its effects. For this compound, these studies have pinpointed its interaction with key signaling pathways involved in cell survival, proliferation, and inflammation.
A cornerstone of in vitro analysis is determining a compound's effect on cell viability and proliferation. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with the number of viable cells.[6] The reduction of the yellow MTT tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantifiable readout.
Key In Vitro Findings for this compound
Palmatine has demonstrated a wide spectrum of pharmacological effects at the cellular level, including anti-cancer, anti-oxidation, and anti-inflammatory activities.[5] In cancer cell lines, Palmatine induces apoptosis (programmed cell death) and inhibits proliferation and invasion by modulating critical signaling pathways. For example, in canine mammary gland tumor cells, Palmatine was shown to inhibit the PI3K/AKT pathway, a crucial regulator of tumor cell proliferation.[7] Similarly, in prostate cancer cells, it decreases growth and invasion through the inhibition of NF-κB.[8] In colon cancer cells, Palmatine reduces levels of the AURKA protein, leading to G2/M phase cell cycle arrest and apoptosis.[4]
Its anti-inflammatory properties are evident through the downregulation of pro-inflammatory cytokines. In mouse mammary epithelial cells stimulated with lipopolysaccharide (LPS), Palmatine inhibits the inflammatory response by suppressing the ERK1/2, P38, and Akt/NF-кB signaling pathways.[9] Furthermore, its neuroprotective effects are linked to its ability to combat oxidative stress by activating the Nrf2/HO-1 pathway, which in turn reduces the production of reactive oxygen species (ROS) and subsequent cellular damage.[10][11]
| Cell Line | Experimental Model | Concentration/IC50 | Key In Vitro Effect | Signaling Pathway | Reference |
| CMT-U27 (Canine Mammary Tumor) | Cell Viability/Apoptosis | Not specified | Reduced cell proliferation, induced cell death. | Inhibition of PI3K/AKT | [7] |
| Prostate Cancer Cells | Growth and Invasion Assay | Not specified | Decreased growth and invasion. | Inhibition of NF-κB and FLIP | [8] |
| Colon Cancer Cells | Proliferation Assay | 0-704 µM | Inhibited proliferation, induced G2/M arrest and apoptosis. | Reduced AURKA protein | [4] |
| PC12 (Rat Pheochromocytoma) | Aβ25-35 Induced Neurotoxicity | 0.2 - 0.3 mg/mL | Increased cell viability, reduced apoptosis and inflammatory factors (TNF-α, IL-1β, IL-6). | Activation of Nrf2/HO-1 | [10] |
| EpH4-Ev (Mouse Mammary Epithelial) | LPS-Induced Inflammation | Not specified | Inhibited inflammatory response. | Inhibition of ERK1/2, P38, Akt/NF-кB | [9] |
| HT-29 (Human Colorectal Cancer) | Proliferation/Inflammation | Not specified | Concentration-dependent inhibition of proliferation; inhibited LPS-induced IL-8. | Not specified | [12] |
Diagram of Palmatine's Anticancer Action via PI3K/AKT Pathway
Caption: Palmatine inhibits the PI3K/AKT/mTOR pathway, reducing proliferation and promoting apoptosis.
Part 2: From the Dish to the Organism - In Vivo Validation
While in vitro assays are crucial for mechanism discovery, in vivo studies in animal models are essential to evaluate a compound's efficacy and safety in a complex biological system. These models allow for the assessment of pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body), providing a more holistic view of the therapeutic potential.[3][13]
Key In Vivo Findings for this compound
The promising in vitro results for Palmatine have been substantiated in various animal models. In a mouse xenograft model using canine mammary tumor cells, Palmatine treatment inhibited tumor growth and reduced the expression of proteins in the PI3K/AKT pathway, mirroring the in vitro findings.[7]
In the context of neuroprotection, Palmatine has shown significant benefits. In a mouse model of Alzheimer's disease, it improved learning and memory, which was attributed to its anti-inflammatory and antioxidant properties via the Nrf2/HO-1 pathway.[10] Similarly, in a mouse model of cerebral ischemia/reperfusion injury, Palmatine treatment reduced infarct volume, neurological deficits, and brain water content, effects that were linked to the activation of the AMPK/Nrf2 pathway.[14][15]
Palmatine's anti-inflammatory effects have also been confirmed in vivo. In a rat model of chronic spontaneous urticaria, oral administration of Palmatine alleviated skin lesions, itching, and mast cell degranulation, while reducing levels of inflammatory factors.[16][17] In a mouse model of gouty arthritis, Palmatine attenuated inflammation by inhibiting the NLRP3 inflammasome.[18]
| Animal Model | Disease/Condition | Dosage & Route | Key In Vivo Outcome | Correlated In Vitro Finding | Reference |
| CMT-U27 Xenograft Nude Mice | Mammary Cancer | Not specified | Inhibited tumor growth, volume, and weight. | Inhibition of PI3K/AKT pathway | [7] |
| ApcMin/+ Mice | Intestinal Tumorigenesis | 10 or 20 mg/kg/day (oral) | Reduced tumor numbers in small intestine and colon. | Antiproliferative effects on colorectal cancer cells | [12] |
| MCAO Mice | Cerebral Ischemia/Reperfusion | Not specified | Decreased infarct volume and neurological scores. | Reduced oxidative stress and apoptosis in neuronal cells | [14][15] |
| Aβ25-35-injected Mice | Alzheimer's Disease-like pathology | Not specified | Improved learning and memory, reduced neuroinflammation. | Protection of PC12 cells from Aβ-induced toxicity | [10] |
| LPS-injected Mice | Neuroinflammation | Not specified | Enhanced learning and memory, reduced inflammatory cytokines (TNF-α, IL-6, IL-1β). | Inhibition of inflammatory pathways in microglia/astrocytes | [19][20] |
| OVA-induced Rats | Chronic Spontaneous Urticaria | Not specified (gavage) | Alleviated skin lesions and itching, reduced inflammatory factors. | Inhibition of mast cell degranulation | [16][17] |
| MSU-induced Mice | Gouty Arthritis | Not specified | Attenuated paw inflammation and protected articular cartilage. | Inhibition of NLRP3 inflammasome in macrophages | [18] |
Diagram of a Typical In Vivo Neuroinflammation Study Workflow
Caption: Standard workflow for an in vivo study of Palmatine's effects on neuroinflammation.
Part 3: Connecting the Dots - The In Vitro-In Vivo Correlation
The ultimate goal of preclinical research is to use in vitro data to predict in vivo success. The studies on this compound offer a compelling case for such a correlation.
-
Anti-inflammatory Effects: The in vitro inhibition of inflammatory mediators like TNF-α, IL-1β, and IL-6 in cell cultures directly corresponds to the reduced levels of these same cytokines in the serum and brain tissue of mice in neuroinflammation and arthritis models.[10][18][19] The suppression of the NF-κB and NLRP3 inflammasome pathways observed at the cellular level provides a clear mechanistic basis for the systemic anti-inflammatory effects seen in vivo.
-
Anticancer Activity: The ability of Palmatine to induce apoptosis and inhibit the PI3K/AKT pathway in cancer cell lines is directly mirrored by the reduction in tumor volume and weight in animal xenograft models.[7] This demonstrates that the cytotoxic and anti-proliferative effects observed in a dish can be translated into a tangible anti-tumor response in a living organism.
-
Neuroprotection: The antioxidant effects of Palmatine, demonstrated by the activation of the Nrf2 pathway and reduction of ROS in cultured neurons, provide a strong rationale for the observed improvements in cognitive function and reduction of neuronal damage in animal models of Alzheimer's disease and stroke.[10][14]
However, it is crucial to acknowledge the complexities that can lead to discrepancies. Pharmacokinetic properties are a major factor; isoquinoline alkaloids like Palmatine are known to have generally low bioavailability.[11] The metabolism of Palmatine, primarily through glucuronidation and sulfation, can alter its activity and clearance.[5] In vitro studies identified numerous metabolites in liver microsomes and intestinal flora, which may have different biological activities than the parent compound.[21] Therefore, while a high-throughput in vitro screen might identify potent activity, poor absorption or rapid metabolism can limit its in vivo efficacy.
Diagram of the In Vitro to In Vivo Translational Logic
Caption: The correlation between in vitro mechanisms and in vivo outcomes is modulated by pharmacokinetic factors.
Part 4: Experimental Protocols
To ensure reproducibility and scientific rigor, detailed methodologies are essential. Below are standardized protocols for key assays discussed in this guide.
In Vitro Protocol: MTT Assay for Cell Viability
This protocol is a standard procedure for assessing the effect of this compound on the proliferation of adherent cancer cells.
-
Cell Seeding: Plate cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and then create serial dilutions in serum-free culture medium. Remove the old medium from the cells and add 100 µL of the Palmatine dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS.[22] Add 10 µL of the MTT solution to each well.[6][23]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.[6]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[22] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells (medium only) from all other readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
In Vivo Protocol: LPS-Induced Neuroinflammation Mouse Model
This protocol describes a common method to induce neuroinflammation in mice to test the anti-inflammatory effects of Palmatine.
-
Animal Acclimatization: Acclimate male C57BL/6 mice (8-10 weeks old) for one week under standard laboratory conditions (12h light/dark cycle, free access to food and water).
-
Grouping and Treatment: Randomly divide the mice into groups (e.g., Control, LPS model, LPS + Palmatine low dose, LPS + Palmatine high dose). Administer Palmatine (or vehicle) via oral gavage or intraperitoneal injection for a set period (e.g., 7 consecutive days) before LPS challenge.
-
Model Induction: On the final day of pre-treatment, induce neuroinflammation by a single intracerebral or intraperitoneal injection of Lipopolysaccharide (LPS) (e.g., 0.25 mg/kg).[20] The control group receives a saline injection.
-
Behavioral Assessment: 24 hours after LPS injection, perform behavioral tests such as the Morris water maze to assess learning and memory deficits or the open field test to evaluate anxiety-like behavior.[19][20]
-
Sample Collection: Following behavioral tests, euthanize the mice. Collect blood for serum cytokine analysis (e.g., via cardiac puncture). Perfuse the brain with saline and collect the hippocampus and cortex for further analysis.
-
Biochemical and Molecular Analysis:
-
ELISA: Measure the levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) in the serum and brain homogenates.[19]
-
Western Blot: Analyze the protein expression of key signaling pathway components (e.g., p-PI3K, p-Akt, NF-κB) in brain tissue lysates.[20]
-
Histology: Fix brain tissue in formalin, embed in paraffin, and perform Hematoxylin and Eosin (H&E) staining to observe morphological changes and Nissl staining to assess neuronal damage.[19][20]
-
Conclusion and Future Perspectives
The body of evidence strongly supports a positive correlation between the in vitro mechanistic actions and the in vivo therapeutic effects of this compound. Its ability to modulate fundamental pathways like PI3K/AKT, NF-κB, and Nrf2 in cell-based assays translates effectively to anti-tumor, anti-inflammatory, and neuroprotective outcomes in animal models.
However, the journey from preclinical promise to clinical reality is fraught with challenges. Future research should focus on overcoming the limitations of Palmatine, particularly its low bioavailability and potential for cytotoxicity at higher concentrations.[5][24] Strategies such as the development of nano-delivery systems or structural modifications to the palmatine molecule could enhance its therapeutic index.[24] Rigorous pharmacokinetic and toxicology studies are imperative to establish a safe and effective dosing regimen for human trials. By continuing to bridge the gap between cellular and systemic effects, the full therapeutic potential of this ancient remedy can be realized in modern medicine.
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Cheng, Y., et al. (2021). Palmatine Protects against Cerebral Ischemia/Reperfusion Injury by Activation of the AMPK/Nrf2 Pathway. Oxidative Medicine and Cellular Longevity. [Online] Available at: [Link]
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Long, G., et al. (2019). Palmatine: A review of its pharmacology, toxicity and pharmacokinetics. Biochimie. [Online] Available at: [Link]
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Wang, D., et al. (2021). Neuroprotective Effects of Palmatine via the Enhancement of Antioxidant Defense and Small Heat Shock Protein Expression in Aβ-Transgenic Caenorhabditis elegans. Oxidative Medicine and Cellular Longevity. [Online] Available at: [Link]
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Pei, Y., et al. (2023). Palmatine Protects PC12 Cells and Mice from Aβ25-35-Induced Oxidative Stress and Neuroinflammation via the Nrf2/HO-1 Pathway. Molecules. [Online] Available at: [Link]
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Kim, J. H., et al. (2023). Anti-cancer effect of palmatine through inhibition of the PI3K/AKT pathway in canine mammary gland tumor CMT-U27 cells. PLOS ONE. [Online] Available at: [Link]
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Zhang, Y., et al. (2021). Supramolecular Cocrystal Hydrates of Palmatine Hydrochloride for Sustained Release and Potentiated Antibacterial Activity. ResearchGate. [Online] Available at: [Link]
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Wang, D., et al. (2021). Palmatine attenuates LPS-induced inflammatory response in mouse mammary epithelial cells through inhibiting ERK1/2, P38 and Akt/NF-кB signalling pathways. Journal of Animal Physiology and Animal Nutrition. [Online] Available at: [Link]
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A Head-to-Head Comparative Guide: Palmatine Chloride Hydrate vs. Jatrorrhizine for Researchers
In the landscape of natural product research, the protoberberine alkaloids Palmatine and Jatrorrhizine, often co-isolated from medicinal plants like Coptis chinensis and Phellodendron amurense, present compelling scaffolds for drug discovery. Both are isoquinoline alkaloids with a shared tetracyclic core, yet subtle structural distinctions give rise to nuanced differences in their biological activities. This guide provides a detailed, head-to-head comparison of Palmatine chloride hydrate and Jatrorrhizine, offering researchers a comprehensive resource supported by experimental data to inform their own investigations.
At a Glance: Chemical and Physical Properties
A foundational understanding of the physicochemical properties of Palmatine and Jatrorrhizine is paramount for experimental design, particularly concerning solubility and stability. Both are typically used in their salt forms, such as this compound and Jatrorrhizine chloride, to enhance aqueous solubility.
| Property | This compound | Jatrorrhizine |
| Molecular Formula | C₂₁H₂₂ClNO₄ · xH₂O | C₂₀H₂₀NO₄⁺ |
| Molecular Weight | 387.86 g/mol (anhydrous) | 338.38 g/mol |
| Chemical Structure | 2,3,9,10-Tetramethoxyprotoberberine | 2,9,10-Trimethoxy-3-hydroxyprotoberberine |
| Appearance | Yellow crystalline powder | Yellow to orange crystalline powder |
| Key Structural Difference | Four methoxy groups | Three methoxy groups and one hydroxyl group |
| Solubility | Soluble in hot water and alcohol. | Soluble in methanol, ethanol; slightly soluble in water. |
The primary structural difference lies in the substitution on the A-ring of the protoberberine core. Palmatine possesses a methoxy group at position 3, whereas Jatrorrhizine has a hydroxyl group at this position. This seemingly minor alteration can significantly impact hydrogen bonding potential, receptor interactions, and metabolic fate.
Comparative Analysis of Biological Activity: A Review of the Evidence
Direct head-to-head studies comparing the efficacy of Palmatine and Jatrorrhizine are limited. However, by synthesizing data from various independent investigations, we can construct a comparative overview of their key pharmacological effects. It is crucial to interpret these comparisons with caution, as experimental conditions and models may vary between studies.
Anticancer Activity
Both Palmatine and Jatrorrhizine have demonstrated cytotoxic effects against a range of cancer cell lines. However, available data suggests potential differences in their potency and cellular targets.
Palmatine has shown notable activity against human estrogen receptor-positive breast cancer cell lines, with reported IC₅₀ values in the low microgram per milliliter range.[1][2]
Jatrorrhizine has also been reported to exhibit anticancer properties, though the effective concentrations appear to be higher in the cell lines tested in separate studies. For instance, cytotoxic effects were observed at 200 µg/mL in a human colon cancer cell line (SW480) and at 100 µM in a hepatocellular carcinoma cell line (HepG2).[1][3]
Table 2: Comparative Anticancer Activity (Data from separate studies)
| Compound | Cell Line | Cancer Type | Reported IC₅₀ / Effective Concentration | Reference |
| Palmatine | MCF-7, T47D, ZR-75-1 | Breast Cancer | 5.126 - 5.805 µg/mL | [1][2] |
| Jatrorrhizine | SW480 | Colon Cancer | 200 µg/mL | [1][3] |
| Jatrorrhizine | HepG2 | Liver Cancer | 100 µM | [1][3] |
Disclaimer: The data presented in this table is compiled from different studies and should not be interpreted as a direct head-to-head comparison. The IC₅₀ values are highly dependent on the specific cell line and experimental conditions.
Antimicrobial Activity
Both alkaloids possess broad-spectrum antimicrobial activity. However, a study investigating their synergistic effects with conventional antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) revealed a significant difference.
Jatrorrhizine , in combination with the antibiotic norfloxacin (NFX), exhibited a synergistic effect against an MRSA strain.[4] Alone, Jatrorrhizine showed weak antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 64 mg/L.[4]
Palmatine , in the same study, did not demonstrate a synergistic effect with norfloxacin against the tested MRSA strain.[4]
Table 3: Comparative Antimicrobial Activity against MRSA (SA1199B strain)
| Compound | Standalone MIC | Synergistic Effect with Norfloxacin | Reference |
| Palmatine | Not Reported in this study | Not Observed | [4] |
| Jatrorrhizine | 64 mg/L | Synergistic | [4] |
This finding suggests that while both compounds may have inherent antimicrobial properties, their mechanisms of action and potential for combination therapy could differ significantly.
Anti-inflammatory Activity
Both Palmatine and Jatrorrhizine are recognized for their anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.
Palmatine has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by down-regulating the Akt/NF-κB, ERK1/2, and P38 signaling pathways.[5] It also inhibits the TRIF-dependent NF-κB pathway.[6][7]
Jatrorrhizine also exerts anti-inflammatory effects, in part by inhibiting the mitogen-activated protein kinase (MAPK) pathways.[8]
Unraveling the Mechanisms: A Deeper Dive into Signaling Pathways
The biological activities of Palmatine and Jatrorrhizine are underpinned by their interaction with complex intracellular signaling networks.
Palmatine: Targeting the NF-κB Inflammatory Axis
Palmatine's anti-inflammatory effects are well-documented to be mediated through the inhibition of the NF-κB signaling pathway. In response to inflammatory stimuli like LPS, Palmatine can prevent the phosphorylation and degradation of IκBα, thereby sequestering the NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus where it would otherwise activate the transcription of pro-inflammatory genes.
Jatrorrhizine: A Modulator of Apoptosis
Jatrorrhizine has been shown to induce apoptosis in various cell types, a key mechanism in its anticancer and cardioprotective effects. One of the elucidated pathways involves the p53 tumor suppressor and the Bcl-2 family of proteins. Jatrorrhizine can upregulate the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio, mitochondrial dysfunction, and subsequent activation of the caspase cascade.
Experimental Protocols for Comparative Analysis
To facilitate reproducible and comparative research, this section provides standardized protocols for assessing the key biological activities of Palmatine and Jatrorrhizine.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound and Jatrorrhizine in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated control wells and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compounds for a predetermined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Preparation of Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound and Jatrorrhizine in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vitro Anti-inflammatory Activity: Inhibition of NO Production in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in LPS-stimulated macrophages.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of Palmatine or Jatrorrhizine for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Griess Assay: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC₅₀ value.
Conclusion and Future Perspectives
Palmatine and Jatrorrhizine are structurally similar protoberberine alkaloids with a wide array of overlapping yet distinct pharmacological activities. While both demonstrate promise as anticancer, antimicrobial, and anti-inflammatory agents, the available data suggests that Jatrorrhizine may have a unique advantage in synergistic antimicrobial applications, whereas Palmatine has shown potent cytotoxicity against specific breast cancer cell lines at lower concentrations in independent studies.
The subtle difference of a hydroxyl group in Jatrorrhizine versus a methoxy group in Palmatine likely dictates these variations in activity and warrants further investigation through detailed structure-activity relationship (SAR) studies. Future research should focus on direct head-to-head comparative studies using standardized protocols to unequivocally determine their relative potency and efficacy. Furthermore, exploring their synergistic potential with each other and with conventional drugs could unlock new therapeutic strategies. This guide provides a solid foundation for researchers to design and execute such comparative studies, ultimately paving the way for the potential clinical translation of these fascinating natural products.
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- Palmatine, a Bioactive Protoberberine Alkaloid Isolated from Berberis cretica, Inhibits the Growth of Human Estrogen Receptor-Positive Breast Cancer Cells and Acts Synergistically and Additively with Doxorubicin. (2021). Molecules.
- Palmatine inhibits TRIF-dependent NF-κB pathway against inflammation induced by LPS in goat endometrial epithelial cells. (2017).
- Jatrorrhizine suppresses the antimicrobial resistance of methicillin-resistant Staphylococcus aureus. (2019). Experimental and Therapeutic Medicine.
- Jatrorrhizine Protects Against Okadaic Acid Induced Oxidative Toxicity Through Inhibiting the Mitogen-Activated Protein Kinases Pathways in HT22 Hippocampal Neurons. (2015). CNS & Neurological Disorders - Drug Targets.
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- Apoptosis Activation in Thyroid Cancer Cells by Jatrorrhizine-Platinum(II) Complex via Downregulation of PI3K/AKT/Mammalian Target of Rapamycin (mTOR)
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Safety Operating Guide
Mastering Chemical Safety: A Guide to the Proper Disposal of Palmatine Chloride Hydrate
For the diligent researcher, scientist, and drug development professional, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle. Palmatine chloride hydrate, a protoberberine alkaloid utilized in various research applications, demands our meticulous attention not only in its application but also in its disposal.[1] This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, ensuring the protection of both laboratory personnel and the environment. Our focus is not just on the "how," but the critical "why" that underpins these essential safety protocols.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This compound is classified as a hazardous substance, and its potential risks necessitate a cautious and informed approach.
Table 1: Summary of this compound Hazards
| Hazard Classification | Description | Supporting Sources |
| Acute Oral Toxicity | Harmful if swallowed.[2][3][4][5][6] | , |
| Acute Dermal Toxicity | Harmful in contact with skin.[2][3] | |
| Acute Inhalation Toxicity | Harmful if inhaled.[2][3][4] | , |
| Skin Irritation | May cause skin irritation.[4][5][6] | |
| Eye Irritation | Causes serious eye irritation.[4][5][6] | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects.[7] |
The causality behind these classifications lies in the bioactive nature of alkaloids. Their physiological effects are not limited to therapeutic applications but can also manifest as toxicity upon unintended exposure. The environmental hazard underscores the importance of preventing its release into aquatic ecosystems.[7]
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE is non-negotiable. The following table outlines the minimum required PPE when handling this compound for disposal.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[5] | To prevent skin contact, as the substance is harmful upon dermal absorption.[2][3] |
| Eye/Face Protection | Safety glasses with side-shields or goggles. A face shield may be necessary for larger quantities or splash risks.[2][5] | To protect against dust particles and potential splashes causing serious eye irritation.[4][5][6] |
| Skin and Body Protection | Laboratory coat. For larger quantities, consider a chemical-resistant apron or suit.[2][5] | To prevent contamination of personal clothing and skin.[2] |
| Respiratory Protection | Use in a well-ventilated area. For operations generating dust, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[2][4] | To prevent inhalation of harmful dust particles.[2][3][4] |
Disposal Workflow: A Step-by-Step Procedural Guide
The primary and universally mandated method for the disposal of this compound is through a licensed and approved waste disposal facility.[2][4][5][8][9] On-site chemical neutralization is not recommended for routine disposal due to the lack of standardized and validated protocols for this specific compound.
Below is a logical workflow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
Experimental Protocol: Small-Scale Spill Management
In the event of a small spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If necessary, evacuate non-essential personnel.[7]
-
Don PPE: Wear the appropriate PPE as detailed in Table 2.[7]
-
Contain the Spill: Prevent the spread of the powder.
-
Clean-up:
-
Decontaminate: Wash the spill area with soap and water.[2]
-
Dispose: Label the container as "this compound Spill Debris" and dispose of it as hazardous waste through your institution's environmental health and safety office or a licensed contractor.[2]
Regulatory Compliance: Navigating the Legal Landscape
Disposal of this compound falls under local, regional, and national hazardous waste regulations.[2][3] In the United States, the Environmental Protection Agency (EPA) governs the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[10][11] It is the responsibility of the chemical waste generator to accurately classify the waste.[2]
While this compound may not be explicitly listed with a specific EPA waste code, it may be classified as hazardous due to its toxicity.[12][13] Always consult with your institution's environmental health and safety (EHS) department to ensure full compliance with all applicable regulations.
The Trustworthy Protocol: A Self-Validating System
The protocol described in this guide is designed to be a self-validating system by prioritizing the most conservative and widely accepted disposal method: professional incineration.[8][14] This approach eliminates the variables and potential for incomplete neutralization that could arise from on-site chemical treatment methods. By adhering to these steps, you are ensuring the highest level of safety and environmental responsibility.
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Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. [Link]
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A Comprehensive Guide to Personal Protective Equipment for Handling Palmatine Chloride Hydrate
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. Palmatine chloride hydrate, a protoberberine alkaloid, requires careful management in a laboratory setting to mitigate potential health risks. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, with a focus on personal protective equipment (PPE).
Understanding the Risks: Hazard Profile of this compound
This compound is classified as a hazardous substance. According to safety data sheets (SDS), it is harmful if swallowed, inhaled, or comes into contact with the skin.[1][2][3][4] It is also known to cause skin irritation and serious eye irritation.[2][3][4][5][6] The primary routes of exposure in a laboratory setting are through the inhalation of dust particles and direct dermal contact. Therefore, a robust PPE strategy is crucial to create a barrier between the researcher and the chemical.[7]
Core Principles of PPE Selection
The selection of appropriate PPE is not a one-size-fits-all approach. It depends on the specific task being performed and the potential for exposure. All handling of powdered this compound should occur in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.[3][4][8]
PPE Recommendations for Various Laboratory Tasks
| Scenario | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | - Full-face respirator with P100 (or N100) particulate filters- Double nitrile gloves (outer pair with extended cuffs)- Disposable gown with elastic cuffs- Hair bonnet and shoe covers- Safety goggles (worn under the full-face respirator) |
| Preparation of Solutions | - Chemical fume hood- Nitrile gloves- Chemical-resistant lab coat- Safety glasses with side shields or chemical splash goggles |
| In-vitro / In-vivo Experiments | - Nitrile gloves- Lab coat- Safety glasses |
Detailed PPE Protocol: A Step-by-Step Guide
Adherence to a strict protocol for donning and doffing PPE is critical to prevent cross-contamination and exposure.
Donning PPE for Handling Solid this compound
-
Hand Hygiene: Begin by washing your hands thoroughly with soap and water.
-
Inner Gloves: Put on the first pair of nitrile gloves.
-
Gown: Wear a disposable gown, ensuring it is fully fastened.
-
Respirator: If handling powder outside of a containment hood, a NIOSH-approved respirator is necessary.[2] For weighing and aliquoting, a full-face respirator with P100 filters is recommended. Ensure a proper fit test has been conducted.
-
Eye Protection: Wear safety goggles.[2][9] If using a full-face respirator, this provides integrated eye protection.
-
Outer Gloves: Put on the second pair of nitrile gloves, ensuring the cuffs of the gloves go over the cuffs of the gown.
Doffing PPE
-
Outer Gloves: Remove the outer pair of gloves, peeling them off from the cuff downwards without touching the outside of the glove with your bare skin.
-
Gown: Untie and remove the gown, folding the contaminated side inwards.
-
Hand Hygiene: Perform hand hygiene.
-
Eye Protection: Remove safety goggles.
-
Respirator: Remove the respirator.
-
Inner Gloves: Remove the inner pair of gloves.
-
Final Hand Hygiene: Wash your hands thoroughly with soap and water.
Visualizing the PPE Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.
Caption: PPE selection workflow for this compound.
Emergency Procedures
In the event of an exposure, immediate action is crucial.
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][2][5]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1][2][10] Remove and wash contaminated clothing before reuse.[1][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][10]
-
Ingestion: Rinse the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[1][2]
Disposal of Contaminated Materials
All disposable PPE, such as gloves and gowns, should be considered contaminated after handling this compound. Dispose of these materials in a designated hazardous waste container in accordance with local, state, and federal regulations.[1][11] Empty containers should also be treated as hazardous waste.
By implementing these comprehensive PPE protocols and handling procedures, researchers can significantly minimize their risk of exposure to this compound and maintain a safe laboratory environment.
References
- Palmatine Chloride Safety Data Sheet. (2023, April 21). Kanto Chemical Co., Inc.
- Personal protective equipment for handling (+)
- Palmatine chloride - Safety Data Sheet. (2020, June 9). Fisher Scientific.
- Palmatine chloride hydr
- Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM).
- Protective Equipment | Plant Protection. (n.d.). Albert Kerbl GmbH.
- Personal protective equipment for preparing toxic drugs. (n.d.). GERPAC.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022, October 6). Provista.
- Palmatine chloride | IDO-1/NS2B-NS3 Inhibitor. (n.d.). MedChemExpress.
- This compound. (n.d.).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
